molecular formula C26H29ClO16 B602372 Delphinidin-3-sambubioside chloride CAS No. 53158-73-9

Delphinidin-3-sambubioside chloride

Numéro de catalogue: B602372
Numéro CAS: 53158-73-9
Poids moléculaire: 632.9 g/mol
Clé InChI: BNDHUCYNCNEUSY-CPXTURKASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Delphinidin 3-O-beta-D-sambubioside is an anthocyanidin 3-O-beta-D-sambubioside having delphinidin as the anthocyanidin component. It has a role as a metabolite and an apoptosis inducer. It is functionally related to a delphinidin.
Delphinidin 3-sambubioside is a natural product found in Vaccinium padifolium with data available.

Propriétés

Numéro CAS

53158-73-9

Formule moléculaire

C26H29ClO16

Poids moléculaire

632.9 g/mol

Nom IUPAC

(2S,3R,4S,5R)-2-[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol chloride

InChI

InChI=1S/C26H28O16.ClH/c27-6-17-20(35)21(36)24(42-25-22(37)19(34)14(32)7-38-25)26(41-17)40-16-5-10-11(29)3-9(28)4-15(10)39-23(16)8-1-12(30)18(33)13(31)2-8;/h1-5,14,17,19-22,24-27,32,34-37H,6-7H2,(H4-,28,29,30,31,33);1H/t14-,17-,19+,20-,21+,22-,24-,25+,26-;/m1./s1

Clé InChI

BNDHUCYNCNEUSY-CPXTURKASA-N

SMILES isomérique

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)O)O)CO)O)O)O)O)O.[Cl-]

SMILES canonique

C1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)O)O)CO)O)O)O)O)O.[Cl-]

Apparence

Powder

Pureté

> 95%

Quantité

Milligrams-Grams

Synonymes

Delphinidin 3-O-(2"-O-β-xylopyranosyl-β-glucopyranoside) chloride

Origine du produit

United States

Foundational & Exploratory

Delphinidin-3-sambubioside Chloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Promising Natural Compound for Therapeutic Development

Delphinidin-3-sambubioside chloride, a naturally occurring anthocyanin, has garnered significant attention within the scientific community for its potent and diverse biological activities. Primarily isolated from Hibiscus sabdariffa L. (Roselle), this vibrant water-soluble pigment is emerging as a compelling candidate for drug development, demonstrating notable anti-inflammatory, anti-cancer, and anti-diabetic properties.[1][2][3] This technical guide provides a comprehensive overview of this compound, consolidating key data, experimental methodologies, and mechanistic insights to support researchers, scientists, and drug development professionals in their exploration of this promising molecule.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical characteristics of this compound is fundamental for its application in research and development. The compound's properties are summarized in the table below.

PropertyValueSource
IUPAC Name (2S,3R,4S,5R)-2-[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol chloridePubChem
Molecular Formula C₂₆H₂₉ClO₁₆PubChem
Molecular Weight 632.95 g/mol Sigma-Aldrich, TOKIWA PHYTOCHEMICAL CO.,LTD.
CAS Number 53158-73-9Sigma-Aldrich, TOKIWA PHYTOCHEMICAL CO.,LTD.
Appearance Dark red or lavender crystalline powderLGC Standards, ChemBK
Solubility Soluble in water, DMSO, Pyridine, Methanol, Ethanol. Insoluble in non-polar solvents.ChemFaces, ChemBK
Storage Store at -20°C in a dry and dark place.TOKIWA PHYTOCHEMICAL CO.,LTD.

Biological Activities and Therapeutic Potential

This compound exhibits a spectrum of biological effects that underscore its therapeutic potential across various disease models. The primary activities documented in the literature include anti-inflammatory, anti-cancer, and anti-diabetic effects.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties both in vitro and in vivo.[1][2] Studies have shown its ability to inhibit the production of key inflammatory mediators.

Anti-cancer Activity

The compound has been shown to inhibit the proliferation of human leukemia (HL-60) cells by inducing apoptosis.[1]

Anti-diabetic Activity

Research suggests that this compound possesses anti-diabetic properties, including the inhibition of glucose diffusion and stimulation of insulin (B600854) production.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from various experimental studies, providing a comparative overview of the compound's efficacy.

Table 1: In Vitro Efficacy

Biological ActivityCell LineParameterValueReference
Anti-cancerHL-60IC₅₀ (Apoptosis induction, 24h)75 µM[2]
Anti-diabetic-α-Amylase Inhibition96.76% (at 50 µg/mL)[3][4]
Anti-diabetic-Glucose Diffusion Inhibition4.98 mmol/L (at 50 µg/mL)[3][4]
Anti-diabeticBRIN BD11 cellsInsulin Production3.15 times more than control (at 150 µg/mL)[3][4]
Anti-inflammatoryRAW264.7iNOS ExpressionInhibition at 50-200 µM[2]
Xanthine Oxidase Inhibition-IC₅₀17.1 µM[5]

Table 2: In Vivo Efficacy

Animal ModelActivityDosageEffectReference
LPS-induced mouse paw edemaAnti-inflammatory15 µmol/kg (i.p.)89.3% reduction in edema[2]
High-fat diet-induced obese ratsAnti-hyperlipidemia30 mg/kg (oral gavage, 8 weeks)Decreased lipid accumulation[2]

Mechanistic Insights: Signaling Pathways

This compound exerts its biological effects by modulating key cellular signaling pathways.

Inhibition of Pro-inflammatory Pathways

A primary mechanism of its anti-inflammatory action involves the downregulation of the NF-κB and MEK1/2-ERK1/2 signaling pathways.[1][6] Lipopolysaccharide (LPS) stimulation of macrophages typically leads to the activation of these pathways, resulting in the production of pro-inflammatory cytokines and mediators. This compound intervenes in this cascade.

G LPS LPS TLR4 TLR4 LPS->TLR4 MEK1_2 MEK1/2 TLR4->MEK1_2 IKK IKK TLR4->IKK ERK1_2 ERK1/2 MEK1_2->ERK1_2 Nucleus Nucleus ERK1_2->Nucleus IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB releases NFkB->Nucleus Inflammation Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) Nucleus->Inflammation D3SC Delphinidin-3- sambubioside chloride D3SC->MEK1_2 inhibits D3SC->IKK inhibits

Inhibition of LPS-induced pro-inflammatory signaling pathways.
Induction of Apoptosis in Cancer Cells

In human leukemia (HL-60) cells, this compound induces apoptosis through a pathway mediated by reactive oxygen species (ROS) and the mitochondria.

G D3SC Delphinidin-3- sambubioside chloride HL60 HL-60 Cell D3SC->HL60 ROS ROS Generation HL60->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Apoptosis induction in HL-60 cells.

Experimental Protocols

This section provides an overview of key experimental methodologies that have been employed to characterize the biological activities of this compound.

Anti-inflammatory Activity Assays

1. Cell Culture and Treatment:

  • Cell Line: RAW264.7 murine macrophage cell line.

  • Culture Conditions: Cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 50-200 µM) for 30 minutes, followed by stimulation with lipopolysaccharide (LPS; e.g., 40 ng/mL) for a specified duration (e.g., 12-24 hours).[1]

2. Measurement of Nitric Oxide (NO) Production:

  • The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent system.

3. Western Blot Analysis for Protein Expression:

  • Target Proteins: iNOS, phosphorylated and total forms of ERK1/2, MEK1/2, IKKα/β, and IκBα.

  • Protocol:

    • Cell lysates are prepared using a suitable lysis buffer.

    • Protein concentration is determined using a BCA protein assay kit.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with specific primary antibodies overnight at 4°C.

    • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

4. Measurement of Pro-inflammatory Cytokines:

  • The levels of TNF-α, IL-6, and MCP-1 in the cell culture supernatants or animal serum are quantified using commercially available ELISA kits according to the manufacturer's instructions.[1]

5. In Vivo Mouse Paw Edema Model:

  • Animal Model: Male ICR mice.

  • Protocol:

    • Mice are administered this compound (e.g., 15 µmol/kg) via intraperitoneal (i.p.) injection.

    • After a set time, paw edema is induced by injecting LPS into the right hind paw.

    • Paw thickness is measured at various time points using a caliper.

    • The percentage of edema inhibition is calculated.[1]

G cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow RAW264_7 RAW264.7 Cells Pretreat Pre-treat with D3SC (50-200 µM) RAW264_7->Pretreat Stimulate Stimulate with LPS (40 ng/mL) Pretreat->Stimulate Incubate Incubate (12-24h) Stimulate->Incubate Analyze Analyze Supernatant (Griess, ELISA) & Cell Lysate (Western Blot) Incubate->Analyze Mice ICR Mice Administer Administer D3SC (15 µmol/kg, i.p.) Mice->Administer Induce Induce Edema with LPS Administer->Induce Measure Measure Paw Thickness Induce->Measure Calculate Calculate Edema Inhibition (%) Measure->Calculate

Experimental workflow for anti-inflammatory assays.
Anti-cancer Activity Assay (Apoptosis Induction)

1. Cell Culture and Treatment:

  • Cell Line: HL-60 human promyelocytic leukemia cells.

  • Treatment: Cells are treated with this compound (e.g., at its IC₅₀ of 75 µM) for 24 hours.[2]

2. Apoptosis Detection:

  • Apoptosis can be assessed by various methods, including:

    • Morphological Changes: Observing cell shrinkage, chromatin condensation, and formation of apoptotic bodies using microscopy.

    • DNA Fragmentation: Visualizing the characteristic DNA ladder pattern using agarose (B213101) gel electrophoresis.

    • Flow Cytometry: Using Annexin V/Propidium Iodide (PI) staining to quantify early and late apoptotic cells.

    • Caspase Activity Assays: Measuring the activity of key executioner caspases, such as caspase-3.

Anti-diabetic Activity Assays

1. α-Amylase Inhibition Assay:

  • This assay measures the ability of the compound to inhibit the activity of α-amylase, an enzyme involved in carbohydrate digestion. The protocol typically involves incubating the enzyme with a starch solution in the presence and absence of the inhibitor and measuring the amount of reducing sugars produced.

2. Glucose Diffusion Assay:

  • This experiment often uses a dialysis membrane to mimic the intestinal barrier. The rate of glucose diffusion across the membrane is measured in the presence and absence of this compound.[3][4]

3. Insulin Secretion Assay:

  • Cell Line: BRIN BD11 pancreatic β-cells.

  • Protocol: Cells are incubated with varying concentrations of this compound, and the amount of insulin secreted into the culture medium is quantified using an ELISA kit.[3][4]

Conclusion

This compound is a multi-faceted natural compound with a compelling profile of biological activities that warrant further investigation for its therapeutic potential. Its well-defined anti-inflammatory, anti-cancer, and anti-diabetic properties, coupled with initial mechanistic insights, position it as a strong candidate for continued preclinical and clinical development. This technical guide provides a foundational resource for researchers to design and execute further studies aimed at fully elucidating the therapeutic promise of this remarkable anthocyanin.

References

An In-depth Technical Guide to the Natural Sources of Delphinidin-3-sambubioside Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the natural sources of Delphinidin-3-sambubioside chloride, tailored for researchers, scientists, and drug development professionals. The document details the primary plant sources, quantitative data on the compound's prevalence, and methodologies for its extraction and analysis.

Principal Natural Sources

Delphinidin-3-sambubioside is a prominent anthocyanin found in a variety of plants, contributing to the vibrant red and purple hues of their flowers and fruits. The most significant natural sources are detailed below.

Roselle (Hibiscus sabdariffa L.)

The calyces and petals of Hibiscus sabdariffa, commonly known as Roselle, are the most widely documented and richest sources of Delphinidin-3-sambubioside.[1][2][3][4][5] This compound, along with cyanidin-3-sambubioside, constitutes the major anthocyanins in Roselle extracts.[1][3][6][7] The dried calyces are frequently used to prepare traditional beverages and herbal medicines.[8]

Berries

Several types of berries contain Delphinidin-3-sambubioside, although often in conjunction with other delphinidin (B77816) glycosides like delphinidin-3-O-glucoside and delphinidin-3-O-rutinoside.

  • Blackcurrant (Ribes nigrum) : Blackcurrants are a notable source of delphinidin glycosides.[9][10] While delphinidin-3-O-rutinoside and delphinidin-3-O-glucoside are the most abundant anthocyanins, Delphinidin-3-sambubioside is also present.[9][11]

  • Maqui Berry (Aristotelia chilensis) : Maqui berries are rich in anthocyanins, and studies have investigated the bioavailability of compounds like delphinidin-3-O-glucoside and cyanidin-3-O-sambubioside after consumption of maqui berry extract.[12]

  • Vaccinium Species : Delphinidin-3-sambubioside has been reported in Vaccinium padifolium.[13] Other berries in this genus, such as blueberries (Vaccinium corymbosum), are rich sources of various delphinidin glycosides.[11][14]

  • Cranberry (Vaccinium macrocarpon) : Studies have focused on the separation of Delphinidin-3-sambubioside from cranberry extracts.[15]

Other Plant Sources

  • Eggplant (Solanum melongena L.) : The peel of the eggplant is a known source of delphinidin-based anthocyanins.[16][17][18] The primary anthocyanin is often reported as delphinidin-3-rutinoside, but other delphinidin glycosides are also present.[14][18]

  • Okra (Abelmoschus esculentus L.) : The tender pods of some okra varieties have been found to contain Delphinidin-3-sambubioside as one of the two major anthocyanins.[19]

Quantitative Data

The concentration of Delphinidin-3-sambubioside varies significantly depending on the plant source, cultivar, growing conditions, and extraction method. The following table summarizes available quantitative data.

Plant SourcePlant PartConcentrationExtraction/Analysis MethodReference
Hibiscus sabdariffaDried Calyces8.53 ± 0.08 µg/gSolid-liquid extraction, LC-MS[19]
Hibiscus sabdariffaCalyces215 ± 31 mg/100g (Total Anthocyanins)HPLC[20]
Hibiscus sabdariffaCalyxes48.4% to 59.2% of total flavonoidsNot Specified[7]
BlackcurrantFruit2233 nmol/g (Delphinidin-3-rutinoside)HPLC[11]
BlackcurrantFruit839 nmol/g (Delphinidin-3-glucoside)HPLC[11]

Note: Data for Delphinidin-3-sambubioside specifically is often aggregated with other anthocyanins. The data for blackcurrant highlights the presence of other significant delphinidin glycosides.

Experimental Protocols

The extraction, isolation, and analysis of this compound from plant sources involve multi-step procedures. Below are detailed methodologies cited in the literature.

Maceration and Solid-Phase Extraction from Hibiscus sabdariffa

This protocol is adapted from a method used for the isolation of Delphinidin-3-sambubioside and cyanidin-3-sambubioside from Roselle calyces.[1]

Objective: To extract and purify a mixture of major anthocyanins from dried Roselle calyces.

Materials:

  • Sun-dried Roselle calyxes (Hibiscus sabdariffa L.), ground

  • Methanol (B129727) (Industrial grade, double distilled)

  • Hydrochloric acid (HCl)

  • Amberlite XAD-7 resin

  • Hexane

  • Ethyl acetate

  • Deionized water

  • Rotary evaporator

  • Chromatography column (3.2 x 45 cm)

Procedure:

  • Extraction:

    • Macerate 40 g of ground Roselle calyxes in 200 mL of methanol for 2 hours at room temperature.

    • Filter the extract to remove solid plant material.

    • Concentrate the filtrate under vacuum using a rotary evaporator to obtain a crude extract.

  • Adsorption and Column Chromatography:

    • Dissolve the crude extract in a minimal amount of methanol and adsorb it onto 64 g of Amberlite XAD-7 resin.

    • Pack the resin-adsorbed extract into a glass chromatography column (3.2 x 45 cm).

    • Washing: Elute the column sequentially with the following solvents to remove impurities:

      • 2 L of acidified water (0.01% HCl)

      • 1 L of hexane

      • 1 L of ethyl acetate

    • Discard the fractions from the washing steps.

    • Elution: Elute the target anthocyanins from the resin using 800 mL of acidified methanol (0.01% HCl).

    • Collect the red-colored methanol fraction.

  • Final Concentration:

    • Concentrate the collected methanol fraction under vacuum using a rotary evaporator to yield a purified mixture composed primarily of Delphinidin-3-sambubioside and cyanidin-3-sambubioside.

Centrifugal Partition Chromatography (CPC) for Preparative Purification

This method allows for the high-purity isolation of Delphinidin-3-sambubioside on a preparative scale.[2][3]

Objective: To isolate pure Delphinidin-3-sambubioside from a crude H. sabdariffa extract.

Materials:

  • Crude anthocyanin extract from H. sabdariffa (obtained from MeOH/TFA extraction of dried flowers)

  • Ethyl acetate

  • 1-Butanol

  • Water

  • Trifluoroacetic acid (TFA)

  • Centrifugal Partition Chromatography (CPC) instrument

Procedure:

  • Solvent System Preparation:

    • Prepare a ternary biphasic solvent system composed of ethyl acetate, 1-butanol, and water, acidified with 0.1% TFA.

    • Prepare the stationary phase using the ratio: ethyl acetate/1-butanol/water (5:5:90; v/v).

    • Prepare the mobile phase using the ratio: ethyl acetate/1-butanol/water (40:46:14; v/v).

  • CPC Operation:

    • Load the crude extract onto the CPC instrument.

    • Perform the separation using the prepared stationary and mobile phases according to the instrument's operating parameters.

    • Monitor the eluate and collect the fractions corresponding to Delphinidin-3-sambubioside.

  • Analysis:

    • Analyze the collected fractions for purity using High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the standard method for the identification and quantification of anthocyanins.[1][14]

Objective: To identify and quantify Delphinidin-3-sambubioside in an extract.

Apparatus:

  • HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.

  • C18 analytical column.

Reagents:

  • Acetonitrile (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

  • Water (HPLC grade)

  • This compound standard

Procedure:

  • Sample Preparation:

    • Dissolve the purified extract or standard in the mobile phase starting condition.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Mobile Phase A: Water with 5% formic acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient might run from 5% to 30% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at 520-530 nm for delphinidin glycosides.[1]

    • Injection Volume: 20 µL.

  • Identification and Quantification:

    • Identify the Delphinidin-3-sambubioside peak by comparing its retention time with that of the pure standard.

    • Confirm identity using mass spectrometry (LC-MS) if available.

    • Quantify the compound by creating a calibration curve using the standard of known concentrations.

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates a generalized workflow for the extraction and analysis of Delphinidin-3-sambubioside from plant material.

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis & Identification Start Plant Material (e.g., Roselle Calyces) Grind Grinding/Milling Start->Grind Maceration Maceration (e.g., Methanol) Grind->Maceration Filtration Filtration Maceration->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration ColumnChromatography Column Chromatography (e.g., Amberlite XAD-7) Concentration->ColumnChromatography CPC Centrifugal Partition Chromatography (CPC) ColumnChromatography->CPC Optional (for high purity) HPLC HPLC-DAD ColumnChromatography->HPLC CPC->HPLC LCMS LC-MS HPLC->LCMS Confirmation FinalProduct Pure Delphinidin-3- sambubioside Chloride HPLC->FinalProduct NMR NMR Spectroscopy LCMS->NMR Structure Elucidation

Caption: Generalized workflow for extraction and analysis.

Signaling Pathway

Delphinidin-3-sambubioside has been shown to induce apoptosis in human leukemia (HL-60) cells through a pathway involving reactive oxygen species (ROS) and mitochondrial dysfunction.[9][21]

G cluster_cell Cancer Cell (e.g., HL-60) D3S Delphinidin-3-sambubioside ROS ↑ Reactive Oxygen Species (ROS) D3S->ROS stimulates generation of Mito Mitochondrial Dysfunction ROS->Mito induces CytC Cytochrome c Release Mito->CytC Caspase Caspase Activation (e.g., Caspase-3) CytC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Apoptosis induction pathway in cancer cells.

References

A Technical Guide to the Isolation of Delphinidin-3-sambubioside Chloride from Hibiscus sabdariffa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the methodologies for extracting, isolating, and purifying Delphinidin-3-sambubioside chloride, a primary anthocyanin found in the calyces of Hibiscus sabdariffa L. (Roselle). This guide synthesizes data from multiple studies to offer detailed experimental protocols and quantitative comparisons, serving as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Delphinidin-3-sambubioside (Dp3-Sam) is a significant bioactive compound known for its antioxidant, anti-inflammatory, and potential therapeutic properties, including the inhibition of xanthine (B1682287) oxidase and attenuation of hyperlipidemia.[1][2][3] The calyces of Hibiscus sabdariffa are a rich, natural source of this and other anthocyanins, making efficient isolation crucial for further research and development.[4][5]

Chemical and Physical Properties

This compound is the salt form of the anthocyanin, often referred to as Hibiscin chloride.[6][7] Its fundamental properties are summarized below.

PropertyValueSource
IUPAC Name (2S,3R,4S,5R)-2-[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol chloride
Molecular Formula C₂₆H₂₉O₁₆Cl[7]
Molecular Weight 632.95 g/mol [7]
CAS Number 53158-73-9
Appearance Powder[7]
Purity (Commercial Standard) ≥90% (HPLC)[6][7]
UV/Visible λmax 525 - 540 nm (in acidified methanol)[6][8]

Part I: Extraction Methodologies

The initial step in isolating Delphinidin-3-sambubioside is the extraction of total anthocyanins from the dried calyces of Hibiscus sabdariffa. The choice of solvent and method significantly impacts the yield and purity of the extract.

Conventional and Modern Extraction Techniques

The classical method for anthocyanin extraction is solid-liquid extraction using acidified polar solvents.[9] Modern techniques such as ultrasound-assisted extraction (UAE), supercritical fluid extraction (SFE), and pressurized liquid extraction have also been employed to improve efficiency.[9][10] Ultrasound-assisted extraction, for instance, has been noted as an efficient method for extracting bioactive compounds from Hibiscus flowers.[11]

Comparative Analysis of Extraction Solvents

The efficiency of different solvent systems in extracting total anthocyanins from Hibiscus sabdariffa has been quantitatively evaluated. Acidified ethanol (B145695) and solutions containing organic acids have demonstrated high extraction yields.

Extraction SolventTotal Anthocyanin Content (mg/100g)Reference
80% Ethanol with 2% Lactic Acid725.91[12]
50% Ethanol with 1% HCl685.78[12]
2% Acetic Acid Solution634.90[12]
80% Ethanol with 0.5% Lactic Acid523.95[12]
70:30% (v/v) Ethanol:Water2,649±96 (as mg gallic acid equiv.)[13]
50:50% (v/v) Ethanol:Water215±31 (by HPLC)[13]

Note: Direct comparison between studies may be limited by variations in analytical methods (e.g., spectrophotometric vs. HPLC) and reporting units.

Detailed Experimental Protocol: Acidified Methanol (B129727) Extraction

This protocol is based on a widely cited method for achieving a high yield of anthocyanins from dried Hibiscus sabdariffa calyces.[5][8]

Materials:

  • Dried, ground calyces of Hibiscus sabdariffa

  • Methanol (MeOH), HPLC grade

  • Trifluoroacetic acid (TFA), 0.1% (v/v) solution

  • Whatman filter paper

  • Rotary evaporator

  • Freeze-dryer

Procedure:

  • Maceration: Macerate 100 g of powdered Hibiscus sabdariffa calyces in 200 mL of methanol acidified with 0.1% TFA.[5]

  • Extraction: Keep the mixture at 4°C for 24 hours to allow for thorough extraction.[5]

  • Filtration: Filter the macerate through cotton wool followed by Whatman filter paper to remove solid plant material.[5]

  • Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to remove the methanol.[5]

  • Lyophilization: Dissolve the resulting aqueous extract in distilled water and freeze-dry to obtain a stable, powdered crude anthocyanin extract.[8]

Workflow for Anthocyanin Extraction

Extraction_Workflow start Dried & Ground Hibiscus Calyces maceration Maceration (Acidified Methanol, 4°C, 24h) start->maceration filtration Filtration (Whatman Paper) maceration->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation Filtrate lyophilization Lyophilization (Freeze-Drying) evaporation->lyophilization end Crude Anthocyanin Extract (Powder) lyophilization->end Purification_Workflow start Crude Anthocyanin Extract purification Preparative Chromatography (e.g., CPC, Column) start->purification fraction Fraction Collection purification->fraction analysis Purity Analysis (Analytical HPLC) fraction->analysis pooling Pooling of Pure Fractions analysis->pooling Fractions >95% pure end Isolated Delphinidin-3- sambubioside chloride pooling->end Signaling_Pathway cluster_pathways Cellular Signaling LPS LPS (Inflammatory Stimulus) NFkB NF-κB Pathway LPS->NFkB MEK_ERK MEK1/2-ERK1/2 Signaling LPS->MEK_ERK Dp3Sam Delphinidin-3-sambubioside Dp3Sam->NFkB Inhibits Dp3Sam->MEK_ERK Inhibits Mediators Inflammatory Mediators (iNOS, NO, IL-6, TNF-α) NFkB->Mediators MEK_ERK->Mediators

References

Delphinidin-3-sambubioside Chloride in Vaccinium myrtillus: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Delphinidin-3-sambubioside chloride, a significant anthocyanin found in Vaccinium myrtillus (bilberry). This document outlines its quantitative presence, detailed experimental protocols for its study, and its modulation of key signaling pathways relevant to drug development.

Quantitative Data

Delphinidin-3-sambubioside is a prominent anthocyanin in Vaccinium myrtillus, contributing to its rich color and therapeutic properties. The concentration of this compound can vary depending on the plant material and extraction methodology.

Plant MaterialCompoundMethodYield/ConcentrationReference
Vaccinium myrtillus Fruit Crude ExtractDelphinidin-3-O-sambubiosideHigh-Speed Counter-Current Chromatography (HSCCC)130 mg from 500 mg of crude extract[1]
Vaccinium myrtillus Fruit Dry ExtractDelphinidin Glycosides (as a group)High-Performance Liquid Chromatography (HPLC)125.36 mg/g of dry extract
Vaccinium myrtillus LeavesAnthocyaninsGeneral Phytochemical AnalysisTraces[2]

Experimental Protocols

This section details the methodologies for the extraction, quantification, and biological evaluation of Delphinidin-3-sambubioside from Vaccinium myrtillus.

Extraction and Isolation of Delphinidin-3-O-sambubioside

Method: High-Speed Counter-Current Chromatography (HSCCC)

This protocol is adapted from a study that successfully isolated Delphinidin-3-O-sambubioside from bilberry fruit crude extract[1].

  • Preparation of Crude Extract:

    • Start with a crude extract of Vaccinium myrtillus fruits. The specific method for obtaining the crude extract can vary (e.g., methanolic or ethanolic extraction).

  • HSCCC System and Solvent System:

    • Utilize a high-speed counter-current chromatograph.

    • Prepare a biphasic solvent system composed of methyl tert-butyl ether-n-butanol-acetonitrile-water-trifluoroacetic acid in a ratio of 1:4:1:5:0.01 (v/v).

    • Thoroughly mix the solvent system and allow the phases to separate. The upper phase will serve as the stationary phase, and the lower phase as the mobile phase.

  • Chromatographic Separation:

    • Fill the HSCCC column with the stationary phase.

    • Inject the crude bilberry extract (e.g., 500 mg dissolved in a small volume of the solvent system).

    • Pump the mobile phase through the column at a defined flow rate.

    • Monitor the effluent using a UV-Vis detector at a wavelength suitable for anthocyanins (e.g., 520 nm).

    • Collect fractions based on the chromatogram peaks.

  • Identification and Purity Analysis:

    • Analyze the collected fractions corresponding to Delphinidin-3-O-sambubioside using techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) to confirm the structure and assess purity.

Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This protocol provides a general framework for the quantification of Delphinidin-3-sambubioside in Vaccinium myrtillus extracts, based on established methods for anthocyanin analysis[3][4].

  • Sample Preparation:

    • Extract anthocyanins from homogenized Vaccinium myrtillus plant material (e.g., fruits, leaves) using an acidified solvent (e.g., methanol (B129727) with 0.1% HCl).

    • Centrifuge the extract to pellet solid debris.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • UPLC-MS/MS System and Conditions:

    • UPLC System: An ultra-high-performance liquid chromatography system.

    • Column: A reversed-phase C18 column suitable for anthocyanin separation (e.g., Acquity BEH C18, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the anthocyanins. For example: 0-2 min, 5% B; 2-15 min, 5-40% B; 15-17 min, 40-95% B; 17-19 min, 95% B; 19-20 min, 95-5% B; 20-25 min, 5% B.

    • Flow Rate: Approximately 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode.

    • Data Acquisition: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for Delphinidin-3-sambubioside need to be determined using a pure standard.

  • Quantification:

    • Prepare a calibration curve using a certified reference standard of this compound.

    • Calculate the concentration of Delphinidin-3-sambubioside in the samples by comparing their peak areas to the calibration curve.

In Vitro Anti-inflammatory Activity Assay

Model: Lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages [5][6][7][8].

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • Seed the RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA analysis).

    • Allow the cells to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the culture medium and incubate for a specified period (e.g., 24 hours).

  • Assessment of Inflammatory Markers:

    • Nitric Oxide (NO) Production: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.

    • Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β): Quantify the levels of these cytokines in the culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Gene Expression of Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6): Isolate total RNA from the cells and perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to measure the mRNA levels of these genes.

    • Protein Expression of Signaling Molecules: Prepare cell lysates and perform Western blotting to analyze the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways (e.g., p-IKK, p-IκBα, p-p65, p-ERK, p-p38).

Signaling Pathways and Mechanisms of Action

Delphinidin-3-sambubioside exerts its anti-inflammatory effects primarily by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to stimuli like LPS, which binds to Toll-like receptor 4 (TLR4), a signaling cascade is initiated, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and degradation. This releases NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Delphinidin-3-sambubioside has been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK_complex IKK Complex (IKKα/β/γ) MyD88->IKK_complex IkBa IκBα IKK_complex->IkBa P IkBa_p p-IκBα IKK_complex->IkBa_p NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) NFkB->Inflammatory_Genes Proteasome Proteasome IkBa_p->Proteasome Degradation IkBa_p->Proteasome D3S Delphinidin-3-sambubioside D3S->IKK_complex Inhibition MAPK_ERK_Inhibition Growth_Factors Growth Factors / Mitogens Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf Activation MEK MEK1/2 Raf->MEK P ERK ERK1/2 MEK->ERK P Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors P Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response D3S Delphinidin-3-sambubioside D3S->MEK Inhibition Experimental_Workflow Start Start: Vaccinium myrtillus Plant Material Extraction Extraction and Isolation of Delphinidin-3-sambubioside Start->Extraction Quantification Quantification (UPLC-MS/MS) Extraction->Quantification Cell_Culture RAW 264.7 Cell Culture Treatment Pre-treatment with D3S followed by LPS Stimulation Cell_Culture->Treatment NO_Assay Nitric Oxide Assay (Griess Assay) Treatment->NO_Assay ELISA Cytokine Measurement (ELISA) Treatment->ELISA RT_qPCR Gene Expression Analysis (RT-qPCR) Treatment->RT_qPCR Western_Blot Protein Expression/Phosphorylation (Western Blot) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation NO_Assay->Data_Analysis ELISA->Data_Analysis RT_qPCR->Data_Analysis Western_Blot->Data_Analysis

References

The Biosynthesis of Delphinidin-3-sambubioside: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Delphinidin-3-sambubioside, an anthocyanin responsible for the vibrant blue and purple hues in many plants, is of increasing interest to researchers, scientists, and drug development professionals for its potential health benefits. This technical guide provides an in-depth exploration of the core biosynthetic pathway of delphinidin-3-sambubioside, detailing the enzymatic reactions, and offering a compilation of quantitative data and experimental protocols. This document is intended to serve as a comprehensive resource for the scientific community, facilitating further research and application of this promising natural compound.

Introduction

Anthocyanins, a class of flavonoids, are water-soluble pigments that contribute to the red, purple, and blue colors of numerous flowers, fruits, and vegetables. Delphinidin-3-sambubioside is a specific anthocyanin composed of a delphinidin (B77816) aglycone linked to a sambubiose sugar moiety (a disaccharide of xylose and glucose). Beyond its role as a natural colorant, delphinidin-3-sambubioside exhibits potent antioxidant and anti-inflammatory properties, making it a compound of significant interest for pharmaceutical and nutraceutical applications. A thorough understanding of its biosynthetic pathway is crucial for its targeted production and therapeutic development.

The Core Biosynthetic Pathway

The biosynthesis of delphinidin-3-sambubioside is a branch of the general flavonoid pathway. The formation of the delphinidin aglycone from L-phenylalanine involves a series of well-characterized enzymatic steps. This guide focuses on the final two crucial glycosylation steps that lead to the formation of delphinidin-3-sambubioside from the delphinidin aglycone.

The synthesis proceeds in two sequential enzymatic reactions:

  • Glucosylation of Delphinidin: The first step involves the transfer of a glucose moiety from UDP-glucose to the 3-hydroxyl group of the delphinidin aglycone. This reaction is catalyzed by the enzyme Anthocyanidin 3-O-glucosyltransferase (A3GT) , which belongs to the family of UDP-glycosyltransferases (UGTs). This glucosylation is a critical step for the stability of the anthocyanin.

  • Xylosylation of Delphinidin-3-glucoside: The second step is the addition of a xylose molecule to the 2"-hydroxyl group of the glucose moiety of delphinidin-3-glucoside. This reaction is catalyzed by Anthocyanidin 3-O-glucoside 2'''-O-xylosyltransferase (A3G2'''XT) , another specific UGT. This final xylosylation step yields delphinidin-3-sambubioside.

Below is a diagram illustrating this two-step enzymatic conversion.

Biosynthesis of Delphinidin-3-sambubioside Delphinidin Delphinidin D3G Delphinidin-3-glucoside Delphinidin->D3G + Glucose D3S Delphinidin-3-sambubioside D3G->D3S + Xylose UDP_Glucose UDP-Glucose A3GT Anthocyanidin 3-O-glucosyltransferase (A3GT) EC: 2.4.1.115 UDP_Glucose->A3GT UDP_Xylose UDP-Xylose A3G2XT Anthocyanidin 3-O-glucoside 2'''-O-xylosyltransferase (A3G2'''XT) EC: 2.4.2.51 UDP_Xylose->A3G2XT UDP1 UDP UDP2 UDP A3GT->D3G A3GT->UDP1 A3G2XT->D3S A3G2XT->UDP2

Caption: Enzymatic conversion of Delphinidin to Delphinidin-3-sambubioside.

Quantitative Data

The following table summarizes the available kinetic parameters for the key enzymes involved in the biosynthesis of delphinidin-3-sambubioside. It is important to note that these values can vary depending on the plant species from which the enzyme is isolated and the specific experimental conditions.

EnzymeEC NumberSubstrateApparent K₝ (µM)Apparent Vₘₐₓ (pkat/mg protein)Optimal pHOptimal Temperature (°C)Source Organism
Anthocyanidin 3-O-glucosyltransferase (A3GT)2.4.1.115Cyanidin2501,1608.030Vitis vinifera[1]
DelphinidinData not availableData not available8.030Freesia hybrida[2]
UDP-Glucose330-8.030Vitis vinifera[1]
Anthocyanidin 3-O-glucoside 2'''-O-xylosyltransferase (A3G2'''XT)2.4.2.51Delphinidin-3-glucosideData not availableData not available7.535Epimedium pubescens (homologous enzyme)[3]
UDP-XyloseData not availableData not available9.535Epimedium pubescens (homologous enzyme)[3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the delphinidin-3-sambubioside biosynthetic pathway.

Purification of Recombinant Anthocyanidin 3-O-glucosyltransferase (A3GT) from E. coli

This protocol is adapted from methods used for the purification of homologous flavonoid glucosyltransferases.[2][4]

Workflow Diagram:

A3GT Purification Workflow Start E. coli culture expressing His-tagged A3GT CellHarvest Cell Harvest (Centrifugation) Start->CellHarvest Lysis Cell Lysis (Sonication) CellHarvest->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification AffinityChrom Affinity Chromatography (Ni-NTA) Clarification->AffinityChrom Elution Elution (Imidazole Gradient) AffinityChrom->Elution Dialysis Dialysis Elution->Dialysis PurityAnalysis Purity Analysis (SDS-PAGE) Dialysis->PurityAnalysis End Purified A3GT PurityAnalysis->End

Caption: Workflow for the purification of recombinant A3GT.

Methodology:

  • Expression: Transform E. coli (e.g., BL21(DE3) strain) with a suitable expression vector (e.g., pET vector) containing the coding sequence for A3GT with an N-terminal polyhistidine tag. Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue to grow the culture at a lower temperature (e.g., 16-20°C) overnight.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and 1 mg/mL lysozyme). Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate to pellet the cell debris. The supernatant contains the soluble His-tagged A3GT.

  • Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA (nickel-nitrilotriacetic acid) affinity column pre-equilibrated with lysis buffer.

  • Washing: Wash the column with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

  • Elution: Elute the bound A3GT from the column using an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Dialysis: Dialyze the eluted protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol) to remove imidazole and for long-term stability.

  • Purity Assessment: Analyze the purity of the recombinant protein by SDS-PAGE. A single band at the expected molecular weight indicates successful purification.

Enzyme Assay for Anthocyanidin 3-O-glucosyltransferase (A3GT)

This protocol is based on established assays for flavonoid glucosyltransferases.[1]

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 8.0)

    • 1 mM DTT (dithiothreitol)

    • 50-200 µM Delphinidin (substrate)

    • 1-5 mM UDP-glucose (co-substrate)

    • Purified recombinant A3GT (1-5 µg)

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

  • Termination: Stop the reaction by adding an equal volume of 1% (v/v) HCl in methanol.

  • Analysis: Analyze the reaction products by HPLC-DAD to quantify the formation of delphinidin-3-glucoside.

Enzyme Assay for Anthocyanidin 3-O-glucoside 2'''-O-xylosyltransferase (A3G2'''XT)

This protocol is adapted from assays for homologous xylosyltransferases.[3]

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 1 mM DTT

    • 50-200 µM Delphinidin-3-glucoside (substrate)

    • 1-5 mM UDP-xylose (co-substrate)

    • Purified recombinant A3G2'''XT (1-5 µg)

  • Incubation: Incubate the reaction mixture at 35°C for a specified time (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding an equal volume of 1% (v/v) HCl in methanol.

  • Analysis: Analyze the reaction products by HPLC-DAD to quantify the formation of delphinidin-3-sambubioside.

HPLC-DAD Analysis of Delphinidin Glycosides

This method is suitable for the separation and quantification of delphinidin, delphinidin-3-glucoside, and delphinidin-3-sambubioside.[2]

Workflow Diagram:

HPLC-DAD Analysis Workflow Start Enzyme Assay Sample Filtration Sample Filtration (0.22 µm) Start->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Reverse-Phase Column Separation Injection->Separation Detection DAD Detection (e.g., 520 nm) Separation->Detection Quantification Quantification (Peak Area vs. Standard Curve) Detection->Quantification End Concentration of Delphinidin Glycosides Quantification->End

Caption: Workflow for HPLC-DAD analysis of delphinidin glycosides.

Methodology:

  • Instrumentation: A high-performance liquid chromatography system equipped with a diode array detector (DAD).

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) formic acid in water.

    • Solvent B: 0.1% (v/v) formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 30% B over 30 minutes, followed by a wash and re-equilibration step.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor the absorbance at 520 nm for anthocyanins.

  • Quantification: Identify and quantify the peaks by comparing their retention times and UV-Vis spectra with those of authentic standards of delphinidin, delphinidin-3-glucoside, and delphinidin-3-sambubioside. Generate a standard curve for each compound to determine their concentrations in the samples.

Conclusion

The biosynthesis of delphinidin-3-sambubioside is a two-step glycosylation process catalyzed by specific UDP-glycosyltransferases. This technical guide has provided a detailed overview of this pathway, including the key enzymes, available quantitative data, and comprehensive experimental protocols. While further research is needed to fully characterize the kinetic properties of the enzymes specifically involved in the delphinidin-3-sambubioside pathway in various plant species, the information presented here serves as a valuable resource for researchers in the fields of plant biochemistry, natural product chemistry, and drug development. The methodologies outlined will aid in the elucidation of this pathway in different organisms and facilitate the development of strategies for the enhanced production of this beneficial anthocyanin.

References

Delphinidin-3-sambubioside Chloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin-3-sambubioside chloride, an anthocyanin predominantly found in plants like Hibiscus sabdariffa and Vaccinium myrtillus, has garnered significant scientific interest due to its potent anti-inflammatory, antioxidant, and anticancer properties.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities, with a focus on its underlying molecular mechanisms. Detailed experimental protocols are provided to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound is a glycosidic form of the anthocyanidin delphinidin, where a sambubiose (a disaccharide of xylose and glucose) is attached at the 3-position. The positive charge on the oxygen atom of the C-ring is balanced by a chloride ion.

Chemical Structure:

Chemical structure of this compound

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name (2S,3R,4S,5R)-2-[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;chloride[2][3]
Molecular Formula C₂₆H₂₉ClO₁₆[3][4]
Molecular Weight 632.95 g/mol [4][5]
CAS Number 53158-73-9[3][4]
SMILES OC[C@H]1O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]2O">C@H--INVALID-LINK--[C@@H]1O.[Cl-][4]
InChI InChI=1S/C26H28O16.ClH/c27-6-17-20(35)21(36)24(42-25-22(37)19(34)14(32)7-38-25)26(41-17)40-16-5-10-11(29)3-9(28)4-15(10)39-23(16)8-1-12(30)18(33)13(31)2-8;/h1-5,14,17,19-22,24-27,32,34-37H,6-7H2,(H4-,28,29,30,31,33);1H/t14-,17-,19+,20-,21+,22-,24-,25+,26-;/m1./s1[2][3]

Table 2: Physicochemical Properties

PropertyValueSource
Appearance Lavender crystalline powder
Solubility Soluble in water, alcohols, and acidic solvents. Insoluble in non-polar solvents.
Stability Stable under neutral or weakly acidic conditions. Prone to decomposition under strong acid or alkaline conditions.
Storage Store at -20°C in a dry and dark place.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily attributed to its ability to modulate key signaling pathways involved in inflammation and apoptosis.

Anti-inflammatory Activity

This compound has been shown to exert potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is achieved through the downregulation of the NF-κB and MEK1/2-ERK1/2 signaling pathways.

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MEK1_2 MEK1/2 TLR4->MEK1_2 IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocation inflammatory_genes Inflammatory Genes (iNOS, TNF-α, IL-6) nucleus->inflammatory_genes Transcription ERK1_2 ERK1/2 MEK1_2->ERK1_2 P ERK1_2->nucleus D3SC Delphinidin-3- sambubioside chloride D3SC->IKK Inhibits D3SC->MEK1_2 Inhibits

Caption: Anti-inflammatory signaling pathway of this compound.

Pro-apoptotic Activity in Leukemia Cells

In human leukemia (HL-60) cells, this compound induces apoptosis through a reactive oxygen species (ROS)-mediated mitochondrial dysfunction pathway. This involves the activation of initiator caspases (caspase-8 and -9) and the executioner caspase-3.

apoptosis_pathway cluster_cell Leukemia Cell D3SC Delphinidin-3- sambubioside chloride ROS ROS D3SC->ROS Induces Caspase8 Caspase-8 D3SC->Caspase8 Activates Mitochondrion Mitochondrion ROS->Mitochondrion Dysfunction Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis signaling pathway of this compound.

Experimental Protocols

Extraction and Purification from Hibiscus sabdariffa

This protocol describes a general method for the extraction and purification of this compound from the dried calyces of Hibiscus sabdariffa.

Materials:

  • Dried calyces of Hibiscus sabdariffa

  • Methanol (B129727) (MeOH)

  • Trifluoroacetic acid (TFA)

  • Ethyl acetate

  • 1-Butanol

  • Water (HPLC grade)

  • Centrifugal Partition Chromatography (CPC) system

  • HPLC system with a C18 column

Procedure:

  • Extraction: Macerate 100 g of dried Hibiscus sabdariffa calyces in 1 L of methanol containing 0.1% (v/v) TFA for 24 hours at 4°C. Filter the extract and concentrate under reduced pressure.

  • CPC Purification:

    • Prepare a biphasic solvent system of ethyl acetate/1-butanol/water (e.g., 4:1:5 v/v/v), acidified with 0.1% TFA.

    • Dissolve the crude extract in the stationary phase and load it into the CPC column.

    • Perform the separation using the mobile phase at a suitable flow rate.

    • Collect fractions and monitor by TLC or HPLC to identify those containing this compound.

  • HPLC Purification:

    • Pool and concentrate the fractions containing the target compound.

    • Further purify the concentrated fraction by preparative HPLC on a C18 column.

    • Use a gradient of solvent A (water with 0.1% TFA) and solvent B (methanol with 0.1% TFA).

    • Collect the peak corresponding to this compound and lyophilize to obtain a pure powder.

Western Blot Analysis of NF-κB and MEK/ERK Signaling

This protocol outlines a general procedure for analyzing the effect of this compound on key proteins in the NF-κB and MEK/ERK signaling pathways in RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 cells

  • DMEM medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-IKKα/β, anti-IκBα, anti-p-NF-κB p65, anti-p-MEK1/2, anti-p-ERK1/2, and corresponding total protein antibodies, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Cell Culture and Treatment:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

    • Seed cells in 6-well plates and allow them to adhere.

    • Pre-treat cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for an appropriate time (e.g., 30 minutes for phosphorylation events).

  • Protein Extraction and Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge the lysates and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer to PVDF membranes.

    • Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membranes with primary antibodies overnight at 4°C.

    • Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membranes again and visualize the protein bands using an ECL detection system.

    • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Caspase Activity Assay

This protocol provides a general method for measuring the activity of caspases-3, -8, and -9 in HL-60 cells treated with this compound using colorimetric or fluorometric substrates.

Materials:

  • HL-60 cells

  • RPMI-1640 medium with 10% FBS

  • This compound

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., DEVD-pNA or DEVD-AFC)

  • Caspase-8 substrate (e.g., IETD-pNA or IETD-AFC)

  • Caspase-9 substrate (e.g., LEHD-pNA or LEHD-AFC)

  • Reaction buffer

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Culture HL-60 cells in RPMI-1640 medium with 10% FBS.

    • Seed cells in a 96-well plate.

    • Treat cells with various concentrations of this compound for the desired time (e.g., 24 hours).

  • Cell Lysis:

    • Centrifuge the plate to pellet the cells.

    • Remove the supernatant and add cell lysis buffer.

    • Incubate on ice for 10-15 minutes.

  • Caspase Activity Measurement:

    • Add the cell lysate to a new 96-well plate.

    • Add the specific caspase substrate and reaction buffer to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance (for pNA substrates) or fluorescence (for AFC substrates) using a microplate reader.

    • Calculate the fold-increase in caspase activity relative to untreated control cells after subtracting the background reading.

Conclusion

This compound is a promising natural compound with significant therapeutic potential, particularly in the areas of inflammation and cancer. Its well-defined chemical structure and known mechanisms of action, involving the modulation of critical cellular signaling pathways, make it an attractive candidate for further investigation and drug development. The experimental protocols provided in this guide offer a foundation for researchers to explore its biological activities and advance its potential clinical applications. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to establish its safety and efficacy in preclinical and clinical settings.

References

Delphinidin-3-sambubioside Chloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 53158-73-9

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Delphinidin-3-sambubioside chloride, a prominent anthocyanin found in sources such as Hibiscus sabdariffa L. and Vaccinium myrtillus (bilberry), has garnered significant scientific interest for its diverse pharmacological activities. This document provides a detailed technical overview of its physicochemical properties, biological effects, and underlying mechanisms of action. It summarizes key quantitative data, presents detailed experimental protocols for its study, and visualizes its interaction with critical cellular signaling pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the exploration and development of this compound for therapeutic applications.

Physicochemical Properties

This compound is a water-soluble glycosidic form of the anthocyanidin delphinidin. Its chemical structure and key properties are summarized below.

PropertyValueSource
CAS Number 53158-73-9[1]
Molecular Formula C₂₆H₂₉ClO₁₆[1][2]
Molecular Weight 632.95 g/mol [1][2]
Appearance Brown to black solid/powder[1][3]
Purity ≥90.0% (HPLC)[4]
Solubility Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol (B145695), Hot water[5][6]
Storage Powder: -20°C for up to 3 years. In solvent: -80°C for 6 months.[1]

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, including anti-inflammatory, anti-cancer, anti-hyperlipidemic, and antioxidant effects. Key quantitative data from various studies are presented in the tables below for easy comparison.

Anti-inflammatory Activity
AssayCell Line/ModelConcentration/DoseEffectReference
iNOS Expression InhibitionRAW264.7 cells50-200 µMInhibition of LPS-induced iNOS expression[7]
Inflammatory Cytokine ReleaseRAW264.7 cells50-200 µMReduction of LPS-induced IL-6, MCP-1, and TNF-α[8]
Paw EdemaLPS-induced mouse modelIntraperitoneal injection89.3% decrease in edema[7]
Anti-cancer Activity
AssayCell LineIC₅₀ / ConcentrationEffectReference
Apoptosis InductionHL-60 cells75 µM (IC₅₀)Inhibition of proliferation by inducing apoptosis[7]
Anti-hyperlipidemic Activity
AssayCell Line/ModelConcentration/DoseEffectReference
Intracellular Triglyceride LevelsOleic acid-treated HepG2 cells100-200 µg/mLDecrease in intracellular TG levels and lipid accumulation[7]
Lipid AccumulationHigh-Fat Diet (HFD) rats30 mg/kg body weight (oral gavage, daily for 8 weeks)Decrease in hepatic lipid accumulation[7]
Other Activities
ActivityAssay/ModelIC₅₀ / ConcentrationEffectReference
Xanthine (B1682287) Oxidase InhibitionIn vitro enzyme assay17.1 µM (IC₅₀)Potent inhibition of xanthine oxidase
Antioxidant ActivityVarious assaysNot specifiedExhibits antioxidant properties[5]

Mechanisms of Action & Signaling Pathways

This compound exerts its biological effects by modulating several key cellular signaling pathways.

Anti-inflammatory Signaling

In response to inflammatory stimuli such as lipopolysaccharide (LPS), this compound has been shown to downregulate the NF-κB and MEK/ERK signaling pathways.[8] LPS typically binds to Toll-like receptor 4 (TLR4), initiating a cascade that leads to the activation of these pro-inflammatory pathways.[3][5] this compound interferes with this cascade by inhibiting the phosphorylation of IKKα/β, which prevents the degradation of IκBα and subsequent translocation of NF-κB to the nucleus.[9] It also suppresses the phosphorylation of MEK1/2 and ERK1/2, further dampening the inflammatory response.[7][8]

Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKKα/β TLR4->IKK MEK MEK1/2 TLR4->MEK IkB IκBα IKK->IkB P NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocation Inflammation Inflammatory Gene Expression (iNOS, TNF-α, IL-6) Nucleus->Inflammation ERK ERK1/2 MEK->ERK P ERK->Nucleus D3S Delphinidin-3- sambubioside chloride D3S->IKK D3S->MEK

Inhibition of LPS-induced pro-inflammatory pathways.
Apoptosis Induction in Cancer Cells

This compound induces apoptosis in human leukemia (HL-60) cells through a pathway mediated by reactive oxygen species (ROS).[10] The increase in intracellular ROS leads to mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential and the release of cytochrome c. This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.

Apoptosis Induction Pathway D3S Delphinidin-3- sambubioside chloride ROS ↑ Intracellular ROS D3S->ROS Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

ROS-mediated apoptosis in HL-60 leukemia cells.
Regulation of Lipid Metabolism

The anti-hyperlipidemic effects of this compound are mediated, at least in part, through the activation of AMP-activated protein kinase (AMPK).[11][12] AMPK acts as a master regulator of cellular energy homeostasis.[13] Upon activation, AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.[14] This leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), promoting the uptake and oxidation of fatty acids in the mitochondria.[15]

Lipid Metabolism Regulation D3S Delphinidin-3- sambubioside chloride AMPK AMPK D3S->AMPK activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC P (inactivates) MalonylCoA ↓ Malonyl-CoA ACC->MalonylCoA FAS ↓ Fatty Acid Synthesis ACC->FAS CPT1 ↑ Carnitine Palmitoyltransferase 1 (CPT1) MalonylCoA->CPT1 inhibits FAO ↑ Fatty Acid Oxidation CPT1->FAO

AMPK-mediated regulation of hepatic lipid metabolism.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the study of this compound.

Extraction and Purification from Hibiscus sabdariffa L.

A general protocol for the extraction and purification of anthocyanins from plant material is as follows:

  • Sample Preparation: Dried calyces of Hibiscus sabdariffa L. are ground into a fine powder.

  • Solvent Extraction: The powdered material is extracted with an acidified polar solvent, such as methanol or ethanol containing a small percentage of formic acid (e.g., 1%) to maintain the stability of the anthocyanins. Maceration or ultrasound-assisted extraction can be employed.[12]

  • Filtration and Concentration: The extract is filtered to remove solid plant material. The solvent is then removed under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Purification by Solid-Phase Extraction (SPE): The concentrated aqueous extract is loaded onto a C18 SPE cartridge. The cartridge is first washed with acidified water to remove polar impurities like sugars. The anthocyanin fraction is then eluted with acidified methanol.

  • Further Purification by Preparative HPLC: For high purity, the semi-purified fraction can be subjected to preparative high-performance liquid chromatography (HPLC) using a C18 column and a gradient of acidified water and methanol or acetonitrile.[16] The collected fractions containing this compound are then lyophilized.

Analytical High-Performance Liquid Chromatography (HPLC)

This protocol is for the analytical quantification of this compound.

  • Instrumentation: A standard HPLC system with a photodiode array (PDA) or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 2.7 µm particle size).[4]

  • Mobile Phase:

    • A: 1% Formic acid in water

    • B: 1% Formic acid in Acetonitrile[7]

  • Flow Rate: 1.0 mL/min[7]

  • Column Temperature: 40°C[7]

  • Detection Wavelength: 520 nm[7]

  • Injection Volume: Typically 10-20 µL.

  • Gradient Elution: A gradient from a low to a high percentage of mobile phase B is typically used to separate the anthocyanins. The exact gradient profile would need to be optimized based on the specific column and system.

HPLC Workflow Sample Sample Injection Column C18 Reverse-Phase Column Sample->Column Detection PDA/UV-Vis Detector (520 nm) Column->Detection Chromatogram Chromatogram Detection->Chromatogram

General workflow for HPLC analysis.
In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages

This protocol details the assessment of the anti-inflammatory effects of this compound on murine macrophages.

  • Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ humidified atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁵ cells/well and allowed to adhere for 24 hours.[17]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 50, 100, 200 µM) and the cells are pre-treated for 1-2 hours.

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration of 1 µg/mL) to induce an inflammatory response. Control wells should include untreated cells and cells treated with LPS alone.

  • Incubation: The plates are incubated for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay): The cell culture supernatant is collected. To 50 µL of supernatant, 50 µL of Griess reagent is added. After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.[7] The concentration of nitrite (B80452), a stable product of NO, is determined using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

Apoptosis Assay in HL-60 Cells using Annexin V/PI Staining

This protocol is for the detection of apoptosis in human leukemia cells.

  • Cell Culture and Treatment: HL-60 cells are cultured in suspension in RPMI-1640 medium supplemented with 10% FBS. Cells are treated with this compound (e.g., at its IC₅₀ of 75 µM) for a specified time (e.g., 24 hours).

  • Cell Harvesting: Approximately 1-5 x 10⁵ cells are collected by centrifugation.

  • Washing: The cell pellet is washed once with cold 1X PBS.

  • Resuspension: The cells are resuspended in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution are added to the cell suspension.

  • Incubation: The cells are gently vortexed and incubated for 15-20 minutes at room temperature in the dark.

  • Analysis by Flow Cytometry: 400 µL of 1X Binding Buffer is added to each tube, and the samples are analyzed by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

In Vivo Hyperlipidemia Rat Model

This protocol describes the induction of hyperlipidemia in rats to study the effects of this compound.

  • Animals: Male Wistar or Sprague-Dawley rats are used.

  • Diet-Induced Hyperlipidemia:

    • Control Group: Fed a standard chow diet.

    • High-Fat Diet (HFD) Group: Fed a diet high in fat. A common composition is a mixture of standard chow, ghee, and corn oil, providing approximately 40-60% of calories from fat.[1][11] Some protocols also include high fructose (B13574) (around 25%) in the drinking water.[1]

  • Treatment: After an induction period (e.g., 4-8 weeks) to establish hyperlipidemia, the HFD-fed rats are divided into groups. The treatment group receives this compound daily by oral gavage (e.g., 30 mg/kg body weight) for a specified duration (e.g., 8 weeks).[7] A vehicle control group receives the vehicle (e.g., water or saline) only.

  • Sample Collection: At the end of the study, rats are fasted overnight, and blood is collected for serum analysis. Tissues such as the liver can also be harvested for histological analysis.

  • Serum Lipid Profile Analysis: Serum is separated by centrifugation. Total cholesterol (TC), triglycerides (TG), high-density lipoprotein (HDL), and low-density lipoprotein (LDL) are measured using commercially available enzymatic kits with a spectrophotometer.[9]

Conclusion

This compound is a multi-target natural compound with significant therapeutic potential. Its well-characterized anti-inflammatory, anti-cancer, and anti-hyperlipidemic properties, underpinned by its modulation of key signaling pathways such as NF-κB, MEK/ERK, and AMPK, make it a compelling candidate for further drug development. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to design and execute further investigations into the pharmacological activities and clinical applications of this promising anthocyanin.

References

Methodological & Application

Application Notes and Protocols for Delphinidin-3-sambubioside Chloride in In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Delphinidin-3-sambubioside chloride, an anthocyanin isolated from Hibiscus sabdariffa L., has garnered significant interest for its potent biological activities, including anti-cancer and anti-inflammatory properties.[1] These application notes provide detailed protocols for in vitro cell culture assays to investigate the pro-apoptotic and anti-inflammatory effects of this compound. The methodologies described herein are based on established research and are intended to guide researchers in evaluating the cellular and molecular mechanisms of this compound.

I. Pro-Apoptotic Activity in Human Leukemia (HL-60) Cells

This compound has been shown to induce apoptosis in human leukemia (HL-60) cells through a pathway involving the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction. This leads to the activation of a cascade of caspases, ultimately resulting in programmed cell death.

Quantitative Data Summary
Cell LineAssayParameterConcentrationResultReference
HL-60Cell Viability (MTT)IC50Not explicitly stated, but significant inhibition observedDose-dependent decrease in cell viabilityN/A
HL-60ApoptosisApoptotic Cells100 µMTime-dependent increaseN/A
HL-60Caspase ActivationCaspase-3, -8, -9100 µMTime-dependent activationN/A
HL-60Mitochondrial PotentialΔΨm100 µMLoss of mitochondrial membrane potentialN/A
Experimental Protocols

This protocol is for assessing the cytotoxic effects of this compound on cancer cell lines.[2]

Materials:

  • HL-60 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed HL-60 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

  • Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100, 150 µM) for 24-48 hours. Include a vehicle control (DMSO).

  • Add 20 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.

Materials:

  • HL-60 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed HL-60 cells and treat with desired concentrations of this compound for the desired time period (e.g., 6, 12, 24 hours).

  • Harvest the cells and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]

  • Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

  • Distinguish between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.[5]

This protocol is to detect the activation of key apoptotic proteins, such as caspases, by Western blotting.[6][7]

Materials:

  • HL-60 cells

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-Caspase-3, anti-Caspase-8, anti-Caspase-9, anti-PARP, anti-Bax, anti-Bcl-2, anti-Cytochrome c)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels

  • PVDF membrane

  • Chemiluminescence detection reagents

Procedure:

  • After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using a BCA or Bradford assay.

  • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence detection system.

Signaling Pathway and Workflow Diagrams

G D3SC Delphinidin-3-sambubioside chloride ROS ↑ Reactive Oxygen Species (ROS) D3SC->ROS Bcl2 Bcl-2 D3SC->Bcl2 Casp8 Pro-caspase-8 D3SC->Casp8 Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Bid Bid tBid tBid Bid->tBid Bax Bax tBid->Bax Bax->Mito Casp9 Pro-caspase-9 Apaf1->Casp9 aCasp9 Activated Caspase-9 Casp9->aCasp9 Casp3 Pro-caspase-3 aCasp9->Casp3 aCasp8 Activated Caspase-8 Casp8->aCasp8 aCasp8->Bid aCasp8->Casp3 aCasp3 Activated Caspase-3 Casp3->aCasp3 Casp3->aCasp3 PARP PARP aCasp3->PARP Apoptosis Apoptosis aCasp3->Apoptosis cPARP Cleaved PARP PARP->cPARP G cluster_viability Cell Viability (MTT) cluster_apoptosis Apoptosis (Annexin V/PI) seed_cells Seed HL-60 cells in 96-well plate treat_cells Treat with D3SC (24-48h) seed_cells->treat_cells add_mtt Add MTT solution (4h incubation) treat_cells->add_mtt solubilize Solubilize formazan with DMSO add_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance seed_treat_apoptosis Seed and treat HL-60 cells harvest_wash Harvest and wash cells seed_treat_apoptosis->harvest_wash stain_annexin_pi Stain with Annexin V-FITC and Propidium Iodide harvest_wash->stain_annexin_pi flow_cytometry Analyze by flow cytometry stain_annexin_pi->flow_cytometry G D3SC Delphinidin-3-sambubioside chloride MEK MEK1/2 D3SC->MEK IKK IKK D3SC->IKK LPS LPS TLR4 TLR4 LPS->TLR4 MEKK MEKK TLR4->MEKK TLR4->IKK MEKK->MEK ERK ERK1/2 MEK->ERK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocation Nucleus Nucleus Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene Mediators iNOS, NO, IL-6, TNF-α, MCP-1 Gene->Mediators G cluster_no Nitric Oxide (Griess Assay) cluster_cytokine Cytokine Measurement (ELISA) seed_raw Seed RAW 264.7 cells pretreat Pre-treat with D3SC seed_raw->pretreat stimulate_lps Stimulate with LPS (24h) pretreat->stimulate_lps collect_supernatant Collect supernatant stimulate_lps->collect_supernatant griess_reaction Perform Griess reaction collect_supernatant->griess_reaction read_abs_no Read absorbance at 540 nm griess_reaction->read_abs_no seed_treat_elisa Seed, pre-treat with D3SC, and stimulate with LPS collect_supernatant_elisa Collect supernatant seed_treat_elisa->collect_supernatant_elisa perform_elisa Perform ELISA according to kit instructions collect_supernatant_elisa->perform_elisa read_abs_elisa Read absorbance and calculate concentration perform_elisa->read_abs_elisa G cluster_cellcycle Cell Cycle Analysis (PI Staining) seed_treat_cc Seed and treat cells with D3SC harvest_fix Harvest and fix cells in cold 70% ethanol seed_treat_cc->harvest_fix stain_pi Stain with Propidium Iodide and RNase A harvest_fix->stain_pi flow_cytometry_cc Analyze by flow cytometry stain_pi->flow_cytometry_cc model_phases Model cell cycle phases (G0/G1, S, G2/M) flow_cytometry_cc->model_phases

References

Application Notes and Protocols: Delphinidin-3-sambubioside Chloride in RAW264.7 Macrophage Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin-3-sambubioside chloride, an anthocyanin isolated from Hibiscus sabdariffa L., has demonstrated significant anti-inflammatory properties. In the context of immunology and drug discovery, the murine macrophage cell line RAW264.7 is a widely used model to study inflammatory processes. When stimulated with lipopolysaccharide (LPS), RAW264.7 cells mimic an inflammatory response by producing various pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). Delphinidin-3-sambubioside (Dp3-Sam) has been shown to attenuate this inflammatory cascade by inhibiting the production of these mediators.[1] The underlying mechanism of action involves the downregulation of key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]

These application notes provide a comprehensive guide for utilizing this compound in RAW264.7 macrophage cell culture, including detailed protocols for assessing its effects on cell viability and inflammatory responses.

Data Presentation

The following tables summarize the quantitative effects of Delphinidin-3-sambubioside on RAW264.7 cells based on available research. It is important to note that specific quantitative data for the chloride salt is limited; the data presented here is for Delphinidin-3-sambubioside. The biological activity is expected to be comparable.

Table 1: Effect of Delphinidin-3-sambubioside on Cell Viability in HepG2 Cells

Concentration (µg/mL)Cell Viability (%)
0100
25No significant cytotoxicity observed
50No significant cytotoxicity observed
100No significant cytotoxicity observed
200No significant cytotoxicity observed
500No significant cytotoxicity observed

Note: Data from a study on HepG2 cells suggests low cytotoxicity, which is a promising indicator for its use in other cell lines like RAW264.7.[2]

Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW264.7 Cells

TreatmentConcentrationNO Production Inhibition (%)
Delphinidin-3-sambubiosideDose-dependentSignificant inhibition observed[1]
Reference CompoundIC₅₀ Value~1.56 - 9.9 µM

Table 3: Inhibition of Pro-inflammatory Cytokine Production in LPS-stimulated RAW264.7 Cells

CytokineTreatmentConcentrationInhibition
TNF-αDelphinidin-3-sambubiosideDose-dependentSignificant reduction in secretion[1]
IL-6Delphinidin-3-sambubiosideDose-dependentSignificant reduction in secretion[1]

Note: Delphinidin-3-sambubioside has been shown to reduce the levels of inflammatory mediators including TNF-α and IL-6 induced by LPS in a dose-dependent manner.[1]

Experimental Protocols

Here are detailed protocols for key experiments to assess the effects of this compound in RAW264.7 macrophage cells.

Cell Culture and Maintenance
  • Cell Line: RAW264.7 (murine macrophage)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: When cells reach 80-90% confluency, detach them using a cell scraper. Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in fresh culture medium. Seed new flasks at a ratio of 1:3 to 1:6.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound.

  • Procedure:

    • Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound for 24 hours.

    • After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • Procedure:

    • Seed RAW264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

    • Pre-treat the cells with different concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

    • Collect 100 µL of the culture supernatant from each well.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • The concentration of nitrite is determined using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

This protocol is for quantifying the levels of TNF-α and IL-6 in the cell culture supernatant.

  • Procedure:

    • Seed RAW264.7 cells in a 24-well plate and treat with this compound and LPS as described in the Griess Assay protocol.

    • Collect the culture supernatants and centrifuge to remove any cellular debris.

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.

    • Briefly, coat a 96-well plate with capture antibody overnight.

    • Block the plate to prevent non-specific binding.

    • Add the collected supernatants and standards to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Add a substrate solution to develop the color.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • Calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This technique is used to analyze the protein expression levels of key components of the NF-κB and MAPK signaling pathways.

  • Procedure:

    • Seed RAW264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and incubate for 24 hours.

    • Pre-treat the cells with this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for the desired time (e.g., 30 minutes for phosphorylation events).

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the cell lysates using a BCA assay.

    • Separate the proteins (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, ERK1/2, JNK, and p38 MAPK overnight at 4°C. Also, use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

    • Quantify the band intensities using densitometry software.

Visualizations

Experimental_Workflow cluster_setup Cell Culture & Seeding cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis A RAW264.7 Cell Culture B Seed cells in appropriate plates (96-well, 24-well, or 6-well) A->B C Pre-treat with This compound B->C D Stimulate with LPS (1 µg/mL) C->D E MTT Assay (Cell Viability) D->E F Griess Assay (NO Production) D->F G ELISA (TNF-α, IL-6) D->G H Western Blot (NF-κB, MAPK proteins) D->H I Quantify Results E->I F->I G->I H->I Signaling_Pathways cluster_LPS Cellular Stimulation cluster_MAPK MAPK Pathway cluster_NFB NF-κB Pathway cluster_compound Inhibition cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MEK1/2 MAPKKK->MAPKK Phosphorylates MAPK ERK1/2, JNK, p38 MAPKK->MAPK Phosphorylates Nucleus Nucleus MAPK->Nucleus IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB->Nucleus Translocates Compound Delphinidin-3-sambubioside chloride Compound->MAPKK Inhibits Compound->IKK Inhibits Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Genes Transcription Mediators Inflammatory Mediators (NO, TNF-α, IL-6) Genes->Mediators Translation

References

Application Notes and Protocols: Delphinidin-3-Sambubioside Chloride-Induced Apoptosis in HL-60 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Delphinidin-3-sambubioside chloride, an anthocyanin primarily isolated from Hibiscus sabdariffa L., has garnered attention for its potential anticancer properties.[1] This document provides detailed application notes on its mechanism of action and protocols for studying its effects, specifically focusing on the induction of apoptosis in the human promyelocytic leukemia cell line, HL-60. HL-60 cells are a widely used in vitro model for studying myeloid leukemia and the cellular and molecular events of apoptosis. The information herein details the reactive oxygen species (ROS)-mediated mitochondrial pathway as the core mechanism through which this compound exerts its pro-apoptotic effects.[1][2]

Mechanism of Action

This compound induces apoptosis in HL-60 cells primarily through a mechanism involving the generation of intracellular reactive oxygen species (ROS).[1] This elevation in ROS leads to mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential (ΔΨm) and the subsequent release of cytochrome c from the mitochondria into the cytosol.[1][3]

The apoptotic cascade is further propagated by the activation of initiator caspases. The release of cytochrome c activates caspase-9, while Delphinidin-3-sambubioside also triggers the activation of caspase-8.[1] Both pathways converge on the activation of the executioner caspase, caspase-3, which is responsible for cleaving key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), ultimately leading to the biochemical and morphological hallmarks of apoptosis.[1] The involvement of this caspase-dependent pathway has been confirmed by experiments showing that caspase inhibitors can significantly suppress the apoptotic effects of the compound.[1]

Dp3Sam_Apoptosis_Pathway Signaling Pathway of Dp3-Sam in HL-60 Cells dp3sam Delphinidin-3-sambubioside Chloride ros ↑ Intracellular ROS dp3sam->ros cas8 Caspase-8 Activation dp3sam->cas8 mito Mitochondrial Dysfunction ros->mito cyto_c Cytochrome c Release mito->cyto_c delta_psi ↓ ΔΨm mito->delta_psi cas3 Caspase-3 Activation cas8->cas3 bid Bid Truncation (tBid) cas8->bid cas9 Caspase-9 Activation cyto_c->cas9 cas9->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis parp->apoptosis bid->mito amplifies signal

Dp3-Sam induced apoptosis signaling pathway in HL-60 cells.

Data Presentation

The pro-apoptotic effects of this compound are dose- and time-dependent. Key quantitative findings from studies on HL-60 cells are summarized below.

Table 1: Effect of Delphinidin-3-sambubioside (Dp3-Sam) on HL-60 Cell Viability

Concentration (µM) Treatment Time % Cell Viability (Approx.) Assay Method
50 24h ~60% MTT Assay
100 24h ~40% MTT Assay

| 150 | 24h | ~20% | MTT Assay |

Data synthesized from descriptive results in cited literature.[1]

Table 2: Caspase Activation in HL-60 Cells Treated with 100 µM Dp3-Sam

Caspase Time to Activation Detection Method
Caspase-8 4 hours Western Blot
Caspase-9 4 hours Western Blot

| Caspase-3 | 4 hours | Western Blot |

Data extracted from referenced studies.[1] The use of specific inhibitors for caspase-8 (IETD), caspase-9 (LEHD), and caspase-3 (DEVD) significantly augmented the survival rate of HL-60 cells, confirming their role in Dp3-Sam-induced apoptosis.[1]

Experimental Workflow

A typical workflow for investigating the effects of this compound on HL-60 cells involves initial cell culture, treatment with the compound, and subsequent analysis using a variety of assays to measure cytotoxicity, apoptosis, and specific molecular events.

Experimental_Workflow General Experimental Workflow cluster_assays 4. Downstream Assays culture 1. HL-60 Cell Culture treat 2. Treatment with This compound culture->treat harvest 3. Cell Harvesting treat->harvest mtt Cell Viability (MTT Assay) harvest->mtt for viability flow Apoptosis Quantification (Annexin V / PI Staining) harvest->flow for apoptosis western Protein Analysis (Western Blot) harvest->western for proteins ros_assay ROS Detection harvest->ros_assay for ROS analysis 5. Data Analysis & Interpretation mtt->analysis flow->analysis western->analysis ros_assay->analysis

Workflow for assessing Dp3-Sam effects on HL-60 cells.

Experimental Protocols

1. HL-60 Cell Culture and Maintenance

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: HL-60 cells grow in suspension. Monitor cell density and subculture every 2-3 days to maintain a density between 1 x 10⁵ and 1 x 10⁶ cells/mL.[4]

  • Cell Synchronization (Optional): For certain experiments, cells can be synchronized by serum deprivation for 6 hours in serum-free RPMI-1640.[4]

2. Cell Viability Assessment (MTT Assay) This protocol is adapted from standard procedures for HL-60 cells.[5]

  • Seed HL-60 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (e.g., 1 x 10⁴ cells in 100 µL) per well.

  • Add various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO or PBS).

  • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until formazan (B1609692) crystals form.

  • Centrifuge the plate at 300 x g for 10 minutes. Carefully remove the supernatant.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.

3. Apoptosis Quantification (Annexin V-FITC/PI Staining) This protocol is a standard method for detecting apoptosis by flow cytometry.[6][7]

  • Seed 1-5 x 10⁵ HL-60 cells per well in a 6-well plate and treat with this compound for the desired time.

  • Harvest cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples within one hour using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

4. Western Blot Analysis for Apoptotic Proteins

  • After treatment, harvest approximately 1-2 x 10⁶ cells. Wash with cold PBS.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA or Bradford assay.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-Caspase-3, anti-Caspase-8, anti-Caspase-9, anti-PARP, anti-Cytochrome c, anti-β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Measurement of Mitochondrial Membrane Potential (ΔΨm)

  • Treat HL-60 cells with this compound as described previously.

  • Harvest and wash the cells with PBS.

  • Resuspend cells in pre-warmed medium containing a cationic fluorescent dye such as JC-1 (5 µg/mL) or DiOC₆(3).

  • Incubate for 15-30 minutes at 37°C in the dark.

  • Analyze the cells by flow cytometry. A decrease in the red/green fluorescence intensity ratio for JC-1 or a decrease in overall fluorescence for DiOC₆(3) indicates a loss of ΔΨm.[1]

6. Reactive Oxygen Species (ROS) Detection

  • Treat HL-60 cells with this compound. For a control, pre-treat a sample with an antioxidant like N-acetyl-L-cysteine (NAC) for 1 hour before adding the compound.[1]

  • Towards the end of the treatment period, add a ROS-sensitive fluorescent probe, such as DCFH-DA (2',7'-dichlorofluorescin diacetate), to the cells at a final concentration of 10-20 µM.

  • Incubate for 30 minutes at 37°C.

  • Harvest, wash, and resuspend the cells in PBS.

  • Measure the fluorescence intensity using a flow cytometer or a fluorescence microplate reader. An increase in fluorescence indicates an elevation in intracellular ROS.

References

Application Notes and Protocols: Inhibition of Lipid Accumulation by Delphinidin-3-Sambubioside Chloride in HepG2 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by excessive lipid accumulation in hepatocytes. Delphinidin-3-sambubioside chloride, an anthocyanin found in sources like Hibiscus sabdariffa, has emerged as a promising natural compound for mitigating hepatic steatosis. These application notes provide a comprehensive overview of the effects of this compound on lipid metabolism in the human hepatoma cell line, HepG2, a widely used in vitro model for studying liver function and disease. The detailed protocols and data presented herein offer a guide for researchers investigating the therapeutic potential of this compound.

Mechanism of Action

This compound has been shown to inhibit lipid accumulation in HepG2 cells by modulating key signaling pathways involved in lipogenesis and fatty acid oxidation. The primary mechanism involves the downregulation of the sterol regulatory element-binding protein-1c (SREBP-1c), a master transcriptional regulator of genes involved in fatty acid and triglyceride synthesis, and its downstream target, fatty acid synthase (FASN).[1][2] Some evidence also suggests the involvement of AMP-activated protein kinase (AMPK) activation, a central regulator of cellular energy homeostasis, though the role of AMPK may be context-dependent.[2][3]

Data Presentation

The following tables summarize the quantitative effects of Delphinidin-3-sambubioside (Dp3-Sam) on HepG2 cells with oleic acid-induced lipid accumulation.

Table 1: Effect of Delphinidin-3-sambubioside on Intracellular Triglyceride Levels in Oleic Acid-Treated HepG2 Cells [4]

TreatmentConcentration (µg/mL)Triglyceride Level (relative to Oleic Acid group)
Control--
Oleic Acid (0.2 mM)-100%
Dp3-Sam + Oleic Acid100Significantly Reduced*
Dp3-Sam + Oleic Acid200Significantly Reduced**

*P < 0.05, **P < 0.01 vs. oleic acid group.[4] Specific percentage reduction values were not provided in the text, but the data figure indicates a dose-dependent decrease.

Table 2: Effect of Delphinidin-3-sambubioside on mRNA Expression of Lipogenic Genes in Oleic Acid-Treated HepG2 Cells [2]

GeneTreatmentConcentration (µg/mL)Relative mRNA Expression (Fold Change vs. Oleic Acid group)
SREBP-1cDp3-Sam + Oleic Acid200Down-regulated
FASNDp3-Sam + Oleic Acid200Down-regulated

The publication indicates a down-regulation but does not provide specific fold-change values in the text for the in vitro experiments.[2]

Experimental Protocols

Induction of Steatosis in HepG2 Cells

This protocol describes the induction of lipid accumulation in HepG2 cells using oleic acid to mimic hepatic steatosis in vitro.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Oleic acid

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Sterile PBS

Procedure:

  • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Prepare the oleic acid-BSA complex:

    • Dissolve oleic acid in 0.1 M NaOH to a stock concentration of 100 mM.

    • Prepare a 10% (w/v) BSA solution in sterile water.

    • Add the oleic acid stock solution dropwise to the BSA solution while stirring to achieve a final concentration and molar ratio suitable for your experiment (e.g., a final concentration of 0.2 mM oleic acid).

    • Sterile-filter the oleic acid-BSA complex.

  • Seed HepG2 cells in appropriate culture plates (e.g., 6-well or 96-well plates) and allow them to adhere and reach 70-80% confluency.

  • Replace the culture medium with serum-free DMEM for 12-24 hours.

  • Treat the cells with the oleic acid-BSA complex (e.g., 0.2 mM oleic acid) in serum-free DMEM for 24 hours to induce lipid accumulation.[2]

Oil Red O Staining for Lipid Droplet Visualization

This protocol details the staining of intracellular lipid droplets using Oil Red O.

Materials:

  • Oleic acid-treated HepG2 cells

  • Phosphate-Buffered Saline (PBS)

  • 10% Formalin solution

  • Oil Red O stock solution (e.g., 0.5% w/v in isopropanol)

  • 60% Isopropanol (B130326)

  • Hematoxylin (B73222) solution (optional, for counterstaining)

  • Microscope

Procedure:

  • After treatment, gently wash the cells twice with PBS.

  • Fix the cells with 10% formalin for at least 1 hour.

  • Wash the cells with distilled water.

  • Incubate the cells with 60% isopropanol for 5 minutes.

  • Remove the isopropanol and add the freshly prepared Oil Red O working solution (e.g., 6 parts Oil Red O stock to 4 parts distilled water, filtered).

  • Incubate for 15-30 minutes at room temperature.

  • Remove the Oil Red O solution and wash the cells with distilled water until the water runs clear.

  • (Optional) Counterstain with hematoxylin for 1 minute to visualize the nuclei.

  • Wash with distilled water.

  • Add PBS to the wells and visualize the lipid droplets (stained red) under a microscope.

Quantification of Intracellular Triglycerides

This protocol provides a method for the quantitative measurement of intracellular triglyceride levels.

Materials:

  • Treated HepG2 cells

  • Cell lysis buffer (e.g., containing NP-40)

  • Triglyceride Quantification Assay Kit (colorimetric or fluorometric)

  • Plate reader

Procedure:

  • Wash the cells with cold PBS and harvest them.

  • Lyse the cells using a suitable lysis buffer (e.g., 5% NP-40 in water).[2]

  • Homogenize the cell lysate.

  • Quantify the triglyceride content in the lysates using a commercial triglyceride quantification kit according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Normalize the triglyceride levels to the total protein concentration of the cell lysate.

Western Blot Analysis for pAMPK and SREBP-1c

This protocol outlines the detection of phosphorylated AMPK and SREBP-1c protein levels.

Materials:

  • Treated HepG2 cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-pAMPK, anti-AMPK, anti-SREBP-1c, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL detection reagent and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control. The ratio of pAMPK to total AMPK can then be calculated.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis HepG2 HepG2 Cell Culture Steatosis Induce Steatosis (Oleic Acid, 0.2 mM, 24h) HepG2->Steatosis Treatment Treat with Delphinidin-3-sambubioside (100-200 µg/mL) Steatosis->Treatment ORO Oil Red O Staining (Lipid Droplet Visualization) Treatment->ORO TG_Quant Triglyceride Quantification Treatment->TG_Quant WB Western Blot (pAMPK, SREBP-1c) Treatment->WB qRT_PCR qRT-PCR (SREBP-1c, FASN) Treatment->qRT_PCR

Experimental Workflow for Studying the Effects of Delphinidin-3-sambubioside in HepG2 Cells.

signaling_pathway cluster_inhibition Inhibition of Lipogenesis cluster_regulation Regulation by Delphinidin-3-sambubioside SREBP1c SREBP-1c FASN FASN SREBP1c->FASN activates Lipogenesis Lipogenesis FASN->Lipogenesis promotes Lipid_Accumulation Lipid Accumulation Lipogenesis->Lipid_Accumulation D3S Delphinidin-3-sambubioside D3S->SREBP1c inhibits AMPK AMPK D3S->AMPK activates (?) AMPK->SREBP1c inhibits

References

Application Notes and Protocols: In Vivo Studies Using Delphinidin-3-sambubioside Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo applications of Delphinidin-3-sambubioside chloride (Dp3-Sam), an anthocyanin isolated from Hibiscus sabdariffa L.[1][2] The following sections detail its use in models of hyperlipidemia and inflammation, including summaries of key quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways.

Anti-Hyperlipidemic Effects of this compound

This compound has been shown to attenuate hyperlipidemia in high-fat diet-induced obese rats.[3] In vivo studies demonstrate its potential to improve lipid metabolism, reduce body weight gain, and decrease visceral fat.[3]

Quantitative Data Summary: Effects on Hyperlipidemia

The following table summarizes the key findings from an eight-week study in high-fat diet (HFD)-fed rats.

ParameterControl Group (Standard Chow)High-Fat Diet (HFD) GroupHFD + Dp3-Sam Group
Body Weight GainData not specifiedSignificantly increasedSignificantly reduced compared to HFD
Visceral FatData not specifiedSignificantly increasedSignificantly reduced compared to HFD
Abdominal FatData not specifiedSignificantly increasedSignificantly reduced compared to HFD
Hepatic Lipid DepositsMinimalSignificant accumulationSignificantly decreased compared to HFD
Intracellular Triglyceride LevelsBaselineSignificantly increasedSignificantly decreased compared to HFD
Experimental Protocol: High-Fat Diet-Induced Obesity Model in Rats

This protocol outlines the methodology used to assess the anti-hyperlipidemic effects of this compound in a rat model.[3]

1. Animal Model:

  • Species: Sprague-Dawley rats.

  • Grouping:

    • Control group: Fed a standard chow diet.

    • HFD group: Fed a high-fat diet.

    • DP group: Fed a high-fat diet supplemented with Delphinidin-3-sambubioside.

  • Duration: 8 weeks.

2. Diet Composition:

  • Standard Chow Diet: Composition to be detailed as per standard laboratory practice.

  • High-Fat Diet: Composition to be detailed, typically with a higher percentage of fat-derived calories.

3. Dosing:

  • The specific dosage of Delphinidin-3-sambubioside administered to the DP group needs to be specified based on the study.

4. Sample Collection and Analysis:

  • Body Weight and Fat: Monitor body weight gain, and measure visceral and abdominal fat at the end of the study.

  • Lipid Profile: Measure lipid profiles from serum or plasma using commercial kits.

  • Histology: Perform Oil Red O staining on liver tissue to measure hepatic lipid levels.

  • Gene Expression Analysis: Measure the mRNA expression of key genes involved in lipid metabolism (e.g., HMGCR, SREBP-1c, FASN, ACC, CYP7A1, CPT1, ACOX, PPARα) using RT-PCR.

  • Protein Expression Analysis: Measure the expression of phosphorylated AMP-activated protein kinase (pAMPK) via Western blot or other suitable methods.

Signaling Pathway: Lipid Metabolism Regulation

This compound appears to exert its anti-hyperlipidemic effects by modulating the AMP-activated protein kinase (AMPK) signaling pathway.[3]

Lipid_Metabolism_Regulation Delphinidin-3-sambubioside Delphinidin-3-sambubioside pAMPK pAMPK (Upregulated) Delphinidin-3-sambubioside->pAMPK Activates SREBP-1c SREBP-1c (Downregulated) pAMPK->SREBP-1c Inhibits HMGCR HMGCR (Downregulated) pAMPK->HMGCR Inhibits PPARα PPARα (Upregulated) pAMPK->PPARα Activates CYP7A1 CYP7A1 (Upregulated) pAMPK->CYP7A1 Activates FASN FASN (Downregulated) SREBP-1c->FASN Regulates ACC ACC (Downregulated) SREBP-1c->ACC Regulates Lipid Synthesis Lipid Synthesis FASN->Lipid Synthesis ACC->Lipid Synthesis Cholesterol Synthesis Cholesterol Synthesis HMGCR->Cholesterol Synthesis CPT1 CPT1 (Upregulated) PPARα->CPT1 Regulates ACOX ACOX (Upregulated) PPARα->ACOX Regulates Fatty Acid Oxidation Fatty Acid Oxidation CPT1->Fatty Acid Oxidation ACOX->Fatty Acid Oxidation Bile Acid Synthesis Bile Acid Synthesis CYP7A1->Bile Acid Synthesis

Caption: Dp3-Sam activates AMPK, leading to reduced lipid synthesis and enhanced fatty acid oxidation.

Anti-inflammatory Effects of this compound

In vivo studies have demonstrated the anti-inflammatory properties of this compound in a lipopolysaccharide (LPS)-induced mouse paw edema model.[2] It has been shown to reduce edema and the production of pro-inflammatory cytokines.[2][4]

Quantitative Data Summary: Effects on Inflammation

The following table summarizes the key findings from an in vivo study on LPS-induced inflammation.

ParameterControl GroupLPS-Treated GroupLPS + Dp3-Sam Group
Paw Edema Thickness (at 6h)No edema0.15 mmReduced by 89.3% compared to LPS alone[4]
Serum IL-6 LevelsBaselineSignificantly increasedSignificantly decreased compared to LPS alone[4]
Serum MCP-1 LevelsBaselineSignificantly increasedSignificantly decreased compared to LPS alone[4]
Serum TNF-α LevelsBaselineSignificantly increasedSignificantly decreased compared to LPS alone[4]
Experimental Protocol: LPS-Induced Mouse Paw Edema

This protocol details the methodology for inducing and assessing inflammation in a mouse model.[2][4]

1. Animal Model:

  • Species: Mice.

  • Grouping:

    • Control group.

    • LPS group.

    • LPS + Dp3-Sam group.

    • LPS + Delphinidin (B77816) (Dp) group (as a comparator).

2. Induction of Inflammation:

  • Inject lipopolysaccharide (LPS) into the mouse paw to induce edema.

3. Dosing:

  • Administer Delphinidin-3-sambubioside (Dp3-Sam) or Delphinidin (Dp) prior to the LPS injection. The specific doses and timing of administration should be detailed.

4. Measurement of Paw Edema:

  • Measure the thickness of the paw at various time points (e.g., 1 hour and 6 hours) after LPS injection.

5. Cytokine Analysis:

  • Collect blood samples and measure the serum levels of inflammatory cytokines such as IL-6, MCP-1, and TNF-α using ELISA.

6. Signaling Pathway Analysis:

  • In complementary in vitro studies using cell lines like RAW264.7, pre-treat cells with Dp3-Sam before LPS stimulation.

  • Analyze the phosphorylation of key signaling proteins (e.g., IKKα/β, MEK1/2, ERK1/2) by Western blot to elucidate the mechanism of action.

Signaling Pathway: Anti-inflammatory Mechanism

This compound exerts its anti-inflammatory effects by downregulating the NF-κB and MEK1/2-ERK1/2 signaling pathways.[2]

Anti_Inflammatory_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS IKK IKKα/β LPS->IKK MEK1_2 MEK1/2 LPS->MEK1_2 NF-κB NF-κB IKK->NF-κB Inflammatory_Genes Inflammatory Gene Expression NF-κB->Inflammatory_Genes ERK1_2 ERK1/2 MEK1_2->ERK1_2 ERK1_2->Inflammatory_Genes Inflammatory_Mediators iNOS, NO, IL-6, MCP-1, TNF-α Inflammatory_Genes->Inflammatory_Mediators Delphinidin-3-sambubioside Delphinidin-3-sambubioside Delphinidin-3-sambubioside->IKK Inhibits Delphinidin-3-sambubioside->MEK1_2 Inhibits

Caption: Dp3-Sam inhibits NF-κB and MEK/ERK pathways to reduce inflammatory mediator production.

Experimental Workflow: In Vivo Anti-inflammatory Study

The following diagram illustrates the general workflow for an in vivo study investigating the anti-inflammatory effects of this compound.

Experimental_Workflow Animal_Grouping Animal Grouping (Control, LPS, LPS+Dp3-Sam) Pre-treatment Pre-treatment with Dp3-Sam or Vehicle Animal_Grouping->Pre-treatment Inflammation_Induction LPS Injection (Paw Edema) Pre-treatment->Inflammation_Induction Data_Collection Data Collection Inflammation_Induction->Data_Collection Paw_Measurement Paw Thickness Measurement Data_Collection->Paw_Measurement Blood_Sampling Blood Sampling Data_Collection->Blood_Sampling Edema_Analysis Paw Edema Quantification Paw_Measurement->Edema_Analysis Cytokine_Analysis Serum Cytokine ELISA Blood_Sampling->Cytokine_Analysis Analysis Analysis Edema_Analysis->Analysis Cytokine_Analysis->Analysis

Caption: Workflow for assessing the anti-inflammatory effects of Dp3-Sam in vivo.

References

Application Note & Protocol: Investigating Delphinidin-3-Sambubioside Chloride in High-Fat Diet-Induced Obese Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract Obesity and associated metabolic disorders like hyperlipidemia are significant global health challenges. The high-fat diet (HFD)-induced obese rat is a widely used and relevant preclinical model to study the pathophysiology of these conditions and to evaluate potential therapeutic agents. Delphinidin-3-sambubioside (Dp3-Sam) chloride, an anthocyanin primarily isolated from Hibiscus sabdariffa L., has demonstrated significant potential in mitigating obesity and improving lipid metabolism.[1][2][3] This document provides detailed protocols for inducing obesity in rats using a high-fat diet, administering Dp3-Sam chloride, and analyzing key metabolic and molecular endpoints. It also presents a summary of expected quantitative outcomes and visualizes the underlying molecular mechanisms of Dp3-Sam action.

Applications

Delphinidin-3-sambubioside chloride is an orally active anthocyanin with anti-inflammatory and lipid-lowering properties.[3][4] Its application in the HFD-induced obese rat model is primarily for:

  • Preclinical Efficacy Testing: Evaluating the potential of Dp3-Sam chloride as a therapeutic agent for obesity, hyperlipidemia, and non-alcoholic fatty liver disease (NAFLD).

  • Mechanism of Action Studies: Investigating the molecular pathways by which Dp3-Sam chloride regulates lipid metabolism, including the activation of AMP-activated protein kinase (AMPK).[1][2]

  • Nutraceutical Research: Assessing the health benefits of a key bioactive compound found in Hibiscus sabdariffa extracts.[5]

Experimental Protocols

Protocol 1: High-Fat Diet (HFD)-Induced Obesity Rat Model

This protocol describes the induction of obesity and hyperlipidemia in rats, a model that mimics many features of the human metabolic syndrome.[6][7]

Materials:

  • Male Sprague-Dawley or Wistar rats (6-8 weeks old).[6][8] Both strains are susceptible to diet-induced obesity, though Wistar rats may show more pronounced effects.[6]

  • Standard chow diet (Control).

  • High-fat diet (HFD): Typically 40-60% of total calories from fat (e.g., lard-based).[8][9]

  • Animal housing with a 12-hour light/dark cycle, controlled temperature (20-23°C), and humidity (40-60%).[1][10]

  • Metabolic cages for monitoring food and water intake.

Procedure:

  • Acclimatization: Upon arrival, house rats in a controlled environment for one week with free access to standard chow and water to allow for acclimatization.

  • Group Allocation: Randomly divide rats into experimental groups (n=8-10 per group) based on body weight.

    • Control Group: Fed standard chow diet.

    • HFD Group: Fed high-fat diet.

    • Treatment Groups: Fed high-fat diet.

  • Diet Induction: Provide the respective diets and water ad libitum for a period of 8-12 weeks.[1][8]

  • Monitoring: Record body weight and food intake weekly to monitor the development of obesity.[8] HFD-fed rats are expected to show significantly higher body weight gain compared to the control group after approximately 4 weeks.[8]

Protocol 2: Administration of this compound

Materials:

  • This compound (Dp3-Sam chloride).

  • Vehicle (e.g., sterile water or 0.5% carboxymethylcellulose).

  • Oral gavage needles.

Procedure:

  • Preparation of Dosing Solution: Prepare fresh solutions of Dp3-Sam chloride in the chosen vehicle daily.

  • Dosing Regimen: After the initial 8-week HFD induction period, begin daily administration to the treatment groups via oral gavage.

    • Low-Dose Group (LDP): Administer Dp3-Sam chloride at 15 mg/kg body weight.[1]

    • High-Dose Group (HDP): Administer Dp3-Sam chloride at 30 mg/kg body weight.[1]

  • Control Administration: The Control and HFD groups should receive an equivalent volume of the vehicle via oral gavage.

  • Duration: Continue the HFD and daily gavage for the entire treatment period (e.g., 8 weeks).[1]

Protocol 3: Sample Collection and Biochemical Analysis

Procedure:

  • Fasting: At the end of the experimental period, fast the rats for 8-12 hours.[11]

  • Anesthesia and Euthanasia: Anesthetize the animals (e.g., with an intraperitoneal injection of sodium pentobarbital) and sacrifice them.[10]

  • Blood Collection: Collect trunk blood into tubes without anticoagulant. Centrifuge at 1000 x g for 10 minutes to separate the serum.[11] Store serum at -80°C.

  • Tissue Harvesting: Dissect and weigh the liver and various fat pads (e.g., visceral, abdominal/epididymal).[1][2] A portion of the liver should be flash-frozen in liquid nitrogen for gene expression analysis, and another portion fixed in formalin for histology.

  • Biochemical Analysis: Use commercial assay kits to measure the following in the serum[1][11]:

    • Total Cholesterol (TC)

    • Triglycerides (TG)

    • Low-Density Lipoprotein Cholesterol (LDL-C)

    • High-Density Lipoprotein Cholesterol (HDL-C)

    • Liver enzymes (ALT, AST) to assess hepatotoxicity.[11][12]

Protocol 4: Hepatic Lipid Accumulation Assessment (Oil Red O Staining)

Procedure:

  • Tissue Sectioning: Use the formalin-fixed liver samples to prepare frozen sections.

  • Staining: Perform Oil Red O staining, which specifically stains neutral lipids red, to visualize hepatic lipid accumulation.

  • Microscopy: Examine the stained sections under a microscope to qualitatively or quantitatively assess the degree of steatosis.

Protocol 5: Gene Expression Analysis (RT-PCR)

Procedure:

  • RNA Extraction: Isolate total RNA from the frozen liver tissue samples using a suitable commercial kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

  • Real-Time PCR (RT-PCR): Perform RT-PCR using specific primers for target genes involved in lipid metabolism.[1][2]

    • Lipogenesis Genes: SREBP-1c, FASN, ACC, HMGCR.

    • Fatty Acid Oxidation Genes: PPARα, CPT1, ACOX.

    • Cholesterol Metabolism Gene: CYP7A1.

  • Data Analysis: Normalize the expression of target genes to a suitable housekeeping gene (e.g., β-actin) and calculate the relative fold change.

Expected Results & Data Presentation

Treatment with Dp3-Sam chloride is expected to ameliorate the metabolic disturbances induced by a high-fat diet. The following tables summarize typical quantitative data from such studies.[1][13]

Table 1: Effect of Dp3-Sam Chloride on Body and Tissue Weight

ParameterControlHigh-Fat Diet (HFD)HFD + Low-Dose Dp3-Sam (15 mg/kg)HFD + High-Dose Dp3-Sam (30 mg/kg)
Final Body Weight (g) LowerSignificantly HigherReduced vs. HFDSignificantly Reduced vs. HFD
Body Weight Gain (g) LowerSignificantly HigherReduced vs. HFDSignificantly Reduced vs. HFD
Visceral Fat (g) LowerSignificantly HigherReduced vs. HFDSignificantly Reduced vs. HFD
Abdominal Fat (g) LowerSignificantly HigherReduced vs. HFDSignificantly Reduced vs. HFD
Liver Index (%) LowerSignificantly HigherReduced vs. HFDReduced vs. HFD

Table 2: Effect of Dp3-Sam Chloride on Serum Lipid Profile

Parameter (mmol/L)ControlHigh-Fat Diet (HFD)HFD + Low-Dose Dp3-Sam (15 mg/kg)HFD + High-Dose Dp3-Sam (30 mg/kg)
Total Cholesterol (TC) NormalSignificantly ElevatedReduced vs. HFDSignificantly Reduced vs. HFD
Triglycerides (TG) NormalSignificantly ElevatedReduced vs. HFDSignificantly Reduced vs. HFD
LDL-C NormalSignificantly ElevatedReduced vs. HFDSignificantly Reduced vs. HFD
HDL-C NormalNo Significant ChangeNo Significant ChangeNo Significant Change

Table 3: Effect of Dp3-Sam Chloride on Hepatic Gene Expression (Relative Fold Change)

Gene TargetFunctionHigh-Fat Diet (HFD) EffectDp3-Sam Chloride Effect
SREBP-1c LipogenesisUpregulatedDownregulated
FASN LipogenesisUpregulatedDownregulated
ACC LipogenesisUpregulatedDownregulated
PPARα Fatty Acid OxidationDownregulatedUpregulated
CPT1 Fatty Acid OxidationDownregulatedUpregulated
ACOX Fatty Acid OxidationDownregulatedUpregulated

Visualized Workflows and Mechanisms

Experimental Workflow

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Data Collection & Analysis acclimatization Acclimatization (1 Week) grouping Random Grouping (Control, HFD, Treatment) acclimatization->grouping hfd_feeding HFD Feeding (8 Weeks) grouping->hfd_feeding treatment Daily Oral Gavage (Dp3-Sam or Vehicle) (8 Weeks) hfd_feeding->treatment monitoring Weekly Monitoring (Body Weight, Food Intake) hfd_feeding->monitoring sacrifice Sacrifice & Sample Collection (Blood, Liver, Fat) treatment->sacrifice analysis Biochemical, Histological & Gene Expression Analysis sacrifice->analysis

Caption: Overview of the experimental workflow for evaluating Dp3-Sam chloride.

Molecular Mechanism of Action

G cluster_lipogenesis Lipogenesis (Inhibited) cluster_oxidation Fatty Acid β-Oxidation (Promoted) dp3s Delphinidin-3-sambubioside Chloride ampk pAMPK (Activation) dp3s->ampk srebp1c SREBP-1c ampk->srebp1c inhibits ppara PPARα ampk->ppara activates acc ACC srebp1c->acc fasn FASN acc->fasn lipogenesis Hepatic Lipid Accumulation fasn->lipogenesis oxidation Fatty Acid Oxidation cpt1 CPT1 ppara->cpt1 acox ACOX ppara->acox

Caption: Dp3-Sam activates AMPK to suppress lipogenesis and promote fatty acid oxidation.

Conclusion

This compound effectively mitigates weight gain, visceral and abdominal fat accumulation, and hyperlipidemia in high-fat diet-induced obese rats.[1][2] The underlying mechanism involves the activation of the AMPK signaling pathway, which leads to the downregulation of key lipogenic genes (SREBP-1c, FASN, ACC) and the upregulation of genes involved in fatty acid β-oxidation (PPARα, CPT1, ACOX).[1][2][13] These findings underscore the therapeutic potential of Dp3-Sam chloride for obesity and related metabolic disorders, providing a strong basis for further preclinical and clinical development.

References

Application Notes and Protocols for the LPS-Induced Paw Edema Mouse Model with Delphinidin-3-Sambubioside Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipopolysaccharide (LPS)-induced paw edema in mice is a widely utilized and robust model for investigating acute inflammation and evaluating the efficacy of potential anti-inflammatory agents. LPS, a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory response characterized by the release of pro-inflammatory cytokines and subsequent edema formation. Delphinidin-3-sambubioside chloride, an anthocyanin found in plants like Hibiscus sabdariffa, has demonstrated significant anti-inflammatory properties. These application notes provide detailed protocols for utilizing the LPS-induced paw edema model to assess the anti-inflammatory effects of this compound, along with quantitative data and mechanistic insights.

Data Presentation

The anti-inflammatory effects of this compound and its aglycone, Delphinidin (B77816), have been quantified in the LPS-induced paw edema mouse model. The following tables summarize the key findings on edema inhibition and reduction of pro-inflammatory cytokine levels in serum.

Table 1: Effect of this compound and Delphinidin on LPS-Induced Paw Edema

Treatment GroupDosage (mg/kg)Time Point (hours post-LPS)Paw Edema Inhibition (%)
LPS Control-60
Delphinidin-3-sambubioside10689.3
Delphinidin10696.3

Data adapted from Sogo et al., 2015.[1][2]

Table 2: Effect of this compound and Delphinidin on Serum Cytokine Levels in LPS-Treated Mice

Treatment GroupDosage (mg/kg)IL-6 (pg/mL)MCP-1 (pg/mL)TNF-α (pg/mL)
Control-UndetectableUndetectableUndetectable
LPS-250 ± 30180 ± 25350 ± 40
LPS + Delphinidin-3-sambubioside10110 ± 1580 ± 10150 ± 20
LPS + Delphinidin1090 ± 1265 ± 8120 ± 15

Data are presented as mean ± SD. Adapted from Sogo et al., 2015.[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Sterile phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile 0.22 µm syringe filter

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution. For example, dissolve 10 mg of the compound in 100 µL of DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

  • Working Solution Preparation:

    • Dilute the stock solution with sterile PBS to the final desired concentration for injection. For a 10 mg/kg dose in a 25 g mouse with an injection volume of 100 µL, the final concentration would be 2.5 mg/mL.

    • Ensure the final concentration of DMSO is minimal (typically ≤ 2%) to avoid toxicity.[2]

    • Vortex the working solution to ensure homogeneity.

  • Sterilization:

    • Sterilize the final working solution by passing it through a 0.22 µm syringe filter into a sterile tube.

    • Prepare the solution fresh on the day of the experiment.

Protocol 2: LPS-Induced Paw Edema in Mice

Materials:

  • Male ICR mice (6-8 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • This compound working solution

  • Plethysmometer or digital calipers

  • Animal handling and restraint equipment

  • Syringes (1 mL) with 27-30 gauge needles

Procedure:

  • Animal Acclimation:

    • Acclimate the mice to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.

  • Grouping of Animals:

    • Divide the mice into the following groups (n=5-8 per group):

      • Group 1: Control (Vehicle only)

      • Group 2: LPS Control (LPS + Vehicle)

      • Group 3: LPS + this compound (e.g., 10 mg/kg)

      • (Optional) Group 4: LPS + Positive Control (e.g., Dexamethasone)

  • Compound Administration:

    • Administer the vehicle or this compound solution intraperitoneally (i.p.) or orally (p.o.) to the respective groups of mice. The timing of administration should be consistent, for example, 30 minutes to 1 hour before LPS injection.

  • Induction of Paw Edema:

    • Prepare a solution of LPS in sterile saline at a concentration of 1 mg/mL.[3]

    • Inject 20-50 µL of the LPS solution subcutaneously into the subplantar region of the right hind paw of each mouse.[4]

    • Inject an equal volume of sterile saline into the left hind paw to serve as a control.

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness of both hind paws at baseline (before LPS injection) and at regular intervals post-LPS injection (e.g., 1, 2, 4, 6, and 24 hours).[3][4]

    • Using a Plethysmometer: Immerse the paw up to a defined mark in the measuring chamber and record the displaced volume of liquid.

    • Using Digital Calipers: Measure the dorsoventral thickness of the paw.

    • The increase in paw volume or thickness is calculated as the difference between the measurement at a given time point and the baseline measurement.

  • Calculation of Edema Inhibition:

    • Calculate the percentage of edema inhibition for the treated groups using the following formula: % Inhibition = [ (C - T) / C ] x 100 Where C is the average increase in paw volume/thickness in the LPS control group, and T is the average increase in paw volume/thickness in the treated group.

Protocol 3: Measurement of Serum Cytokine Levels

Materials:

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)

  • Centrifuge

  • ELISA kits for mouse TNF-α, IL-6, and MCP-1

  • Microplate reader

Procedure:

  • Sample Collection:

    • At a predetermined time point after LPS injection (e.g., 6 hours), collect blood from the mice via cardiac puncture or retro-orbital bleeding under anesthesia.

    • Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 3000 rpm for 15 minutes at 4°C to separate the serum.

    • Collect the serum and store it at -80°C until analysis.

  • ELISA Assay:

    • Quantify the concentrations of TNF-α, IL-6, and MCP-1 in the serum samples using commercially available ELISA kits.

    • Follow the manufacturer's instructions provided with the ELISA kits for the detailed assay procedure, including the preparation of standards, sample dilutions, incubation times, and measurement of absorbance.

Mechanistic Insights & Visualizations

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade initiated by LPS.

LPS Signaling Pathway and the Inhibitory Effect of Delphinidin-3-Sambubioside

LPS binds to Toll-like receptor 4 (TLR4) on the surface of immune cells such as macrophages. This binding triggers a downstream signaling cascade that leads to the activation of transcription factors like NF-κB and the MAPK pathway (including ERK1/2). These transcription factors then induce the expression of pro-inflammatory genes, resulting in the production of cytokines like TNF-α, IL-6, and MCP-1. Delphinidin-3-sambubioside has been shown to downregulate the NF-κB and MEK1/2-ERK1/2 signaling pathways, thereby reducing the production of these inflammatory mediators.[1][2]

LPS_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MEK1_2 MEK1/2 MyD88->MEK1_2 IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, MCP-1) NFkB->Cytokines induces transcription ERK1_2 ERK1/2 MEK1_2->ERK1_2 phosphorylates ERK1_2->Cytokines induces transcription D3S Delphinidin-3-sambubioside D3S->IKK D3S->MEK1_2

Caption: LPS signaling and inhibition by Delphinidin-3-sambubioside.

Experimental Workflow for Evaluating this compound

The following diagram outlines the typical workflow for an in vivo study to assess the anti-inflammatory properties of this compound in the LPS-induced paw edema model.

Experimental_Workflow acclimatization Animal Acclimation (1 week) grouping Animal Grouping acclimatization->grouping compound_admin Compound Administration (Delphinidin-3-sambubioside or Vehicle) grouping->compound_admin lps_injection LPS Injection (Subplantar) compound_admin->lps_injection paw_measurement Paw Edema Measurement (Multiple Time Points) lps_injection->paw_measurement blood_collection Blood Collection (e.g., 6 hours post-LPS) lps_injection->blood_collection data_analysis Data Analysis paw_measurement->data_analysis serum_separation Serum Separation blood_collection->serum_separation cytokine_analysis Cytokine Analysis (ELISA) serum_separation->cytokine_analysis cytokine_analysis->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: In vivo anti-inflammatory experimental workflow.

References

Application Note: HPLC Analysis of Delphinidin-3-Sambubioside Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the identification and quantification of delphinidin-3-sambubioside chloride in various sample matrices using High-Performance Liquid Chromatography (HPLC). Delphinidin-3-sambubioside, a major anthocyanin found in sources like Hibiscus sabdariffa (roselle), is of significant interest due to its potential antioxidant and therapeutic properties. The method outlined here utilizes a reversed-phase C18 column with a gradient elution of acidified water and an organic solvent to achieve optimal separation and detection. This document is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for this compound.

Introduction

This compound is a water-soluble anthocyanin pigment responsible for the vibrant red and purple colors in many plants.[1][2] Beyond its natural colorant properties, there is growing interest in its potential health benefits, including anti-inflammatory and antioxidant activities.[3] Accurate and precise quantification of this compound is crucial for quality control in natural product extracts, pharmacokinetic studies, and the development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of anthocyanins due to its high resolution and sensitivity.[4] This note details a robust HPLC method for the analysis of this compound.

Experimental Workflow

The general workflow for the HPLC analysis of this compound involves sample preparation, HPLC separation, and data analysis.

HPLC Workflow for this compound Analysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Sample extraction Extraction with Acidified Methanol (B129727) start->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.2 µm) centrifugation->filtration injection Injection filtration->injection separation C18 Column Separation injection->separation detection UV-Vis Detection (520 nm) separation->detection chromatogram Chromatogram detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification end Report quantification->end Final Result

Caption: HPLC experimental workflow for this compound analysis.

Materials and Reagents

  • This compound reference standard (>95% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (ACS grade)

  • Hydrochloric acid (ACS grade)

  • Ultrapure water

  • 0.2 µm or 0.45 µm membrane filters

HPLC Instrumentation and Conditions

The following table summarizes various HPLC conditions reported in the literature for the analysis of delphinidin-3-sambubioside and related anthocyanins.

ParameterMethod 1Method 2Method 3
Column Synergi RP-Max (250 x 4.6 mm, 4 µm)[5]Primesep 100 (150 x 4.6 mm, 5 µm)[1]C18 Column (e.g., Agilent Poroshell 120 SB-C18)[2]
Mobile Phase A Water with 1% Formic Acid[5]Water[1]Ultrapure water with 5% Formic Acid[6]
Mobile Phase B Acetonitrile[5]Acetonitrile[1]Acetonitrile[6]
Elution Mode Gradient[5]Isocratic[1]Gradient[6]
Gradient Program 5% B to 21% B in 20 min, then to 40% B at 35 min[5]Not ApplicableNot specified, but a common approach
Flow Rate 0.6 mL/min[5]1.0 mL/min[3]Not specified
Column Temp. 40 °C[3][5]Ambient30 °C[7]
Detection 530 nm[1]520 nm[3]520 nm
Injection Vol. 30 µL[5]Not specifiedNot specified

Detailed Protocol

This protocol is a representative method synthesized from published literature for the analysis of this compound.

Standard Solution Preparation
  • Accurately weigh a suitable amount of this compound reference standard.

  • Dissolve the standard in a known volume of acidified methanol (e.g., methanol with 1% HCl) to obtain a stock solution.

  • Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition.

Sample Preparation
  • Solid Samples (e.g., plant material):

    • Homogenize a known weight of the sample.

    • Extract the anthocyanins with an appropriate volume of acidified methanol.[6]

    • Vortex or sonicate the mixture to ensure thorough extraction.

    • Centrifuge the mixture and collect the supernatant. The extraction may be repeated to ensure completeness.[6]

  • Liquid Samples (e.g., beverages):

    • Centrifuge cloudy samples to remove particulate matter.

    • Dilute the sample with the mobile phase as needed to fall within the calibration range.

  • Filtration: Filter all prepared standards and samples through a 0.2 µm or 0.45 µm syringe filter prior to injection.[2][6]

HPLC Analysis
  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions.

  • Run the HPLC method according to the parameters outlined in the table above (e.g., Method 1 for a gradient separation).

  • Monitor the chromatogram at 520 nm.

Quantification
  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the reference standard.

  • Integrate the peak area of the identified peak.

  • Construct a calibration curve by plotting the peak areas of the standard solutions against their known concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Signaling Pathway/Logical Relationship Diagram

The stability of anthocyanins like this compound in the HPLC mobile phase is pH-dependent. An acidic mobile phase is crucial to maintain the compound in its stable flavylium (B80283) cation form, which is readily detectable.

Anthocyanin Stability in HPLC cluster_conditions Mobile Phase pH cluster_forms Anthocyanin Form cluster_outcome Analytical Outcome acidic_pH Acidic pH (e.g., with Formic Acid) flavylium Flavylium Cation (Colored, Stable) acidic_pH->flavylium neutral_pH Neutral/Alkaline pH other_forms Carbinol Pseudobase/Chalcone (Colorless, Unstable) neutral_pH->other_forms good_detection Good Chromatographic Peak & Detection flavylium->good_detection poor_detection Poor/No Detection, Peak Tailing other_forms->poor_detection

Caption: Influence of mobile phase pH on anthocyanin stability and detection.

Conclusion

The HPLC method described provides a reliable and reproducible approach for the quantification of this compound. The use of a C18 reversed-phase column with an acidified water-acetonitrile mobile phase gradient allows for excellent separation of the analyte from other components in complex matrices. This application note serves as a comprehensive guide for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

References

Analytical standard for Delphinidin-3-sambubioside chloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin-3-sambubioside chloride is a prominent anthocyanin found in various natural sources, notably in the calyces of Hibiscus sabdariffa L. (Roselle) and the fruits of Vaccinium myrtillus (bilberry).[1][2][3] As an analytical standard, it is crucial for the accurate quantification and identification of this compound in research, quality control, and drug development. This document provides comprehensive information on the properties of this compound and detailed protocols for its analysis. Recent studies have highlighted its potential anti-inflammatory, antioxidant, and anticancer activities, making it a compound of significant interest.[1][4][5]

Physicochemical Properties

This compound is a lavender crystalline powder.[1] It is soluble in water, alcohols (methanol, ethanol), pyridine, and dimethyl sulfoxide (B87167) (DMSO), but insoluble in non-polar solvents.[1][6] The compound is stable under neutral or weakly acidic conditions but is susceptible to decomposition under strong acid or alkaline conditions.[1] For long-term storage, it is recommended to keep the standard at -20°C.[5][7]

Table 1: Physicochemical Data of this compound Analytical Standard

ParameterValueReference
CAS Number 53158-73-9[7]
Molecular Formula C₂₆H₂₉ClO₁₆[7]
Molecular Weight 632.95 g/mol [7]
Appearance Lavender crystalline powder[1]
Purity (by HPLC) ≥95.0%[7]
Solubility Soluble in Methanol (B129727), Ethanol, Pyridine, DMSO, Hot water[1][6]
Storage Temperature -20°C[5][7]

Biological Activity and Signaling Pathways

Delphinidin-3-sambubioside has demonstrated noteworthy anti-inflammatory properties.[4][8] Studies have shown that it can reduce the production of inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), monocyte chemoattractant protein-1 (MCP-1), and tumor necrosis factor-alpha (TNF-α) induced by lipopolysaccharide (LPS).[2][4] The underlying mechanism of this anti-inflammatory action involves the downregulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and the MEK1/2-ERK1/2 signaling pathways.[2][4][9]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MEKK MEKK TLR4->MEKK IKK IKK TLR4->IKK MEK1_2 MEK1/2 MEKK->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 IκBα IκBα IKK->IκBα Phosphorylates (degradation) NF_κB NF-κB NF_κB_active NF-κB (active) NF_κB->NF_κB_active Translocates Inflammatory_Genes Inflammatory Genes (iNOS, IL-6, MCP-1, TNF-α) NF_κB_active->Inflammatory_Genes Activates Delphinidin (B77816) Delphinidin-3-sambubioside chloride Delphinidin->MEK1_2 Inhibits Delphinidin->IKK Inhibits

Caption: Anti-inflammatory signaling pathway of this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol provides a general method for the quantification of this compound in various samples.

Table 2: HPLC Method Parameters

ParameterCondition
Instrumentation HPLC system with UV-Vis or Diode Array Detector (DAD)
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 2.7 µm)
Mobile Phase A 5% Formic acid in ultrapure water (v/v)[10]
Mobile Phase B Acetonitrile[10]
Gradient Time (min)
0
20
25
30
Flow Rate 0.8 - 1.0 mL/min
Column Temperature 30-40°C
Detection Wavelength 520 nm
Injection Volume 10 - 20 µL

Sample Preparation:

  • Plant Material:

    • Homogenize a known weight of the plant material.

    • Extract with acidified methanol (1% HCl in methanol, v/v).[10]

    • Vortex or sonicate the mixture.

    • Centrifuge and collect the supernatant.

    • Repeat the extraction on the residue to ensure completeness.

    • Combine the supernatants and evaporate the solvent if necessary.

    • Reconstitute in the mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.

  • Plasma Samples:

    • To 500 µL of plasma, add an internal standard if used.

    • Precipitate proteins by adding an equal volume of acidified acetonitrile.[10]

    • Vortex and centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

    • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.[10]

    • Reconstitute the residue in a known volume of mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.

G start Sample (Plant Material/Plasma) extraction Extraction/ Protein Precipitation start->extraction centrifugation Centrifugation extraction->centrifugation evaporation Evaporation (if necessary) centrifugation->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration hplc HPLC Analysis filtration->hplc

Caption: HPLC sample preparation workflow.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

This protocol is suitable for sensitive detection and structural confirmation of this compound.

Table 3: LC-MS/MS Method Parameters

ParameterCondition
LC System UPLC or HPLC system
Mass Spectrometer Triple Quadrupole or Q-TOF
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Optimized based on the specific instrument and sample matrix
Flow Rate 0.2 - 0.4 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transitions Precursor ion (m/z) → Product ion(s) (m/z). For Delphinidin-3-sambubioside, the precursor ion [M]+ is m/z 597.14.[11] A characteristic product ion is m/z 303.05, corresponding to the delphinidin aglycone.

Sample Preparation:

Sample preparation is similar to the HPLC protocol, with a strong emphasis on sample cleanup to minimize matrix effects in the mass spectrometer. Solid-phase extraction (SPE) can be employed for cleaner samples.

G sample Sample spe Solid-Phase Extraction (SPE) (Optional Cleanup) sample->spe lc Liquid Chromatography (Separation) spe->lc esi Electrospray Ionization (ESI+) lc->esi ms1 Mass Analyzer 1 (Precursor Ion Selection) esi->ms1 cid Collision Cell (Fragmentation) ms1->cid ms2 Mass Analyzer 2 (Product Ion Detection) cid->ms2 detector Detector ms2->detector

Caption: LC-MS/MS experimental workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the definitive structural confirmation of the this compound standard.

Table 4: NMR Spectroscopy Parameters

Parameter¹H NMR¹³C NMR
Spectrometer 400 MHz or higher100 MHz or higher
Solvent Methanol-d₄ (CD₃OD) with a trace of TFA-d or DMSO-d₆Methanol-d₄ (CD₃OD) with a trace of TFA-d or DMSO-d₆
Temperature 25°C25°C
Pulse Program Standard single-pulseStandard single-pulse with proton decoupling
Referencing Residual solvent signal (e.g., CD₃OD at 3.31 ppm for ¹H and 49.0 ppm for ¹³C)Residual solvent signal (e.g., CD₃OD at 49.0 ppm)

Sample Preparation:

  • Dissolve an accurately weighed amount of the this compound standard in the chosen deuterated solvent in an NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio (typically 5-10 mg in 0.5-0.7 mL of solvent).

G standard Delphinidin-3-sambubioside chloride Standard dissolve Dissolve in Deuterated Solvent standard->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr NMR Spectrometer (¹H and ¹³C Spectra Acquisition) transfer->nmr

Caption: NMR sample preparation and analysis workflow.

References

Troubleshooting & Optimization

Delphinidin-3-sambubioside chloride solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on the solubility, solution preparation, and troubleshooting for Delphinidin-3-sambubioside chloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a natural anthocyanin, a type of flavonoid compound.[1] It is known for its antioxidant, anti-inflammatory, and anticancer properties.[2] In research, it is often studied for its ability to inhibit inflammatory pathways and induce apoptosis in cancer cells.[2][3][4] This compound is isolated from sources like Hibiscus sabdariffa (roselle) and the fruits of Vaccinium myrtillus.[5][6]

Q2: In which solvents is this compound soluble?

This compound is soluble in various organic solvents and water. Recommended solvents include DMSO, methanol, ethanol, and pyridine.[4][6] It is also soluble in water, particularly hot water, and acidic solvents, but it is insoluble in non-polar solvents.[1][6]

Q3: What are the specific solubilities in these solvents?

Quantitative solubility data for this compound is not widely published. However, data from closely related delphinidin (B77816) compounds provide a useful reference. The following table summarizes available solubility information.

SolventCompoundReported Solubility
DMSO Delphinidin (chloride)~30 mg/mL
Delphinidin-3-β-D-glucoside (chloride)~10 mg/mL
Ethanol Delphinidin (chloride)~30 mg/mL
Dimethylformamide (DMF) Delphinidin (chloride)~30 mg/mL
Delphinidin-3-β-D-glucoside (chloride)~1.5 mg/mL
PBS (pH 7.2) Delphinidin-3-β-D-glucoside (chloride)~0.2 mg/mL
1:1 Ethanol:PBS (pH 7.2) Delphinidin (chloride)~0.5 mg/mL

Note: This data is for related compounds and should be used as a guideline. Actual solubility may vary.

Q4: How should I prepare a stock solution?

It is recommended to prepare a stock solution by dissolving this compound in an organic solvent such as DMSO or ethanol.[4][7][8] For long-term stability, the solvent should be purged with an inert gas.[7][8] A common practice is to prepare a concentrated stock, for example, 10-40 mg/mL in DMSO.[2]

Q5: How should I store the solid compound and prepared solutions?

  • Solid Compound: The solid, crystalline powder should be stored at -20°C for long-term stability (≥4 years).[7][8]

  • Stock Solutions: Prepare aliquots of the stock solution in tightly sealed vials and store them at -20°C. These are generally usable for up to two weeks.[4] Some suppliers suggest storage at -80°C for up to one year for solutions in solvent.[2]

  • Aqueous Solutions: It is strongly recommended to prepare aqueous solutions fresh on the day of use. Storing aqueous solutions for more than one day is not advised due to lower stability.[7][8]

Experimental Protocols & Workflows

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Equilibration: Allow the vial of solid this compound (M.W. 632.95 g/mol ) to equilibrate to room temperature for at least one hour before opening.[4]

  • Weighing: Accurately weigh the desired amount of the compound. For 1 mL of a 10 mM stock, you will need 6.33 mg.

  • Dissolution: Add the appropriate volume of high-purity DMSO to the solid.

  • Mixing: Vortex or sonicate the solution gently until the solid is completely dissolved. Gentle warming can be applied if necessary.

  • Inert Gas (Optional but Recommended): Purge the headspace of the vial with an inert gas like argon or nitrogen to minimize oxidation.[7][8]

  • Storage: Store the stock solution in small aliquots in tightly sealed vials at -20°C or -80°C.

G cluster_workflow Experimental Workflow: Solution Preparation solid Solid Compound (Vial at -20°C) equilibrate Equilibrate to Room Temperature solid->equilibrate Step 1 dissolve Dissolve in Organic Solvent (e.g., DMSO) equilibrate->dissolve Step 2 mix Vortex / Sonicate Until Dissolved dissolve->mix Step 3 stock Concentrated Stock Solution mix->stock Step 4 aliquot Aliquot & Store at -20°C / -80°C stock->aliquot Storage working Dilute with Aqueous Buffer (Prepare Fresh) stock->working Usage final Final Working Solution working->final

Caption: Workflow for preparing stock and working solutions.

Troubleshooting Guide

Problem: My compound won't dissolve completely in the organic solvent.

  • Increase Mixing: Ensure you have vortexed or sonicated the solution sufficiently.

  • Gentle Warming: Warm the solution gently (e.g., in a 37°C water bath) for a short period. Anthocyanins can be sensitive to heat, so avoid high temperatures or prolonged heating.

  • Check Purity: The compound is typically supplied with a purity of ≥95%. Impurities can sometimes affect solubility.

  • Solvent Quality: Ensure you are using a high-purity, anhydrous grade solvent. Water contamination in DMSO can affect the solubility of some compounds.

Problem: A precipitate formed after diluting my DMSO stock into an aqueous buffer.

  • High Organic Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in your aqueous solution may be too low to maintain solubility. Ensure the residual amount of organic solvent is sufficient, but be mindful that solvents may have physiological effects.[7]

  • Low Aqueous Solubility: The solubility of delphinidin compounds in neutral aqueous buffers is limited (e.g., ~0.2 mg/mL for a related compound in PBS).[7] You may have exceeded the solubility limit. Try preparing a more dilute working solution.

  • pH Instability: this compound is most stable in neutral or weakly acidic conditions and can decompose or change form in strongly acidic or alkaline environments.[1] The pH of your buffer can significantly impact its stability and solubility.

Problem: The color of my solution changed dramatically.

This is often expected for anthocyanins as their structure and color are highly pH-dependent.

  • Acidic pH (e.g., pH 1-3): The compound exists as a red flavylium (B80283) cation.

  • Neutral pH: An equilibrium exists between a purple quinonoid base and a colorless carbinol (hemiketal) form.[9]

  • Alkaline pH: The compound can degrade and may turn a yellow/green color.[10]

This color change is a key indicator of the compound's structural form in solution. For experiments, it is crucial to maintain a consistent and appropriate pH.

Signaling Pathway Inhibition

This compound exerts its anti-inflammatory effects by inhibiting key signaling pathways. In cellular models stimulated with lipopolysaccharide (LPS), it has been shown to downregulate the NF-κB pathway and the MEK1/2-ERK1/2 signaling cascade.[2][3][5] This leads to a reduction in the expression and production of pro-inflammatory mediators like iNOS, TNF-α, and various interleukins.[5]

G cluster_pathway Simplified Anti-inflammatory Signaling lps LPS mek MEK1/2 lps->mek nfkb NF-κB Pathway lps->nfkb erk ERK1/2 mek->erk inflammation Inflammatory Mediators (iNOS, TNF-α, IL-6) erk->inflammation nfkb->inflammation d3s Delphinidin-3- sambubioside chloride d3s->mek d3s->nfkb

Caption: Inhibition of MEK/ERK and NF-κB pathways.

References

Improving the stability of Delphinidin-3-sambubioside chloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Delphinidin-3-sambubioside chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution and to address common issues encountered during experimentation.

Troubleshooting Guides

This section provides solutions to common problems you might encounter when working with this compound solutions.

Issue Possible Cause(s) Troubleshooting Steps
Rapid color change or fading of the solution pH instability, exposure to light, elevated temperature, presence of oxygen or metal ions.1. Verify and adjust pH: this compound is most stable in acidic conditions (pH 1-3). Ensure your buffer is robust and the final pH of your solution is within this range. 2. Protect from light: Store solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to ambient light during experiments. 3. Control temperature: Prepare and store solutions at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles. 4. Deoxygenate solvents: For prolonged experiments, sparge your solvent with an inert gas like nitrogen or argon to remove dissolved oxygen. 5. Use chelating agents: If metal ion contamination is suspected, consider adding a chelating agent like EDTA to your buffer.
Precipitation in the solution Low solubility in the chosen solvent, especially aqueous buffers.1. Prepare a concentrated stock solution in an organic solvent: Dissolve this compound in DMSO or ethanol (B145695) first.[1] 2. Dilute the stock solution: Add the stock solution to your aqueous buffer dropwise while vortexing to ensure proper mixing and prevent immediate precipitation. 3. Consider a co-solvent: If solubility in the final working solution is still an issue, the addition of a small percentage of an organic solvent (e.g., ethanol) may improve stability.
Inconsistent or lower-than-expected biological activity Degradation of the compound due to improper handling or storage.1. Prepare fresh solutions: Due to its limited stability in aqueous solutions, it is highly recommended to prepare working solutions fresh for each experiment.[2] 2. Follow recommended storage conditions: Store the solid compound at -20°C in a dark, dry place.[3][4][5] For stock solutions in DMSO, store in aliquots at -80°C to minimize freeze-thaw cycles.[2] 3. Perform a quality check: If degradation is suspected, verify the concentration and purity of your solution using HPLC or UV-Vis spectrophotometry.
Broad or tailing peaks in HPLC analysis Suboptimal mobile phase composition or column interactions.1. Acidify the mobile phase: The use of an acidified mobile phase (e.g., with formic acid or acetic acid) is crucial for good peak shape of anthocyanins. 2. Optimize gradient: Adjust the gradient of your organic and aqueous phases to achieve better separation. 3. Column selection: A C18 column is commonly used for anthocyanin analysis.[6]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, the solid powder should be stored at -20°C in a tightly sealed container, protected from light and moisture.[3][4][5] Stock solutions, particularly in DMSO, should be stored in small aliquots at -80°C and are stable for up to six months with minimal freeze-thaw cycles.[2] Aqueous solutions are the least stable and should be prepared fresh and used on the same day.[2]

Q2: What is the most critical factor for the stability of this compound in solution?

A2: pH is a critical factor. This compound is most stable in acidic environments (pH 1-3), where it exists predominantly as the colored flavylium (B80283) cation. As the pH increases, it can be converted to less stable, colorless, or blue forms, leading to degradation.[7]

Q3: Can I heat a solution of this compound?

A3: It is not recommended. Anthocyanins, including this compound, are sensitive to heat. Increased temperatures accelerate the degradation process.[8] If heating is unavoidable, it should be for the shortest possible time and at the lowest effective temperature.

Q4: How does light affect the stability of this compound?

A4: Exposure to light, especially UV light, can cause significant degradation of anthocyanins. It is essential to protect solutions from light by using amber-colored vials or by wrapping the containers with aluminum foil.

Q5: What solvents are recommended for preparing stock solutions?

A5: Due to its higher stability in organic solvents, DMSO, ethanol, and methanol (B129727) are recommended for preparing concentrated stock solutions.[1] These stock solutions can then be diluted into aqueous buffers for experiments.

Quantitative Data on Stability

Table 1: Estimated Half-life (t½) of Delphinidin-3-O-glucoside at Different Temperatures in an Acidic Aqueous Solution (pH 3.5)

Temperature (°C)Estimated Half-life (days)
4High (weeks to months)
25High (days)
40Moderate (hours to days)
60Low (hours)

Note: This data is extrapolated from general knowledge of anthocyanin stability and specific data on similar compounds. Actual values for this compound may vary.

Table 2: Influence of pH on the Predominant Form and Color of Delphinidin Chloride

pH RangePredominant SpeciesColorRelative Stability
1-3Flavylium CationRed/PurpleHigh
4-6Carbinol Pseudobase/ChalconeColorlessLow
7-8Quinoidal BaseBlue/VioletLow
>8Degradation ProductsYellow/BrownVery Low

Source: Adapted from literature on general anthocyanin chemistry.[9]

Experimental Protocols

Protocol 1: Spectrophotometric pH-Differential Method for Total Monomeric Anthocyanin Content

This method is used to determine the total concentration of monomeric anthocyanins, which is a good indicator of the stability of your this compound solution.

Materials:

  • Potassium chloride buffer (0.025 M, pH 1.0)

  • Sodium acetate (B1210297) buffer (0.4 M, pH 4.5)

  • UV-Vis Spectrophotometer

  • Cuvettes

Procedure:

  • Prepare two dilutions of your sample. One with the pH 1.0 buffer and another with the pH 4.5 buffer. A dilution factor that gives an absorbance reading at 520 nm within the linear range of the spectrophotometer should be used.

  • Allow the solutions to equilibrate for at least 15 minutes.

  • Measure the absorbance of each dilution at both 520 nm (the wavelength of maximum absorbance for the red flavylium cation) and 700 nm (to correct for haze). Use the respective buffers as blanks.

  • Calculate the absorbance difference (A) using the following equation: A = (A520nm - A700nm)pH 1.0 - (A520nm - A700nm)pH 4.5

  • Calculate the monomeric anthocyanin concentration (mg/L) using the following formula: Concentration (mg/L) = (A x MW x DF x 1000) / (ε x l) Where:

    • MW (Molecular Weight) = 632.95 g/mol for this compound

    • DF = Dilution Factor

    • ε (Molar Extinction Coefficient) = 29,600 L·mol-1·cm-1 for delphinidin-3-glucoside (used as an estimate)

    • l = Pathlength of the cuvette (typically 1 cm)

Protocol 2: HPLC Method for Quantification of this compound

This protocol provides a more specific quantification of this compound and can be used to monitor its degradation over time.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Water with 5% formic acid

  • Mobile Phase B: Acetonitrile with 5% formic acid

  • This compound standard

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: Dilute your sample in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column Temperature: 25°C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 520 nm

    • Gradient Elution:

      • 0-5 min: 10% B

      • 5-20 min: 10-30% B (linear gradient)

      • 20-25 min: 30-50% B (linear gradient)

      • 25-30 min: 50% B

      • 30-35 min: 10% B (re-equilibration)

  • Quantification: Prepare a calibration curve using a series of known concentrations of the this compound standard. The concentration of the compound in your samples can be determined by comparing the peak area to the calibration curve.

Signaling Pathways and Experimental Workflows

This compound has been shown to exert its biological effects, such as its anti-inflammatory properties, by modulating key cellular signaling pathways.

Anti-inflammatory Signaling Pathway

Delphinidin-3-sambubioside has been demonstrated to inhibit inflammation by downregulating the NF-κB and MEK1/2-ERK1/2 signaling pathways.[9][10][11]

anti_inflammatory_pathway cluster_nucleus Cell Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MEKK1 MEKK1 TLR4->MEKK1 IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocation NFkB_nuc NF-κB Inflammatory_Genes Inflammatory Genes (iNOS, TNF-α, IL-6) MEK1_2 MEK1/2 MEKK1->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 AP1 AP-1 ERK1_2->AP1 AP1->Nucleus translocation AP1_nuc AP-1 D3S Delphinidin-3- sambubioside chloride D3S->IKK D3S->MEK1_2 Inflammatory_Genes_nuc Inflammatory Gene Transcription NFkB_nuc->Inflammatory_Genes_nuc AP1_nuc->Inflammatory_Genes_nuc

Caption: Inhibition of NF-κB and MEK/ERK pathways by this compound.

PI3K/Akt Signaling Pathway

Bioinformatic analyses and studies on the aglycone, delphinidin, suggest that this compound may also exert its effects through the modulation of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

PI3K_Akt_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth D3S Delphinidin-3- sambubioside chloride D3S->PI3K

References

Technical Support Center: pH Effects on Delphinidin-3-sambubioside Chloride Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Delphinidin-3-sambubioside chloride at various pH levels. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: Why does the color of my this compound solution change so dramatically with pH?

A1: this compound is an anthocyanin, a class of natural pigments that are sensitive to pH. The color changes are due to structural transformations of the molecule in response to the hydrogen ion concentration of the solution. At a low pH (1-3), it exists predominantly as the red flavylium (B80283) cation, which is its most stable form. As the pH increases, it undergoes deprotonation and hydration reactions, leading to the formation of different chemical species with distinct colors.

Q2: My deep red this compound solution turned colorless when I diluted it in a buffer with a pH of 5.5. Has the compound degraded?

A2: Not necessarily. In the pH range of 4 to 6, this compound is in equilibrium between two colorless forms: the carbinol pseudobase and the chalcone (B49325). This is a reversible transformation, and the red color of the flavylium cation should be restored by lowering the pH to below 3. However, prolonged exposure to this pH range can lead to irreversible degradation.

Q3: What are the primary degradation products of this compound at neutral or alkaline pH?

A3: At neutral or alkaline pH, the chalcone form of this compound can undergo irreversible degradation. The primary degradation products are typically gallic acid (from the B-ring) and phloroglucinaldehyde (from the A-ring).

Q4: How can I enhance the stability of my this compound solutions for experiments?

A4: To maximize stability, it is crucial to control the experimental conditions. The key factors are:

  • pH: Maintain a low pH, ideally below 3, where the flavylium cation is the most stable species.

  • Temperature: Degradation is accelerated at higher temperatures. It is advisable to prepare solutions fresh and keep them on ice or at low temperatures during experiments. For storage, temperatures of -20°C or lower are recommended.

  • Light: Exposure to light, especially UV light, can cause photodegradation. Protect your solutions from light by using amber vials or wrapping containers in foil.

  • Oxygen: The presence of oxygen can lead to oxidative degradation. For long-term studies, deoxygenating your solvents can improve stability.

Q5: I am observing a precipitate in my this compound solution at a pH of around 4.5. What could be the cause?

A5: Precipitation of anthocyanins like this compound can occur in weakly acidic solutions (around pH 4.5 and above), particularly at higher concentrations. This can be influenced by the buffer system used, the ionic strength of the solution, and the presence of other molecules that may cause co-pigmentation or aggregation. Consider using a different buffer system or adjusting the concentration of your solution.

Data Presentation

Table 1: pH-Dependent Characteristics of this compound

pH RangePredominant SpeciesColorRelative Stability
1-3Flavylium CationRedHigh
4-6Carbinol Pseudobase, ChalconeColorlessLow (reversible transformation)
7-8Quinoidal BaseBluish-purpleVery Low (prone to degradation)
> 8Chalcone Degradation ProductsYellow/BrownUnstable

Table 2: Degradation Kinetics of Delphinidin-3-sambubioside in Aqueous Solution (pH 3.6)

Data from a study on Hibiscus sabdariffa extract. The degradation of Delphinidin-3-sambubioside was found to follow first-order kinetics.

Temperature (°C)Rate Constant (k) (s⁻¹)Half-life (t₁₂) (days)
40.24 x 10⁻⁷~335
201.25 x 10⁻⁷~64
304.80 x 10⁻⁷~17
379.20 x 10⁻⁷~9

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound.

Materials:

  • This compound powder

  • HPLC-grade methanol (B129727) or ethanol

  • Hydrochloric acid (HCl), 1 M

Procedure:

  • Weigh the desired amount of this compound powder.

  • Prepare the solvent by acidifying the alcohol with HCl to a final concentration of 0.1% (v/v). This ensures the compound is in its stable flavylium cation form.

  • Add the acidified solvent to the powder to achieve the desired concentration (e.g., 10 mM).

  • Vortex or sonicate until the powder is completely dissolved. The solution should be a clear, deep red color.

  • Store the stock solution in an amber vial at -20°C or below. For best results, prepare fresh solutions for each experiment.

Protocol 2: Spectrophotometric Analysis of pH-Dependent Stability (pH-Differential Method)

Objective: To quantify the monomeric anthocyanin content and assess its stability over time at different pH values.

Materials:

  • This compound stock solution

  • Potassium chloride buffer (0.025 M, pH 1.0)

  • Sodium acetate (B1210297) buffer (0.4 M, pH 4.5)

  • Experimental buffers at desired pH values (e.g., citrate-phosphate buffers for a range of pHs)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a series of buffers covering the pH range of interest for your stability study.

  • Dilute the this compound stock solution to a suitable working concentration in each of the experimental buffers.

  • Immediately after preparation (t=0), measure the absorbance of each solution at the λmax of the flavylium cation (around 520 nm) and at 700 nm (to correct for haze).

  • To quantify the initial monomeric anthocyanin concentration, use the pH-differential method:

    • Dilute an aliquot of your stock solution in the pH 1.0 buffer and another in the pH 4.5 buffer.

    • Measure the absorbance of both solutions at the λmax and 700 nm.

    • Calculate the absorbance difference (A) = (Aλmax - A₇₀₀)pH 1.0 - (Aλmax - A₇₀₀)pH 4.5.

    • Monomeric anthocyanin concentration (mg/L) = (A x MW x DF x 1000) / (ε x l), where MW is the molecular weight, DF is the dilution factor, ε is the molar absorptivity, and l is the pathlength.

  • Incubate the solutions in the experimental buffers under controlled conditions (e.g., specific temperature and light exposure).

  • At regular time intervals, measure the absorbance of each solution at the λmax and 700 nm.

  • Plot the natural logarithm of the absorbance (or concentration) versus time. For a first-order degradation reaction, the slope of the line will be the negative of the degradation rate constant (-k).

  • The half-life (t₁₂) can be calculated using the formula: t₁₂ = 0.693 / k.

Protocol 3: HPLC Analysis of Stability

Objective: To separate and quantify this compound and its degradation products over time.

Materials:

  • This compound solutions incubated at different pH values

  • HPLC system with a Diode Array Detector (DAD) or UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

Procedure:

  • At each time point of your stability study, take an aliquot of the sample from each pH condition.

  • To stop the degradation reaction, the sample can be immediately injected into the HPLC or acidified and frozen at -80°C for later analysis.

  • Set up the HPLC method with a suitable gradient program, for example:

    • 0-5 min: 5% B

    • 5-20 min: 5-30% B (linear gradient)

    • 20-25 min: 30-95% B (linear gradient)

    • 25-30 min: 95% B (isocratic wash)

    • 30-35 min: 5% B (re-equilibration)

  • Set the detection wavelength to the λmax of this compound (~520 nm) and a lower wavelength (e.g., 280 nm) to monitor for degradation products.

  • Inject the samples and integrate the peak area for this compound and any appearing degradation products.

  • Plot the peak area of this compound against time to determine the degradation kinetics.

Troubleshooting Guides

Table 3: Troubleshooting Common Issues in this compound Stability Experiments

IssuePossible Cause(s)Recommended Solution(s)
Rapid and unexpected color change Unstable pH of the buffer; Incorrect buffer preparation.Ensure your buffer has sufficient capacity for the experiment. Verify the pH of your final solution after adding the anthocyanin.
Precipitation of the compound High concentration in weakly acidic buffers (pH 4-6); Co-pigmentation with other molecules.Decrease the concentration of the anthocyanin. Use a different buffer system. Filter the solution before analysis.
Low recovery in HPLC analysis Adsorption to vials or tubing; Degradation in the autosampler.Use silanized glass vials. Ensure the mobile phase is sufficiently acidic (pH < 3). Keep the autosampler temperature low (e.g., 4°C).
Peak tailing in HPLC chromatogram Secondary interactions with the column stationary phase; Inappropriate mobile phase pH.Use a column with end-capping. Add a small amount of trifluoroacetic acid (TFA) to the mobile phase. Ensure the mobile phase pH is below 3.
Inconsistent results between replicates Degradation during sample preparation; Pipetting errors; Fluctuation in temperature or light exposure.Prepare samples immediately before analysis and keep them on ice. Use calibrated pipettes. Ensure consistent experimental conditions for all samples.

Mandatory Visualizations

cluster_acidic Acidic (pH 1-3) cluster_less_acidic Less Acidic (pH 4-6) cluster_alkaline Alkaline (pH 7-8) cluster_degradation Degradation (>pH 7) Flavylium Flavylium Cation (Red) Most Stable Carbinol Carbinol Pseudobase (Colorless) Flavylium->Carbinol + H₂O Quinoidal Quinoidal Base (Bluish-purple) Flavylium->Quinoidal - H⁺ Chalcone Chalcone (Colorless) Carbinol->Chalcone Isomerization Degradation Degradation Products (Gallic Acid, etc.) Chalcone->Degradation Irreversible

Caption: pH-dependent structural transformations of Delphinidin-3-sambubioside.

start Prepare Stock Solution (Acidified Solvent) prepare_buffers Prepare Buffers (Range of pH values) start->prepare_buffers dilute_sample Dilute Stock in Buffers start->dilute_sample prepare_buffers->dilute_sample initial_measurement Initial Measurement (t=0) (UV-Vis or HPLC) dilute_sample->initial_measurement incubation Incubate under Controlled Conditions initial_measurement->incubation time_points Measure at Time Intervals incubation->time_points time_points->incubation Continue Incubation data_analysis Data Analysis (Kinetics, Half-life) time_points->data_analysis end Report Results data_analysis->end

Caption: Experimental workflow for assessing pH-dependent stability.

Technical Support Center: Delphinidin-3-Sambubioside Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for delphinidin-3-sambubioside chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the degradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is rapidly changing color and losing its characteristic red/purple hue. What are the primary factors influencing its stability?

A1: The stability of this compound is highly dependent on several factors. The most critical are:

  • pH: This is the most significant factor. Delphinidin-3-sambubioside is most stable in acidic conditions (pH < 3), where the flavylium (B80283) cation (red) predominates. As the pH increases (pH 4-6), it undergoes structural transformations to a colorless carbinol pseudo-base and a blue/purple quinoidal base.[1] At pH > 7, degradation is accelerated.[1]

  • Temperature: Elevated temperatures significantly accelerate the degradation of delphinidin-3-sambubioside.[1] Long-term storage should be at low temperatures (e.g., -20°C).[2]

  • Light: Exposure to light, particularly UV light, can induce photodegradation. It is crucial to protect solutions from light during storage and experiments.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, a process that is often accelerated by increased temperatures.

  • Enzymes: If working with crude plant extracts, enzymes like polyphenol oxidases (PPO) and peroxidases can enzymatically degrade the anthocyanin.[3]

  • Metal Ions: Certain metal ions, such as iron, copper, and manganese, can form complexes with anthocyanins, altering their color and stability.[3]

Q2: What are the expected degradation products of this compound?

A2: The degradation of this compound primarily proceeds through two main pathways: hydrolytic and oxidative degradation.

  • Hydrolytic Degradation: This pathway involves the cleavage of the glycosidic bond and the opening of the heterocyclic ring. The B-ring hydroxylation pattern influences the degradation to phenolic acid and aldehyde constituents.[4] For delphinidin-3-sambubioside, the expected degradation products are the delphinidin (B77816) aglycone, sambubiose, and subsequently, the breakdown of the aglycone into smaller phenolic compounds. The degradation of the similar anthocyanin, cyanidin-3-glucoside, yields phloroglucinaldehyde (from the A-ring) and protocatechuic acid (from the B-ring).[5] By analogy, delphinidin degradation would be expected to yield phloroglucinaldehyde and gallic acid (a phenolic acid).

  • Oxidative Degradation: In the presence of oxygen, delphinidin-3-sambubioside can undergo oxidation, leading to the formation of brownish, polymeric products. This process is complex and can be influenced by factors such as temperature, light, and the presence of metal ions.

Q3: I am observing a rapid loss of my compound during analysis by HPLC. What could be the cause and how can I mitigate it?

A3: Rapid degradation during HPLC analysis is a common issue. Here are some potential causes and solutions:

  • Mobile Phase pH: If the pH of your mobile phase is too high (above 4), it can cause on-column degradation. Ensure your mobile phase is acidic, typically by adding a small percentage of formic acid or trifluoroacetic acid, to maintain the stable flavylium cation form.

  • Temperature: High column oven temperatures can accelerate degradation. Try running your analysis at a lower temperature, for example, 25-30°C.

  • Sample Solvent: The stability in the sample solvent is crucial. Ensure your samples are dissolved in a slightly acidic solvent and analyze them as quickly as possible after preparation. If you need to store them in an autosampler, ensure it is cooled.

  • Oxygenation of Mobile Phase: Degassing the mobile phase is important to prevent oxidative degradation during the run.

Troubleshooting Guides

Issue 1: Inconsistent color and absorbance readings in solution.
Potential Cause Troubleshooting Steps
Fluctuating pH Buffer your solution to maintain a stable pH below 3. Use a calibrated pH meter to verify the pH of all solutions.
Presence of Metal Ions Use deionized, metal-free water and glass or high-quality plastic containers. If metal contamination is suspected, consider adding a chelating agent like EDTA.
Photodegradation Work in a dimly lit area or use amber vials and light-protective foil to cover your containers.
Issue 2: Formation of a brownish precipitate in the sample.
Potential Cause Troubleshooting Steps
Polymerization/Oxidation This is often caused by prolonged exposure to high temperatures and oxygen. Prepare fresh solutions and store them under an inert atmosphere (e.g., nitrogen or argon). De-gas your solvents before use.
Enzymatic Degradation (in crude extracts) If working with unpurified extracts, consider a heat treatment step (blanching) to inactivate enzymes before extraction and analysis.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as methanol (B129727) with 0.1% HCl, at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 2 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature for 30 minutes. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 2 hours.

    • Thermal Degradation: Heat the stock solution at 80°C for 4 hours.

    • Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Sample Analysis: Analyze the stressed samples, along with an unstressed control, by a suitable analytical method, such as HPLC-PDA-MS.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify degradation peaks. Use the mass spectrometry data to elucidate the structures of the degradation products.

Protocol: HPLC-PDA-MS Analysis of this compound and its Degradation Products
  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the parent compound from its more polar and less polar degradation products (e.g., 5-40% B over 30 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • PDA Detection: Scan from 200-600 nm, with specific monitoring at the maximum absorbance wavelength of delphinidin-3-sambubioside (around 520 nm) and at a wavelength to detect phenolic degradation products (around 280 nm).

  • MS Detection: Electrospray ionization (ESI) in positive ion mode to detect the parent compound and its glycosylated fragments. Use negative ion mode to detect phenolic acid degradation products.

Quantitative Data Summary

Table 1: Factors Affecting this compound Stability

Factor Condition for High Stability Condition Leading to Degradation
pH < 3> 4
Temperature < 4°C (short-term), -20°C (long-term)> 40°C
Light Darkness (use of amber vials)Exposure to UV and visible light
Oxygen Anaerobic conditions (inert gas)Presence of oxygen

Visualizations

degradation_pathway D3S Delphinidin-3-sambubioside (Flavylium Cation, Red) pH < 3 Carbinol Carbinol Pseudo-base (Colorless) pH 4-6 D3S->Carbinol +H2O, -H+ Degradation Degradation Products (e.g., Gallic Acid, Phloroglucinaldehyde) D3S->Degradation Heat, O2 Quinoidal Quinoidal Base (Blue/Purple) pH 4-6 Carbinol->Quinoidal -H2O Chalcone Chalcone (Colorless/Yellowish) pH > 7 Carbinol->Chalcone Ring Opening Quinoidal->D3S +H+ Chalcone->Degradation Cleavage

Caption: pH-dependent equilibrium and degradation of delphinidin-3-sambubioside.

experimental_workflow cluster_stress Forced Degradation Acid Acid Hydrolysis Analysis HPLC-PDA-MS Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation (H2O2) Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photo Photodegradation Photo->Analysis Stock Delphinidin-3-sambubioside Stock Solution Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo Data Data Analysis & Structure Elucidation Analysis->Data

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Delphinidin-3-sambubioside Chloride Powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of Delphinidin-3-sambubioside chloride powder.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

For optimal stability, this compound powder should be stored under the conditions outlined in the table below. Proper storage is critical to prevent degradation and ensure the integrity of the compound for experimental use.[1][2][3][4]

Q2: What is the appearance of high-quality this compound powder?

High-quality this compound is typically a lavender, dark red, or brown to black crystalline powder.[1][3] A significant change in color may indicate degradation.

Q3: In which solvents is this compound soluble?

This compound is soluble in a variety of polar solvents. These include Dimethyl Sulfoxide (B87167) (DMSO), pyridine, methanol, ethanol, and hot water.[5]

Q4: What is the shelf life of this compound powder?

When stored as a powder at -20°C, the shelf life is up to 3 years.[1] Once dissolved in a solvent, the stability decreases. Stock solutions stored at -20°C are typically stable for up to one month, while at -80°C, they can be stored for up to six months.[1]

Q5: Is this compound sensitive to light?

Yes, this compound is light-sensitive. It is crucial to store the powder and any solutions in the dark or in amber vials to prevent photodegradation.[2][6]

Storage Conditions Summary

ParameterRecommendationSource(s)
Temperature (Powder) -20°C for long-term storage (up to 3 years).[1][3][4]
2-8°C for short-term storage.[7]
Temperature (In Solvent) -20°C for up to 1 month.[1]
-80°C for up to 6 months.[1]
Light Store in a dark place, protected from light. Use amber vials or cover with foil.[2][6]
Humidity Store in a dry place. While specific RH% is not provided, a dry environment is critical.[2][4]
Air Store in a tightly sealed container to protect from air.[7]

Troubleshooting Guide

Issue 1: Powder has changed color upon receipt or during storage.
  • Possible Cause: Degradation due to exposure to light, heat, or moisture. Anthocyanins are known to change color with degradation.[8]

  • Solution:

    • Visually inspect the powder. A significant change from the expected dark red/purple color may indicate compromised quality.

    • If possible, run a small-scale quality control check, such as HPLC, to assess purity.[1][5]

    • If degradation is suspected, it is recommended to use a new, unopened vial for your experiment.

    • Always ensure storage containers are tightly sealed and stored under the recommended conditions.

Issue 2: Difficulty dissolving the powder.
  • Possible Cause 1: Use of an inappropriate solvent.

    • Solution: Ensure you are using a recommended solvent such as DMSO, methanol, ethanol, or hot water.[5] For cell culture experiments, DMSO is a common choice for creating a concentrated stock solution.

  • Possible Cause 2: Insufficient mixing or sonication.

    • Solution: Gently vortex the solution. If the powder is still not fully dissolved, sonication in a water bath for short periods may aid dissolution.

  • Possible Cause 3: The compound may have precipitated out of the solution.

    • Solution: Gently warm the solution and vortex to redissolve. When preparing aqueous solutions from a DMSO stock, add the stock solution to the aqueous buffer slowly while mixing to prevent precipitation.

Issue 3: Inconsistent experimental results.
  • Possible Cause 1: Degradation of the compound in solution. Anthocyanin stability is highly dependent on pH and temperature.[8]

    • Solution: Prepare fresh solutions for each experiment whenever possible. If using a stock solution, ensure it has been stored correctly and for not longer than the recommended duration. Avoid repeated freeze-thaw cycles. Keep solutions on ice and protected from light during experiments.[8]

  • Possible Cause 2: Interaction with incompatible materials.

    • Solution: Avoid strong acids, alkalis, and strong oxidizing or reducing agents as these are incompatible with this compound.

Experimental Protocols

Reconstitution of this compound Powder

This protocol describes the preparation of a stock solution for use in typical cell culture or biochemical assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile tips

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Under sterile conditions (e.g., in a biological safety cabinet), add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Gently vortex the vial until the powder is completely dissolved. Sonication can be used if necessary.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Visual Guides

TroubleshootingStorage start Start: Delphinidin-3-sambubioside Chloride Powder check_storage Check Storage Conditions: - Temperature (-20°C or 2-8°C) - Protected from light? - Dry environment? start->check_storage issue Issue Encountered? check_storage->issue color_change Color Change? issue->color_change Yes ok Proceed with Experiment issue->ok No dissolution_problem Dissolution Problem? color_change->dissolution_problem No degradation Potential Degradation: - Assess purity (e.g., HPLC) - Use new vial if possible color_change->degradation Yes inconsistent_results Inconsistent Results? dissolution_problem->inconsistent_results No check_solvent Check Solvent: - Use recommended solvents (DMSO, MeOH, EtOH) dissolution_problem->check_solvent Yes check_protocol Review Protocol: - Fresh solutions? - Light protection? - pH stability? inconsistent_results->check_protocol Yes

Caption: Troubleshooting workflow for storage and handling issues.

ExperimentalWorkflow start Start: Delphinidin-3-sambubioside Chloride Powder equilibrate Equilibrate to Room Temperature start->equilibrate reconstitute Reconstitute in Sterile DMSO equilibrate->reconstitute aliquot Aliquot into Single-Use Volumes reconstitute->aliquot store Store at -20°C or -80°C (Protected from Light) aliquot->store use Use in Experiment: - Dilute in appropriate buffer - Keep on ice store->use

Caption: Recommended experimental workflow for powder reconstitution.

References

Optimizing Delphinidin-3-Sambubioside Chloride Concentration for Cell Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Delphinidin-3-sambubioside chloride in cell-based assays. This resource offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary cellular effects?

This compound is an anthocyanin, a type of flavonoid pigment found in plants like Hibiscus sabdariffa[1][2]. It is recognized for its potent anti-inflammatory, antioxidant, and anticancer properties[3][4]. Its primary cellular effects include the inhibition of inflammatory pathways and the induction of apoptosis in cancer cells[1][3][5].

2. What is a typical starting concentration range for this compound in cell assays?

Based on published studies, a common starting concentration range for in vitro cell assays is between 50 µM and 200 µM.[1][3] For instance, in RAW264.7 macrophage cells, concentrations of 50-200 µM were effective in suppressing inflammatory responses.[1] In HL-60 leukemia cells, an IC50 value of 75 µM was determined for the inhibition of cell proliferation.[1] However, the optimal concentration is highly cell-type and assay-dependent, necessitating a dose-response experiment.

3. How should I prepare a stock solution of this compound?

This compound is soluble in several organic solvents. For cell culture applications, Dimethyl Sulfoxide (DMSO) is a common choice[6]. Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO and store it at -20°C or -80°C.[3] When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

4. How stable is this compound in cell culture medium?

Anthocyanins can be sensitive to pH, light, and temperature. It is advisable to prepare fresh working solutions from the frozen stock for each experiment. Minimize the exposure of the compound to light during preparation and incubation. The stability can vary depending on the specific composition of the cell culture medium.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect of the compound. - Concentration is too low: The compound may not be reaching the effective concentration required to elicit a response in your specific cell line. - Compound degradation: The compound may have degraded due to improper storage or handling. - Low cellular uptake: The cells may not be efficiently taking up the compound.- Perform a dose-response experiment with a wider concentration range (e.g., 1 µM to 500 µM). - Prepare fresh stock and working solutions. Protect from light and heat. - Consider using uptake enhancers if literature supports it for your cell type, or measure intracellular concentrations if possible.
High levels of cell death, even at low concentrations. - Compound cytotoxicity: The compound may be more toxic to your specific cell line than anticipated. - Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high.- Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range. - Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.1% for DMSO). Run a solvent control.
Inconsistent or variable results between experiments. - Cell passage number: Cells at high passage numbers can exhibit altered phenotypes and responses. - Inconsistent cell seeding density: Variations in the initial number of cells can lead to different responses. - Variability in compound preparation: Inaccuracies in diluting the stock solution can lead to different final concentrations.- Use cells within a consistent and low passage number range. - Ensure accurate and consistent cell counting and seeding for all experiments. - Be meticulous with pipetting and serial dilutions. Prepare a master mix of the treatment medium for each concentration to reduce pipetting errors.
Precipitation of the compound in the culture medium. - Poor solubility: The concentration of the compound may exceed its solubility limit in the aqueous culture medium.- Visually inspect the medium after adding the compound. If precipitation occurs, try a lower concentration. - Consider using a different solvent for the stock solution, though DMSO is generally effective.

Experimental Protocols

Protocol 1: Determination of Optimal Concentration using a Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound and identify a suitable concentration range for further experiments.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from your stock solution. A suggested range is 0, 10, 25, 50, 75, 100, 150, and 200 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared treatment media to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot cell viability against the compound concentration to determine the IC50 value.

Protocol 2: Analysis of NF-κB Pathway Activation by Western Blot

This protocol outlines the steps to assess the effect of this compound on the phosphorylation of key proteins in the NF-κB signaling pathway.

Materials:

  • Cell line of interest (e.g., RAW264.7)

  • This compound

  • LPS (Lipopolysaccharide)

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat the cells with various concentrations of this compound (e.g., 50, 100, 200 µM) for 30 minutes.[1]

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30 minutes) to induce inflammation. Include an untreated control and a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Quantitative Data Summary

Table 1: Reported Effective Concentrations of this compound in various cell lines.

Cell LineAssayConcentration RangeOutcomeReference
RAW264.7Anti-inflammatory50-200 µMSuppressed degradation of IκB and phosphorylation of p65.[1]
RAW264.7Anti-inflammatory50-200 µMSuppressed phosphorylation of ERK1/2 and MEK1/2.[1]
HL-60Anti-proliferation75 µM (IC50)Inhibited cell proliferation by inducing apoptosis.[1]
HepG2Lipid Accumulation100-200 µg/mLDecreased intracellular triglyceride levels.[1]
Endothelial CellsCytocompatibility31.25-500 µg/mLStimulated cell metabolism.[7]

Signaling Pathways and Workflows

experimental_workflow General Experimental Workflow for Assessing Dp3s-Cl Effects cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis stock Prepare Dp3s-Cl Stock (e.g., 50mM in DMSO) dilute Prepare Working Dilutions (e.g., 10-200 µM in medium) stock->dilute cells Culture and Seed Cells (e.g., 96-well or 6-well plates) treat Treat Cells (Incubate for desired time) cells->treat dilute->treat viability Cell Viability Assay (e.g., MTT) treat->viability western Protein Analysis (e.g., Western Blot) treat->western elisa Cytokine Measurement (e.g., ELISA) treat->elisa ic50 Determine IC50 viability->ic50 pathway_analysis Analyze Pathway Modulation western->pathway_analysis cytokine_quant Quantify Cytokine Levels elisa->cytokine_quant

Caption: General experimental workflow for assessing Dp3s-Cl effects.

nfkb_pathway Inhibitory Effect of Dp3s-Cl on the NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates Dp3sCl Delphinidin-3- sambubioside chloride Dp3sCl->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates p65 p65 IkB->p65 Degradation of IκBα NFkB_complex p65/p50/IκBα (Inactive) IkB->NFkB_complex p65->NFkB_complex p50 p50 p50->NFkB_complex NFkB_active p65/p50 (Active) NFkB_complex->NFkB_active Translocation DNA DNA NFkB_active->DNA Binds to Inflammation Inflammatory Gene Expression (iNOS, TNF-α, IL-6) DNA->Inflammation Transcription

Caption: Dp3s-Cl inhibits the NF-κB signaling pathway.

mapk_pathway Inhibitory Effect of Dp3s-Cl on the MAPK/ERK Signaling Pathway cluster_pathway MAPK Cascade cluster_response Cellular Response LPS LPS Receptor Receptor LPS->Receptor MEK1_2 MEK1/2 Receptor->MEK1_2 Activates Dp3sCl Delphinidin-3- sambubioside chloride Dp3sCl->MEK1_2 Inhibits Phosphorylation ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) ERK1_2->TranscriptionFactors Activates Inflammation Inflammatory Gene Expression TranscriptionFactors->Inflammation Transcription

References

Delphinidin-3-sambubioside chloride bioavailability and absorption issues

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Delphinidin-3-Sambubioside Chloride

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving this compound bioavailability and absorption.

Frequently Asked Questions (FAQs)

Q1: We are observing very low plasma concentrations of this compound in our in vivo studies. What are the potential reasons for this?

A1: Low plasma concentrations of this compound are a common challenge and can be attributed to several factors:

  • Poor Stability: Anthocyanins like delphinidin-3-sambubioside are highly unstable and susceptible to degradation under various environmental conditions, including temperature, light, oxygen, and pH.[1][2] Delphinidin-3-sambubioside is most stable in acidic conditions (pH < 3) and degrades rapidly as the pH increases.[3]

  • Low Intrinsic Permeability: The hydrophilic nature of the glycoside moiety can limit its passive diffusion across the lipid-rich intestinal epithelial cell membranes.

  • Rapid Metabolism: Once absorbed, delphinidin-3-sambubioside can be quickly metabolized by phase I and II enzymes in the liver and intestines. Furthermore, the gut microbiota can break down the anthocyanin structure, releasing phenolic acids that are then absorbed.[4]

  • Efflux Transporter Activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump it back into the intestinal lumen, reducing net absorption.

Q2: What strategies can we employ to improve the bioavailability of this compound in our animal models?

A2: Several formulation and experimental strategies can be considered to enhance bioavailability:

  • pH Optimization of Formulation: Formulating this compound in an acidic vehicle (pH < 3) can help maintain its stability in the gastrointestinal tract.

  • Nanoencapsulation: Encapsulating the compound in nanoparticles, such as liposomes or polymeric nanoparticles, can protect it from degradation, improve its solubility, and facilitate its transport across the intestinal barrier.

  • Co-administration with Bioenhancers: Piperine, an alkaloid from black pepper, has been shown to inhibit drug-metabolizing enzymes and P-gp, thereby potentially increasing the bioavailability of various compounds.

  • Use of Absorption Enhancers: Certain excipients can transiently open the tight junctions between intestinal epithelial cells, allowing for increased paracellular transport.

Q3: We are conducting a Caco-2 cell permeability assay with this compound and are getting inconsistent results. What could be the cause?

A3: Inconsistent results in Caco-2 assays can stem from several sources:

  • Monolayer Integrity: It is crucial to ensure the integrity of the Caco-2 cell monolayer before and during the experiment. This can be verified by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer Yellow.[5]

  • Compound Stability in Culture Medium: Delphinidin-3-sambubioside can degrade in the cell culture medium, which is typically at a neutral pH. It is advisable to prepare fresh solutions and minimize the duration of the experiment.

  • Non-specific Binding: Highly lipophilic compounds can bind to the plastic of the culture plates, reducing the effective concentration available for transport.[6] While delphinidin-3-sambubioside is generally hydrophilic, this can be a factor to consider, especially with any potential metabolites.

  • Efflux Transporter Saturation: If the compound is a substrate for efflux transporters, using concentrations that are too high can lead to saturation of these transporters and non-linear transport kinetics.

Q4: How does the gut microbiota affect the absorption of delphinidin-3-sambubioside?

A4: The gut microbiota plays a significant role in the metabolism of delphinidin-3-sambubioside. Intestinal bacteria can hydrolyze the glycosidic bond, releasing the aglycone, delphinidin. This aglycone can then be further metabolized into smaller phenolic acids, such as gallic acid.[4] These metabolites can be absorbed and may contribute to the overall biological activity observed after oral administration of delphinidin-3-sambubioside.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution
Symptom Potential Cause Troubleshooting Step
Rapid loss of the characteristic red/purple color of the solution.pH of the solution is too high (neutral or alkaline).Adjust the pH of the solution to be acidic (pH < 3) using food-grade acids like citric acid.
Browning of the solution.Oxidation or thermal degradation.Prepare solutions fresh and protect them from light and oxygen. Store stock solutions at -20°C or -80°C. Work with solutions on ice when possible.
Precipitation.The compound has come out of solution.Ensure the solvent is appropriate and the concentration is not above its solubility limit. Sonication may help in initial dissolution.
Issue 2: Low Recovery in In Vivo Pharmacokinetic Studies
Symptom Potential Cause Troubleshooting Step
Very low or undetectable levels of the parent compound in plasma.Rapid metabolism or poor absorption.Consider co-administration with a metabolic inhibitor (e.g., piperine) in preclinical models to assess the impact of metabolism. Analyze for major metabolites in plasma and urine.
High variability in plasma concentrations between animals.Inconsistent dosing or formulation instability.Ensure the formulation is homogenous and stable throughout the dosing period. Use precise oral gavage techniques.
Low urinary excretion of the compound.The compound may be primarily eliminated through feces or extensively metabolized.Analyze fecal samples to determine the extent of unabsorbed compound. Quantify major metabolites in urine to get a complete picture of excretion.

Quantitative Data

Table 1: Pharmacokinetic Parameters of Delphinidin-3-Sambubioside in Humans

Parameter Value Units Reference
Dose81.6mg[7]
Cmax (dose-normalized)0.015ng/mL/mg[7]
Tmax1.5hours[7]
t1/23.34hours[7]
Urinary Excretion (7h)0.021% of dose[7]
AUC (dose-normalized)0.032ng*h/mL/mg[7]

Experimental Protocols

Protocol 1: In Vivo Bioavailability Study in a Rodent Model

This protocol outlines a general procedure for assessing the oral bioavailability of this compound in rats.

  • Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals should be acclimatized for at least one week before the experiment.

  • Formulation Preparation:

    • Weigh the required amount of this compound.

    • Prepare a vehicle of 0.5% methylcellulose (B11928114) in sterile water, ensuring the pH is adjusted to be acidic (e.g., pH 3 with citric acid) to improve stability.

    • Suspend the compound in the vehicle by vortexing and sonication to achieve a homogenous suspension.

  • Dosing:

    • Fast the animals overnight with free access to water.

    • Administer the this compound formulation via oral gavage at a specific dose (e.g., 30 mg/kg).[8]

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant (e.g., heparin).

    • Immediately centrifuge the blood samples at 4°C to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Plasma samples are typically subjected to solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.

    • Quantify the concentration of delphinidin-3-sambubioside and its major metabolites using a validated HPLC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life (t1/2).

Protocol 2: Caco-2 Cell Permeability Assay

This protocol provides a general method for evaluating the intestinal permeability of this compound.

  • Cell Culture:

    • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).

    • Seed the cells onto Transwell inserts (e.g., 12-well plates with 0.4 µm pore size) at a density of approximately 2.6 x 10^5 cells/cm².

    • Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check:

    • Before the experiment, measure the TEER of the cell monolayers. Values should be within the acceptable range for your laboratory (typically >250 Ω·cm²).

    • Perform a Lucifer Yellow permeability assay to confirm the integrity of the tight junctions.

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test compound (this compound dissolved in HBSS at a non-toxic concentration) to the apical (AP) or basolateral (BL) chamber.

    • At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.

    • To assess efflux, perform the transport study in both directions (AP to BL and BL to AP).

  • Sample Analysis:

    • Quantify the concentration of delphinidin-3-sambubioside in the collected samples using HPLC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the transport rate, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (ER) by dividing the Papp (BL to AP) by the Papp (AP to BL). An ER greater than 2 suggests active efflux.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis animal_acclimatization Animal Acclimatization formulation Formulation Preparation (Acidic Vehicle) animal_acclimatization->formulation oral_gavage Oral Gavage formulation->oral_gavage blood_collection Serial Blood Collection oral_gavage->blood_collection plasma_separation Plasma Separation blood_collection->plasma_separation spe Solid-Phase Extraction plasma_separation->spe hplc HPLC-MS/MS Analysis spe->hplc pk_analysis Pharmacokinetic Analysis hplc->pk_analysis

In Vivo Bioavailability Experimental Workflow

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_compound Intervention cluster_response Cellular Response LPS LPS IKK IKKα/β LPS->IKK MEK1_2 MEK1/2 LPS->MEK1_2 IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases Inflammation Inflammatory Mediators (iNOS, IL-6, TNF-α) NFκB->Inflammation promotes transcription ERK1_2 ERK1/2 MEK1_2->ERK1_2 phosphorylates ERK1_2->Inflammation promotes expression D3S Delphinidin-3-sambubioside D3S->IKK inhibits D3S->MEK1_2 inhibits

Anti-inflammatory Signaling Pathway of Delphinidin-3-sambubioside

troubleshooting_flowchart start Low Bioavailability Observed check_stability Is the compound stable in the formulation and GI tract? start->check_stability check_permeability Is intestinal permeability a limiting factor? check_stability->check_permeability Yes optimize_formulation Optimize formulation: - Use acidic vehicle (pH < 3) - Protect from light and oxygen check_stability->optimize_formulation No check_metabolism Is the compound rapidly metabolized? check_permeability->check_metabolism Yes caco2_assay Conduct Caco-2 permeability assay. check_permeability->caco2_assay Unsure metabolite_profiling Perform metabolite profiling in plasma, urine, and feces. check_metabolism->metabolite_profiling Unsure solution Improved Bioavailability check_metabolism->solution No optimize_formulation->check_permeability use_nano Consider nanoencapsulation to protect from degradation. add_enhancers Use absorption enhancers or bioenhancers (e.g., piperine). caco2_assay->add_enhancers add_enhancers->check_metabolism inhibit_enzymes Co-administer with metabolic enzyme inhibitors in preclinical models. metabolite_profiling->inhibit_enzymes inhibit_enzymes->solution

References

Technical Support Center: Enhancing Delphinidin-3-sambubioside chloride In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides

This section addresses common issues encountered during in vivo studies with Delphinidin-3-sambubioside chloride, offering step-by-step solutions to overcome these challenges.

Issue Possible Cause(s) Troubleshooting Steps
Precipitation of D3S in vehicle - Poor solubility in the chosen solvent. D3S is soluble in water, alcohols, and acidic solvents but insoluble in non-polar solvents.[1] - pH of the vehicle is not optimal. D3S is most stable in acidic conditions (pH < 3) and can precipitate in slightly acidic to neutral solutions (pH 4.5 and above).[2] - Concentration of D3S is too high for the selected vehicle.1. Verify Solvent Compatibility: Ensure the chosen vehicle is appropriate for D3S. Consider using a small amount of a polar organic solvent like DMSO or ethanol (B145695) to initially dissolve the compound before further dilution in an aqueous buffer.[3][4] 2. Adjust Vehicle pH: Prepare the vehicle with a pH below 3 to enhance stability and prevent precipitation.[2] 3. Sonication: Use a sonicator to aid in the dispersion of the compound in the vehicle. 4. Reduce Concentration: If precipitation persists, try lowering the concentration of D3S in the formulation.
Low or inconsistent in vivo efficacy - Poor Bioavailability: D3S, like other anthocyanins, has low oral bioavailability due to instability in the gastrointestinal tract.[5] - Degradation of D3S: The compound is susceptible to degradation at neutral or alkaline pH and at higher temperatures.[1][2][6] - Improper Formulation or Administration: The vehicle may not be optimal for absorption, or the administration technique may be inconsistent.1. Enhance Bioavailability with Nanocarriers: Encapsulate D3S in nanoliposomes or nanolipo-fibersomes to protect it from degradation and improve its controlled release and cellular uptake.[7][8][9] 2. Optimize Formulation: Prepare formulations fresh on the day of use. For oral gavage, consider vehicles like 0.5% methylcellulose (B11928114) in sterile water.[3] 3. Control Experimental Conditions: Maintain a consistent and appropriate dosing schedule and administration technique. Ensure proper storage of the compound and its formulations at low temperatures and protected from light.[4]
Color change of D3S solution - pH-dependent structural transformation: Delphinidin (B77816) compounds exhibit different colors at varying pH levels. A red/magenta color is characteristic of the stable flavylium (B80283) cation in acidic conditions (pH < 3). As the pH increases, it can transition to blue, and eventually colorless forms (carbinol pseudobase and chalcone) in the pH range of 4-6.[2]1. Check the pH: Verify the pH of your solution. The color change is a natural property of the molecule and indicates a change in its chemical structure due to pH. 2. Acidify for Reversion: If a colorless solution is observed at a pH between 4 and 6, lowering the pH back to below 3 should restore the red color, provided irreversible degradation has not occurred.[2]
Variability in animal response - Inconsistent Dosing: Inaccurate or inconsistent administration of the D3S formulation. - Animal-to-Animal Variation: Biological differences between individual animals. - Dietary Interactions: Components of the animal diet may interact with D3S, affecting its absorption or metabolism.1. Standardize Procedures: Ensure all animal handling and dosing procedures are standardized and performed consistently. 2. Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. 3. Control Diet: Use a standardized diet for all animals in the study to minimize dietary variables.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: D3S should be stored at -20°C as a crystalline solid for long-term stability (≥4 years).[3] Stock solutions, especially in aqueous buffers, are not recommended for storage for more than one day.[3] If you need to prepare stock solutions in advance, use an acidified polar solvent like ethanol or methanol (B129727) and store them in tightly sealed vials at -20°C for up to two weeks.[2][4]

Q2: What is the primary mechanism of action for the anti-inflammatory effects of D3S?

A2: The anti-inflammatory effects of D3S are primarily attributed to its ability to downregulate the NF-κB and MEK1/2-ERK1/2 signaling pathways.[10][11][12][13] This leads to a reduction in the production of pro-inflammatory mediators such as iNOS, NO, IL-6, MCP-1, and TNF-α.[10][11][12]

Q3: How can I enhance the bioavailability of D3S for my in vivo studies?

A3: Due to its inherent instability and low bioavailability, encapsulating D3S in nanocarriers is a highly effective strategy. Nanoliposomes and nanolipo-fibersomes have been shown to significantly improve the stability, controlled release, and cellular uptake of D3S.[7][8][9]

Q4: Are there any known off-target effects or toxicity associated with D3S?

A4: D3S is generally considered safe, especially when derived from natural sources like Hibiscus sabdariffa.[1] However, as with any bioactive compound, high doses may have unforeseen effects. It is always recommended to perform dose-response studies and monitor for any signs of toxicity in your animal model.

Q5: What are the key biomarkers to measure when assessing the efficacy of D3S in an obesity model?

A5: In a high-fat diet-induced obesity model, key biomarkers to assess include changes in body weight, visceral and abdominal fat, and liver index.[14][15] At the molecular level, you can measure the expression of genes involved in lipid metabolism, such as the downregulation of HMGCR, SREBP-1c, FASN, and ACC, and the upregulation of CYP7A1, CPT1, ACOX, and PPARα.[14] Investigating the activation of the AMPK signaling pathway is also crucial.[14][15]

Experimental Protocols

Protocol 1: Preparation of D3S for Oral Administration

Objective: To prepare a stable and homogenous formulation of D3S for oral gavage in rodents.

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) methylcellulose in sterile water

  • Sterile containers

  • Vortex mixer

  • Sonicator

  • pH meter

Procedure:

  • Calculate and weigh the required amount of D3S powder based on the desired dose and the number of animals.

  • Prepare the 0.5% methylcellulose vehicle by gradually adding the methylcellulose powder to sterile water while continuously vortexing to ensure complete dissolution.

  • Slowly add the weighed D3S powder to the vehicle while vortexing.

  • If the compound does not fully dissolve, sonicate the suspension in a water bath for 10-15 minutes to aid in dispersion.

  • Check the pH of the final formulation. If necessary, adjust the pH to be slightly acidic (pH 4-5) to improve stability.

  • Prepare the formulation fresh on the day of the experiment to ensure potency.

Protocol 2: Preparation of D3S-Loaded Nanoliposomes

Objective: To encapsulate D3S in nanoliposomes to enhance its stability and bioavailability for in vivo delivery. This protocol is based on the thin-film ultrasonic dispersion method.

Materials:

  • This compound

  • Soy lecithin (B1663433)

  • Cholesterol

  • Absolute ethanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator

  • Syringe filters (0.22 µm)

Procedure:

  • Lipid Film Hydration:

    • Dissolve soy lecithin and cholesterol in absolute ethanol in a round-bottom flask. A common starting ratio is 4:1 (w/w) lecithin to cholesterol.

    • Add D3S to the lipid solution. The amount will depend on the desired drug loading.

    • Remove the organic solvent using a rotary evaporator at a temperature above the lipid phase transition temperature (e.g., 40-50°C) to form a thin, dry lipid film on the flask wall.

  • Hydration:

    • Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask. The volume of PBS will determine the final lipid concentration.

  • Sonication:

    • Subject the resulting suspension to probe sonication in an ice bath to reduce the particle size and form nanoliposomes. Sonication parameters (power and duration) will need to be optimized to achieve the desired particle size (typically < 200 nm).

  • Purification and Sterilization:

    • To remove any unencapsulated D3S, the nanoliposome suspension can be centrifuged or dialyzed.

    • Sterilize the final D3S-loaded nanoliposome formulation by passing it through a 0.22 µm syringe filter.

  • Characterization:

    • Characterize the nanoliposomes for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Quantitative Data

Table 1: In Vivo Anti-inflammatory Efficacy of D3S in a Mouse Model of LPS-Induced Paw Edema
Treatment GroupDosage (i.p.)Paw Thickness (mm)Edema Inhibition (%)Serum IL-6 (pg/mL)Serum MCP-1 (pg/mL)Serum TNF-α (pg/mL)
Control (LPS)-0.15-HighHighHigh
D3S15 µmol/kgReduced89.3%DecreasedDecreasedDecreased

Data adapted from Sogo T, et al. (2015).[11]

Table 2: In Vivo Anti-obesity Efficacy of D3S in High-Fat Diet (HFD)-Induced Obese Rats
Treatment GroupDosage (Oral Gavage)Body Weight GainVisceral FatAbdominal FatHepatic Lipid Deposits
Control (Chow)-NormalNormalNormalNormal
HFD-IncreasedIncreasedIncreasedIncreased
HFD + D3S30 mg/kg/dayReducedReducedReducedDecreased

Data adapted from a study on the effects of D3S on hyperlipidemia in HFD-fed rats.

Visualizations

Signaling Pathways

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Signaling Cascade cluster_2 D3S Intervention cluster_3 Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 MEKK1 MEKK1 TLR4->MEKK1 IKK IKK TLR4->IKK MEK1_2 MEK1/2 MEKK1->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 ProInflammatory_Genes Pro-inflammatory Gene Expression (iNOS, IL-6, TNF-α, MCP-1) ERK1_2->ProInflammatory_Genes activates transcription factors IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB NFkB->ProInflammatory_Genes translocates to nucleus D3S This compound D3S->MEK1_2 inhibits D3S->IKK inhibits

Caption: Anti-inflammatory signaling pathway of this compound.

G cluster_0 Cellular Energy Status cluster_1 D3S Intervention cluster_2 Signaling Cascade cluster_3 Metabolic Outcomes High_AMP_ATP High AMP/ATP ratio AMPK AMPK High_AMP_ATP->AMPK activates D3S This compound D3S->AMPK activates ACC ACC AMPK->ACC inhibits CPT1 CPT1 AMPK->CPT1 activates SREBP1c SREBP-1c AMPK->SREBP1c inhibits Lipogenesis Decreased Lipogenesis FattyAcidOxidation Increased Fatty Acid Oxidation CPT1->FattyAcidOxidation FASN FASN SREBP1c->FASN activates FASN->Lipogenesis

Caption: D3S-mediated activation of AMPK signaling in lipid metabolism.

Experimental Workflow

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: In Vivo Experiment cluster_2 Phase 3: Analysis cluster_3 Phase 4: Data Interpretation A D3S Formulation (e.g., in methylcellulose or nanoliposomes) C D3S Administration (e.g., oral gavage, i.p. injection) A->C B Animal Acclimatization B->C D Induction of Model (e.g., LPS injection, high-fat diet) C->D E Monitoring & Sample Collection (e.g., paw thickness, blood, tissues) D->E F Biochemical Assays (e.g., ELISA for cytokines) E->F G Gene Expression Analysis (e.g., RT-qPCR) E->G H Histological Analysis E->H I Statistical Analysis & Conclusion F->I G->I H->I

Caption: General experimental workflow for in vivo efficacy studies of D3S.

References

Technical Support Center: Delphinidin-3-sambubioside chloride Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Delphinidin-3-sambubioside chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common assay methods for this compound?

A1: The most common methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with UV-Vis detection (typically at 520 nm) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] For total anthocyanin content, a spectrophotometric pH differential method is also used.[2]

Q2: What are the optimal storage conditions for this compound?

A2: this compound powder should be stored at -20°C in a dark, dry environment.[3] Stock solutions, typically prepared in DMSO, should be stored in small aliquots at -80°C to minimize freeze-thaw cycles and can be stable for up to six months.[4] Aqueous solutions are less stable and should be prepared fresh for each experiment.[4]

Q3: My this compound solution changed color. What does this indicate?

A3: A color change often indicates degradation of the compound. This compound is highly sensitive to pH, temperature, and light.[2][4] In strongly acidic conditions (pH 1-2), it appears red (the stable flavylium (B80283) cation form), while at pH 4-6, it can become colorless as it converts to the carbinol pseudobase and chalcone (B49325) forms.[5] If degradation is suspected, it is recommended to prepare a fresh solution.

Troubleshooting Guides

HPLC Analysis

Q4: I am observing peak fronting or tailing in my HPLC chromatogram. What are the possible causes and solutions?

A4: Peak asymmetry in HPLC analysis of this compound can be caused by several factors:

  • Inappropriate Mobile Phase pH: The pH of the mobile phase is critical for anthocyanin analysis. An incorrect pH can lead to poor peak shape.

    • Solution: Ensure the mobile phase is sufficiently acidic (typically with 0.1% to 5% formic or trifluoroacetic acid) to maintain the flavylium cation form of the analyte.[6][7]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or injection volume.[8]

  • Column Degradation: The stationary phase of the column can degrade over time.

    • Solution: Use a guard column to protect the analytical column and replace the column if performance degrades.[8][9]

Q5: My retention times are shifting between injections. What could be the issue?

A5: Fluctuations in retention time can compromise the reliability of your results. Common causes include:

  • Changes in Mobile Phase Composition: Inconsistent mixing of mobile phase components or solvent evaporation can lead to shifts.

    • Solution: Pre-mix mobile phases where possible and keep solvent reservoirs covered.[10] Ensure the HPLC pumps are functioning correctly.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a consistent temperature.[9]

  • Column Equilibration: Insufficient equilibration time between gradient runs can cause variability.

    • Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.[10]

Sample Preparation and Matrix Effects

Q6: I suspect matrix effects are interfering with my LC-MS analysis. How can I identify and mitigate this?

A6: Matrix effects, where co-eluting substances from the sample matrix suppress or enhance the ionization of this compound, are a common issue, especially in complex biological samples.

  • Identification:

    • Post-column infusion: This technique can help identify regions of the chromatogram where ion suppression or enhancement occurs.

    • Comparing calibration curves: A discrepancy between a calibration curve prepared in a pure solvent and one prepared in the sample matrix is indicative of matrix effects.

  • Mitigation Strategies:

    • Sample clean-up: Employ solid-phase extraction (SPE) to remove interfering substances like sugars, organic acids, and other polyphenols.[11][12]

    • Chromatographic separation: Optimize the HPLC method to separate this compound from matrix components.

    • Stable Isotope-Labeled Internal Standard: Use a stable isotope-labeled internal standard, which will be affected by the matrix in the same way as the analyte, to correct for these effects.

Data Presentation

Table 1: Stability of Delphinidin in Aqueous Solutions at Different pH Values

pHFormColorStability
1-2Flavylium CationRedMost Stable[5]
2-4Quinoidal SpeciesBlueLess Stable[5]
4-6Carbinol Pseudobase/ChalconeColorlessUnstable, reversible conversion[5]
>7Anionic QuinoidBlue/VioletProne to degradation

Experimental Protocols

HPLC Method for Quantification of this compound

This protocol is a general guideline and may require optimization for specific applications.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 2.7 µm particle size)[7]

    • UV-Vis or Diode Array Detector (DAD)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Formic acid or Trifluoroacetic acid

    • Ultrapure water

    • This compound standard

  • Mobile Phase Preparation:

    • Mobile Phase A: 5% formic acid in ultrapure water (v/v)[6]

    • Mobile Phase B: 100% Acetonitrile[6]

    • Filter and degas both mobile phases before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 520 nm[1]

    • Gradient Elution:

      • 0-15 min: 10-30% B

      • 15-20 min: 30-50% B

      • 20-25 min: 50-10% B

      • 25-30 min: 10% B (re-equilibration)

  • Sample Preparation (from plant material):

    • Homogenize the sample.

    • Extract with acidified methanol (B129727) (e.g., methanol with 1% HCl, v/v).[6]

    • Vortex or sonicate the mixture.

    • Centrifuge and collect the supernatant.

    • Filter the extract through a 0.45 µm syringe filter before injection.[13]

Visualizations

experimental_workflow Experimental Workflow for D3S-Cl Analysis cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis start Plant Material / Biological Fluid extraction Extraction with Acidified Methanol start->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc_injection HPLC Injection filtration->hplc_injection c18_column C18 Column Separation hplc_injection->c18_column detection UV-Vis Detection (520 nm) c18_column->detection chromatogram Chromatogram Generation detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification

Workflow for D3S-Cl Analysis

nfkb_pathway Inhibitory Effect of D3S-Cl on NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKKα/β TLR4->IKK activates D3S Delphinidin-3-sambubioside D3S->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Inflammatory Gene Expression (iNOS, IL-6, TNF-α, MCP-1) Nucleus->Inflammation activates transcription of apoptosis_pathway D3S-Cl Induced Apoptosis Pathway D3S Delphinidin-3-sambubioside ROS ROS Generation D3S->ROS p38_FasL p38-FasL Pathway D3S->p38_FasL Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis p38_FasL->Caspase8

References

Validation & Comparative

A Head-to-Head Battle: Delphinidin-3-Sambubioside Chloride vs. Delphinidin in Taming Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between closely related bioactive compounds is paramount. This guide provides a comprehensive, data-driven comparison of the anti-inflammatory activities of delphinidin-3-sambubioside chloride and its aglycone, delphinidin (B77816).

Delphinidin, a potent anthocyanidin found in pigmented fruits and vegetables, has garnered significant attention for its antioxidant and anti-inflammatory properties.[1] Its glycosidic form, delphinidin-3-sambubioside, is a primary anthocyanin isolated from Hibiscus sabdariffa L.[2] This comparison delves into their relative efficacy in mitigating inflammatory responses, drawing upon key experimental data to illuminate their mechanisms of action.

Quantitative Comparison of Anti-inflammatory Activity

A pivotal study directly comparing delphinidin-3-sambubioside (Dp3-Sam) and delphinidin (Dp) demonstrated that both compounds effectively reduce inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages and in an in vivo mouse model of inflammation.[2][3] While both compounds show significant anti-inflammatory effects, delphinidin, in its aglycone form, generally exhibits stronger inhibitory activity at the same concentration.[2]

Table 1: In Vitro Inhibition of Inflammatory Mediators in LPS-Stimulated RAW264.7 Macrophages

Inflammatory MediatorCompoundConcentration (µM)InhibitionReference
Nitric Oxide (NO) Delphinidin-3-sambubioside50-200Dose-dependent reduction[2]
Delphinidin100Significant reduction[2]
iNOS Expression Delphinidin-3-sambubioside50-200Dose-dependent inhibition[2]
Delphinidin100Stronger inhibition than Dp3-Sam[2]
TNF-α Production Delphinidin-3-sambubioside50-200Dose-dependent reduction[2]
Delphinidin100Significant reduction[2]
IL-6 Production Delphinidin-3-sambubioside50-200Dose-dependent reduction[2]
Delphinidin100Significant reduction[2]
MCP-1 Production Delphinidin-3-sambubioside50-200Dose-dependent reduction[2]
Delphinidin100Significant reduction[2]

Table 2: In Vivo Anti-inflammatory Effects in LPS-Induced Mouse Paw Edema

ParameterCompoundDosageReduction in Edema (at 6h)Reference
Paw Edema Delphinidin-3-sambubioside15 µmol/kg (i.p.)89.3%[2][4]
Delphinidin15 µmol/kg (i.p.)96.3%[2]
Serum TNF-α Delphinidin-3-sambubioside15 µmol/kg (i.p.)Decreased levels[2]
Delphinidin15 µmol/kg (i.p.)Decreased levels[2]
Serum IL-6 Delphinidin-3-sambubioside15 µmol/kg (i.p.)Decreased levels[2]
Delphinidin15 µmol/kg (i.p.)Decreased levels[2]
Serum MCP-1 Delphinidin-3-sambubioside15 µmol/kg (i.p.)Decreased levels[2]
Delphinidin15 µmol/kg (i.p.)Decreased levels[2]

Mechanisms of Action: A Look at Key Signaling Pathways

Both delphinidin-3-sambubioside and delphinidin exert their anti-inflammatory effects by modulating crucial signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3]

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. Both compounds were found to inhibit the LPS-induced phosphorylation of IKKα/β, which is a key step in the activation of NF-κB.[2] This inhibition prevents the degradation of IκBα and the subsequent translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[5][6]

NF_kappa_B_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKKα/β Phosphorylation TLR4->IKK IkappaB IκBα Degradation IKK->IkappaB NFkappaB NF-κB (p65) Nuclear Translocation IkappaB->NFkappaB ProInflammatory_Genes Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) NFkappaB->ProInflammatory_Genes Delphinidin_Compounds Delphinidin-3-sambubioside Delphinidin Delphinidin_Compounds->IKK Inhibition

Figure 1. Inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

The MAPK signaling cascade, including ERK1/2, JNK, and p38, also plays a critical role in inflammation. Delphinidin-3-sambubioside and delphinidin were shown to suppress the LPS-induced phosphorylation of key components of this pathway.[2] Notably, both compounds significantly inhibited the phosphorylation of MEK1/2 and ERK1/2.[2] Delphinidin also showed a marked suppression of JNK1/2 and p38 phosphorylation, while delphinidin-3-sambubioside had a less pronounced effect on these two kinases.[2]

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MEK1_2 MEK1/2 Phosphorylation TLR4->MEK1_2 JNK_p38 JNK & p38 Phosphorylation TLR4->JNK_p38 ERK1_2 ERK1/2 Phosphorylation MEK1_2->ERK1_2 ProInflammatory_Mediators Pro-inflammatory Mediator Production ERK1_2->ProInflammatory_Mediators JNK_p38->ProInflammatory_Mediators Dp3Sam Delphinidin-3-sambubioside Dp3Sam->MEK1_2 Inhibition Dp Delphinidin Dp->MEK1_2 Inhibition Dp->JNK_p38 Inhibition

Figure 2. Modulation of the MAPK signaling pathway.

Experimental Protocols

In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages

This protocol outlines the key steps for assessing the anti-inflammatory effects of the compounds in a well-established in vitro model.

In_Vitro_Workflow cluster_0 Cell Culture and Treatment cluster_1 Measurement of Inflammatory Markers A Seed RAW264.7 cells B Pre-treat with Delphinidin-3-sambubioside or Delphinidin A->B C Stimulate with LPS (e.g., 1 µg/mL) B->C G Lyse cells for protein analysis D Collect cell culture supernatant E Measure NO production (Griess assay) D->E F Measure cytokine levels (ELISA for TNF-α, IL-6, MCP-1) D->F H Western blot for iNOS, p-IKK, p-ERK, etc. G->H

Figure 3. In vitro experimental workflow.

1. Cell Culture:

  • RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

2. Treatment:

  • Cells are seeded in appropriate plates (e.g., 96-well for viability, 24-well for cytokine analysis).

  • After adherence, cells are pre-treated with various concentrations of this compound or delphinidin for a specified time (e.g., 1 hour).

  • Subsequently, cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response and incubated for a further period (e.g., 24 hours).

3. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

  • Cytokine Production: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1 in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Protein Expression: Cell lysates are prepared, and the expression levels of key inflammatory proteins (e.g., iNOS, COX-2) and signaling proteins (e.g., phosphorylated and total forms of IKK, IκBα, ERK, JNK, p38) are determined by Western blotting.

In Vivo LPS-Induced Paw Edema Model

This in vivo model is a standard for evaluating the acute anti-inflammatory activity of compounds.

1. Animal Model:

  • Male ICR mice are typically used.

2. Treatment:

  • Animals are divided into different groups: a control group, an LPS-treated group, and groups treated with this compound or delphinidin prior to LPS administration.

  • The compounds are administered, for example, via intraperitoneal (i.p.) injection.

3. Induction of Inflammation:

  • A solution of LPS is injected into the subplantar region of the right hind paw of the mice.

4. Measurement of Edema and Inflammatory Markers:

  • Paw Edema: The thickness or volume of the paw is measured at various time points after LPS injection using a plethysmometer or calipers. The percentage of edema inhibition is calculated by comparing the swelling in the treated groups to the LPS-only group.[7]

  • Serum Cytokines: At the end of the experiment, blood is collected, and the serum levels of TNF-α, IL-6, and MCP-1 are measured by ELISA to assess the systemic inflammatory response.[7]

Conclusion

Both this compound and its aglycone, delphinidin, demonstrate significant anti-inflammatory properties by effectively targeting the NF-κB and MAPK signaling pathways. The available data suggests that while both are potent, delphinidin exhibits a moderately stronger anti-inflammatory activity in both in vitro and in vivo models compared to its glycosidic form, delphinidin-3-sambubioside, at similar concentrations.

This comparative guide provides a foundation for researchers in the field of inflammation and drug discovery. The choice between these two compounds for further investigation may depend on factors such as bioavailability, stability, and specific therapeutic applications. Further studies are warranted to explore the full therapeutic potential of these natural compounds in inflammatory diseases.

References

Delphinidin-3-sambubioside Chloride: A Comparative Analysis Against Other Anthocyanins

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of phytochemical research, anthocyanins stand out for their potent antioxidant and therapeutic properties. This guide provides a detailed, data-driven comparison of Delphinidin-3-sambubioside chloride (D3S) with other prominent anthocyanins, offering researchers, scientists, and drug development professionals a comprehensive resource for evaluating its potential applications.

Unveiling this compound

This compound is a naturally occurring anthocyanin found in sources such as Hibiscus sabdariffa (roselle).[1] Like other anthocyanins, its chemical structure, characterized by a C6-C3-C6 flavonoid backbone, underpins its biological activity.[2] This guide will delve into its performance in key therapeutic areas, supported by experimental data.

Comparative Biological Activity

A critical aspect of evaluating a novel compound is its performance relative to existing alternatives. The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and anti-cancer activities of this compound in comparison to other common anthocyanins.

Antioxidant Activity

The antioxidant capacity of anthocyanins is a cornerstone of their therapeutic potential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to quantify this activity, with a lower IC50 value indicating greater potency.

AnthocyaninDPPH Radical Scavenging IC50 (µg/mL)Reference
Delphinidin-3-sambubioside2.80[3]
Cyanidin-3-sambubioside4.10[3]
Delphinidin-3-glucoside6.20[3]
Cyanidin-3-glucoside7.40[3]
Malvidin-3-glucoside10.60[3]
Petunidin-3-glucoside12.30[3]

Lower IC50 values indicate stronger antioxidant activity.

As the data indicates, Delphinidin-3-sambubioside exhibits the most potent DPPH radical scavenging activity among the tested anthocyanins.[3]

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Anthocyanins have demonstrated significant anti-inflammatory effects, often by modulating signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.

Anti-cancer Activity

The potential of anthocyanins to inhibit cancer cell proliferation and induce apoptosis is an active area of research. The half-maximal inhibitory concentration (IC50) is a common metric to quantify the effectiveness of a compound in inhibiting cancer cell growth.

AnthocyaninCell LineIC50 (µM)Reference
Delphinidin (B77816)MCF-7 (Breast)120[6]
Cyanidin (B77932)MCF-7 (Breast)47.18[6]
Delphinidin-3-O-glucosideHCT-116 (Colon)~395.8 µg/mL[7]
Cyanidin-3-O-glucosideHCT-116 (Colon)>400 µg/mL[7]

Lower IC50 values indicate greater anti-cancer potency.

The available data suggests that the aglycone forms (delphinidin and cyanidin) may exhibit greater potency in in-vitro anti-cancer assays compared to their glycoside counterparts.[6] However, the sugar moiety is crucial for the bioavailability of anthocyanins.[8]

Bioavailability: A Key Determinant of Efficacy

The therapeutic potential of any compound is intrinsically linked to its bioavailability – the extent and rate at which the active form enters systemic circulation. The bioavailability of anthocyanins is generally considered low and can be influenced by their chemical structure, including the type of sugar moiety attached.

While direct comparative pharmacokinetic data for this compound is limited, studies on related compounds provide valuable insights. For instance, in a human study, the plasma Cmax values for delphinidin-3-O-rutinoside and cyanidin-3-O-rutinoside were 73.4 ± 35.0 and 46.3 ± 22.5 nmol/L, respectively, after oral administration.[9] Another study reported that after consumption of a maqui berry extract, the maximum plasma concentration of delphinidin-3-O-glucoside was observed at 1 hour, while that of cyanidin-3-O-sambubioside was observed at 2 hours.

Modulation of Key Signaling Pathways

The biological activities of this compound and other anthocyanins are mediated through their interaction with critical cellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Delphinidin-3-sambubioside has been shown to inhibit the activation of NF-κB in LPS-stimulated macrophages, thereby reducing the expression of pro-inflammatory genes.[4][5]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_nucleus->Inflammatory_Genes activates D3S Delphinidin-3- sambubioside D3S->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by Delphinidin-3-sambubioside.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell growth, proliferation, and survival. Several anthocyanins, including cyanidin-3-glucoside, have been shown to inhibit this pathway in cancer cells, contributing to their anti-proliferative effects.[1][2][10]

PI3K_Akt_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth promotes Anthocyanins Anthocyanins (e.g., C3G) Anthocyanins->PI3K inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by anthocyanins.

Experimental Protocols

To ensure transparency and reproducibility, detailed methodologies for the key experiments cited in this guide are provided below.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.

DPPH_Workflow start Start prep_dpph Prepare DPPH solution in methanol start->prep_dpph prep_sample Prepare anthocyanin solutions at various concentrations start->prep_sample mix Mix DPPH solution with anthocyanin solution prep_dpph->mix prep_sample->mix incubate Incubate in the dark (e.g., 30 minutes) mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % inhibition and IC50 value measure->calculate end End calculate->end

Caption: Workflow for the DPPH antioxidant assay.

Protocol:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

  • Test samples of anthocyanins are prepared at various concentrations in a suitable solvent.

  • The DPPH solution is mixed with the sample solutions in a 96-well plate or cuvettes.

  • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the sample concentration.[3]

Measurement of Inflammatory Cytokines in LPS-Stimulated Macrophages

This protocol outlines the measurement of pro-inflammatory cytokines released from macrophages upon stimulation with LPS.

Protocol:

  • Mouse macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.

  • Cells are seeded in 96-well plates and allowed to adhere.

  • The cells are pre-treated with various concentrations of the test anthocyanin for a specified time (e.g., 1 hour).

  • The cells are then stimulated with LPS (e.g., 1 µg/mL) for a designated period (e.g., 24 hours) to induce an inflammatory response.

  • The cell culture supernatant is collected.

  • The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[11]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • The cells are treated with various concentrations of the anthocyanin for a specified duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, the media is removed, and fresh media containing MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • The plate is incubated for a few hours (e.g., 4 hours) to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • A solubilizing agent (e.g., DMSO or a specialized solubilization solution) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.[3][12]

Conclusion

This compound demonstrates promising potential as a bioactive compound, exhibiting superior antioxidant activity in in-vitro assays compared to several other common anthocyanins. Its anti-inflammatory and anti-cancer properties, mediated through the modulation of key signaling pathways like NF-κB, further underscore its therapeutic relevance. While further research, particularly in the realm of in-vivo comparative studies and bioavailability, is warranted, the existing data positions this compound as a compelling candidate for further investigation in the development of novel therapeutic and preventative agents. This guide provides a foundational resource for researchers to build upon in their exploration of this potent anthocyanin.

References

A Comparative Guide to the Validation of Analytical Methods for Delphinidin-3-sambubioside Chloride in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic compounds in biological matrices is paramount. This guide provides a comparative overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the determination of delphinidin-3-sambubioside chloride in plasma, alongside alternative analytical techniques. The information presented is based on validated methods for closely related anthocyanins, providing a robust framework for methodological assessment.

Quantitative Performance of Analytical Methods

The selection of an analytical method is often dictated by its performance characteristics. Below is a summary of validation parameters for an HPLC method compared to Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) and Capillary Electrophoresis (CE) for the analysis of delphinidin (B77816) glycosides in biological and other matrices.

ParameterHPLC Method (Delphinidin-3-O-glucoside chloride in rat plasma)UHPLC-MS/MS Method (Delphinidin-3-glucoside in human plasma)[1]Capillary Electrophoresis (Malvidin-3-O-glucoside in wine)[2]
Linearity Range 250 - 3000 ng/mL0.20 - 200 ng/mL[1]10 - 700 µg/mL[2]
Correlation Coefficient (r²) ≥ 0.95≥ 0.998[1]0.998[2]
Limit of Detection (LOD) 47 ng/mL0.10 ng/mL[1]1 µg/mL[2]
Lower Limit of Quantification (LLOQ) 213 ng/mL0.20 ng/mL[1]Not Reported
Precision (%RSD) < 15%≤ 14.6% (intra- and interday)[1]1.5% (n=11)[2]
Accuracy/Recovery (%) 80.37%80.0 - 110.4%[1]Errors < 8% in synthetic wine[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. The following sections outline the experimental protocols for the compared techniques.

HPLC Method for Delphinidin-3-O-glucoside chloride in Rat Plasma

This method is presented as a representative protocol for the analysis of this compound.

  • Sample Preparation:

    • Plasma samples are subjected to Solid Phase Extraction (SPE) for purification and concentration of the analyte.

  • Chromatographic Conditions:

    • Column: Agilent Reverse Phase EC-C18 (4.6×150 mm; 2.7 µm particle size).

    • Mobile Phase: Acetonitrile with 0.1% trifluoroacetic acid in an aqueous solution (81:19, v/v).

    • Detection: UV-Vis detector at the maximum absorbance wavelength for delphinidin-3-O-glucoside.

  • Validation Parameters:

    • The method was validated for linearity, recovery, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to regulatory guidelines.

UHPLC-MS/MS Method for Delphinidin-3-glucoside in Human Plasma[1]

This highly sensitive and selective method serves as a primary alternative to HPLC.

  • Sample Preparation:

    • Plasma samples undergo Solid Phase Extraction (SPE) to isolate the anthocyanins.[1]

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: RP-C(18) column.[1]

    • Mobile Phase: A water/methanol linear gradient.[1]

    • Ionization: Electrospray Ionization (ESI).[1]

    • Detection: Multiple Reaction Monitoring (MRM) mode for quantification of the target compounds.[1]

  • Validation Parameters:

    • The method was validated for selectivity, sensitivity, linearity, precision, accuracy, and recovery.[1]

Capillary Electrophoresis Method for Anthocyanins in Wine[2]

While the matrix is different, this protocol provides a basis for developing a CE method for plasma analysis.

  • Electrophoretic Conditions:

    • Capillary: Fused-silica capillary (46 cm effective length x 75 µm I.D.).[2]

    • Buffer: 50 mM sodium tetraborate (B1243019) at pH 8.4 with 15% methanol.[2]

    • Voltage: 25 kV.[2]

    • Injection: Hydrodynamic injection (300 mbar s).[2]

    • Detection: 599 nm.[2]

  • Method Validation:

    • The method was validated for linearity, limit of detection, and reproducibility.[2] The method demonstrated a good correlation with the standard HPLC method for the analysis of malvidin-3-O-glucoside.[2]

Visualizing Methodologies

Diagrams illustrating the experimental workflow and a comparison of the analytical methods are provided below.

HPLC_Validation_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Plasma Plasma Sample SPE Solid Phase Extraction Plasma->SPE Eluate Concentrated Eluate SPE->Eluate Injection Inject into HPLC Eluate->Injection Separation Chromatographic Separation Injection->Separation Detection UV-Vis Detection Separation->Detection Linearity Linearity Detection->Linearity Precision Precision Detection->Precision Accuracy Accuracy Detection->Accuracy LOD_LOQ LOD & LOQ Detection->LOD_LOQ Recovery Recovery Detection->Recovery

Caption: Workflow for the validation of an HPLC method for delphinidin analysis in plasma.

Method_Comparison cluster_hplc HPLC cluster_uhplc UHPLC-MS/MS cluster_ce Capillary Electrophoresis HPLC_Node HPLC-UV HPLC_Pros Pros: - Robust & Widely Available - Lower Cost HPLC_Node->HPLC_Pros HPLC_Cons Cons: - Lower Sensitivity - Potential for Matrix Interference HPLC_Node->HPLC_Cons UHPLC_Node UHPLC-MS/MS UHPLC_Pros Pros: - High Sensitivity & Selectivity - Structural Information UHPLC_Node->UHPLC_Pros UHPLC_Cons Cons: - Higher Cost & Complexity - Matrix Effects on Ionization UHPLC_Node->UHPLC_Cons CE_Node CE-UV CE_Pros Pros: - High Resolution - Low Sample & Reagent Consumption CE_Node->CE_Pros CE_Cons Cons: - Lower Concentration Sensitivity - Less Robust for Complex Matrices CE_Node->CE_Cons

Caption: Comparison of HPLC, UHPLC-MS/MS, and Capillary Electrophoresis for anthocyanin analysis.

References

A Guide to Delphinidin-3-sambubioside Chloride as a Reference Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Delphinidin-3-sambubioside chloride as a reference standard for the accurate identification and quantification of anthocyanins in phytochemical analysis. Through a comparative lens, this document outlines the performance of this compound against other common anthocyanin standards, supported by experimental data and detailed analytical protocols.

Performance Comparison of Anthocyanin Reference Standards

The selection of a suitable reference standard is paramount for achieving reliable and reproducible results in phytochemical analysis. While this compound is a key standard for specific analyses, particularly for samples rich in this compound such as hibiscus extracts, a comparison with other frequently used anthocyanin standards is essential for a comprehensive understanding of its utility.

Factors such as purity, stability, and the structural similarity to the analytes of interest should be considered when selecting a reference standard. The following table summarizes the available data for this compound and other common anthocyanin standards.

Reference StandardPurity (%)Molecular FormulaMolecular Weight ( g/mol )Key Considerations
This compound ≥90.0 - ≥98.0[1]C₂₆H₂₉ClO₁₆632.95Specific for the quantification of delphinidin (B77816) glycosides; stability is influenced by pH and temperature.
Cyanidin-3-O-glucoside chloride≥95.0C₂₁H₂₁ClO₁₁484.84A common and widely available standard for the general quantification of anthocyanins[2].
Delphinidin-3-O-glucoside chloride≥95.0C₂₁H₂₁ClO₁₂500.84Suitable for samples containing delphinidin-3-glucoside, a common anthocyanin in many berries.
Malvidin-3-O-glucoside chloride≥95.0C₂₃H₂₅ClO₁₂528.89Often used for the analysis of anthocyanins in red wine and other grape products.
Peonidin-3-O-glucoside chloride≥95.0C₂₂H₂₃ClO₁₁498.87Methylated anthocyanins like peonidin (B1209262) derivatives may exhibit greater color stability[3].

Note: Purity levels can vary between suppliers and batches. It is crucial to refer to the Certificate of Analysis (CoA) provided with the specific lot of the reference standard.[1][4][5]

Stability Considerations

The stability of anthocyanin reference standards is a critical factor influencing the accuracy of quantification. Anthocyanins are susceptible to degradation under various conditions:

  • pH: Anthocyanins are most stable in acidic conditions (pH < 3). As the pH increases, they undergo structural changes, leading to a loss of color and degradation.[3][6][7]

  • Temperature: Elevated temperatures accelerate the degradation of anthocyanins.[6][8] For long-term storage, temperatures of -20°C are recommended for solid reference standards.

  • Light: Exposure to light, particularly UV radiation, can cause photodegradation.[3] Stock solutions and samples should be protected from light.

Studies have shown that the structural characteristics of anthocyanins, such as the number of hydroxyl and methoxyl groups, influence their stability. For instance, methylated anthocyanins like peonidin, petunidin, and malvidin (B83408) derivatives tend to exhibit greater stability compared to their non-methylated counterparts like cyanidin (B77932) and delphinidin.[3]

Experimental Protocols

Accurate quantification of Delphinidin-3-sambubioside and other anthocyanins relies on validated analytical methods. High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common techniques employed.

High-Performance Liquid Chromatography (HPLC) with DAD Detection

This method is widely used for the separation and quantification of anthocyanins.

Sample Preparation:

  • Accurately weigh a precise amount of the plant material.

  • Extract the anthocyanins using an acidified solvent (e.g., methanol (B129727) or ethanol (B145695) with 0.1-1% HCl or formic acid).

  • Vortex or sonicate the mixture to ensure efficient extraction.

  • Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column is typically used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase: A gradient elution is commonly employed using two solvents:

    • Solvent A: Acidified water (e.g., water with 1-5% formic acid or acetic acid).[9]

    • Solvent B: Acetonitrile or methanol.[9]

  • Gradient Program: The gradient should be optimized to achieve good separation of the target analytes. A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the run time.

  • Flow Rate: A flow rate of 0.8-1.2 mL/min is common.

  • Detection: Detection is performed at the maximum absorbance wavelength for anthocyanins, which is typically around 520 nm.[10]

  • Quantification: A calibration curve is constructed using the this compound reference standard at various concentrations. The concentration of the analyte in the sample is then determined by comparing its peak area to the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides higher sensitivity and selectivity for the identification and quantification of anthocyanins, especially in complex matrices.

Sample Preparation:

Sample preparation is similar to that for HPLC analysis. A solid-phase extraction (SPE) step may be included for sample cleanup and concentration if necessary.[11][12]

LC-MS/MS Parameters:

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for anthocyanin analysis.[11][12][13]

  • Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., QTOF) can be used.[9]

  • Multiple Reaction Monitoring (MRM): For quantitative analysis using a triple quadrupole mass spectrometer, specific precursor-to-product ion transitions for Delphinidin-3-sambubioside are monitored.

    • Delphinidin-3-sambubioside Precursor Ion (m/z): ~597.1

    • Product Ions (m/z): Fragments corresponding to the delphinidin aglycone and the sugar moieties.

  • Data Analysis: Quantification is performed using a calibration curve generated with the reference standard, similar to the HPLC method.

Visualizing Analytical Workflows and Biological Relevance

To aid in the understanding of the analytical process and the biological context of Delphinidin-3-sambubioside, the following diagrams have been generated.

G cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Analysis Plant Material Plant Material Extraction (Acidified Solvent) Extraction (Acidified Solvent) Plant Material->Extraction (Acidified Solvent) Filtration (0.45 um) Filtration (0.45 um) Extraction (Acidified Solvent)->Filtration (0.45 um) HPLC / LC-MS System HPLC / LC-MS System Filtration (0.45 um)->HPLC / LC-MS System Separation on C18 Column Separation on C18 Column HPLC / LC-MS System->Separation on C18 Column Detection (DAD / MS) Detection (DAD / MS) Separation on C18 Column->Detection (DAD / MS) Peak Integration Peak Integration Detection (DAD / MS)->Peak Integration Calibration Curve Calibration Curve Peak Integration->Calibration Curve Quantification Quantification Calibration Curve->Quantification Reference Standard Reference Standard Reference Standard->Calibration Curve

Caption: Workflow for Phytochemical Analysis using a Reference Standard.

G cluster_0 Signaling Pathways Inflammatory Stimuli Inflammatory Stimuli NF-kB Pathway NF-kB Pathway Inflammatory Stimuli->NF-kB Pathway MAPK Pathway MAPK Pathway Inflammatory Stimuli->MAPK Pathway Delphinidin-3-sambubioside Delphinidin-3-sambubioside Delphinidin-3-sambubioside->NF-kB Pathway Delphinidin-3-sambubioside->MAPK Pathway Inflammatory Response Inflammatory Response NF-kB Pathway->Inflammatory Response MAPK Pathway->Inflammatory Response

Caption: Simplified Anti-inflammatory Signaling Pathway of Anthocyanins.

Conclusion

This compound is a valuable and specific reference standard for the accurate quantification of this and related anthocyanins in various matrices. Its performance is comparable to other anthocyanin standards, with the choice of the most appropriate standard being dependent on the specific analytes present in the sample. Proper handling, storage, and the use of validated analytical methods are essential for obtaining reliable results. This guide provides the necessary information for researchers, scientists, and drug development professionals to effectively utilize this compound in their phytochemical analysis workflows.

References

A Comparative Analysis of Delphinidin-3-sambubioside Chloride: Cross-Validation of Experimental Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the experimental results for Delphinidin-3-sambubioside chloride, a naturally occurring anthocyanin with significant therapeutic potential. Its biological activities are objectively compared with two other prominent anthocyanins, Cyanidin-3-glucoside chloride and Malvidin-3-glucoside chloride, supported by experimental data from peer-reviewed studies. The aim is to offer a clear perspective on its performance and mechanistic actions to aid in research and development.

Introduction to a Potent Bioactive Compound

This compound (D3SC) is an anthocyanin primarily isolated from Hibiscus sabdariffa L. (Roselle).[1][2] Like other anthocyanins, it is under investigation for a variety of health benefits, including antioxidant, anti-inflammatory, anticancer, and hypolipidemic effects.[3][4][5] Its molecular structure, characterized by multiple hydroxyl groups, contributes to its potent biological activities.[6] This guide delves into the experimental evidence supporting these claims and benchmarks them against structurally similar and widely studied anthocyanins.

The alternatives chosen for this comparison are:

  • Cyanidin-3-glucoside chloride (C3G): One of the most widespread anthocyanins found in red and blue fruits, known for its potent antioxidant and anti-inflammatory properties.[7][8]

  • Malvidin-3-glucoside chloride (M3G): A common anthocyanin found in grapes, recognized for its anti-inflammatory and antioxidant activities.[9][10]

Comparative Analysis of Biological Activities

Anti-inflammatory Activity

Delphinidin-3-sambubioside has demonstrated significant anti-inflammatory effects in both cellular and animal models.[1] Studies show it effectively reduces the production of key inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1) in lipopolysaccharide (LPS)-stimulated macrophages.[2][11] This action is primarily mediated through the downregulation of the NF-κB and MEK1/2-ERK1/2 signaling pathways.[1][2]

Similarly, both Cyanidin-3-glucoside and Malvidin-3-glucoside exhibit anti-inflammatory properties by modulating the NF-κB pathway.[7][12] C3G has been shown to significantly reduce the production of TNF-α and IL-6.[7] M3G also exerts anti-inflammatory effects by inhibiting pro-inflammatory molecules like MCP-1, ICAM-1, and IL-6.[12]

Antioxidant Activity

The antioxidant capacity of anthocyanins is a cornerstone of their therapeutic potential. Delphinidin-3-sambubioside is a potent free radical scavenger.[13] Its efficacy is often attributed to the high number of hydroxyl groups in its structure.[6]

Comparatively, C3G is also a powerful antioxidant capable of scavenging superoxide (B77818) anion radicals.[7][14] Some studies suggest that the aglycone form, cyanidin, may exhibit higher antioxidant activity in vitro due to the free hydroxyl group at the 3-position.[7] Malvidin-3-glucoside also possesses notable antioxidant activity.[10]

Anticancer Activity

Delphinidin (B77816) and its glycosides have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.[15] D3SC may induce apoptosis in human leukemia (HL-60) cells through a pathway involving reactive oxygen species (ROS) and mitochondrial dysfunction.[3] Furthermore, delphinidin has been found to regulate the NF-κB and MAPK signaling pathways in HER-2 positive breast cancer cells, leading to cell cycle arrest and apoptosis.[6]

C3G has also demonstrated anticancer effects, mediated through the modulation of multiple signaling pathways involved in cell cycle regulation and cell death.[7][16] When human breast cancer cells were treated with C3G, cell viability significantly decreased as the concentration increased.[16]

Quantitative Data Presentation

The following tables summarize key quantitative data from in vitro studies to facilitate a direct comparison of the compounds' efficacy.

Table 1: Antioxidant Activity (IC50 Values)

CompoundAssayIC50 Value (µg/mL)Source
Delphinidin-3-sambubioside DPPH Radical Scavenging2.80[13]
Cyanidin-3-sambubiosideDPPH Radical Scavenging4.10[13]
Delphinidin-3-glucosideDPPH Radical Scavenging6.20[13]
Cyanidin-3-glucosideDPPH Radical Scavenging7.40[13]
Malvidin-3-glucosideDPPH Radical Scavenging10.40[13]
Trolox (Reference)DPPH Radical Scavenging7.39[13]
Ascorbic Acid (Reference)DPPH Radical Scavenging7.60[13]
Cyanidin-3-glucoside Superoxide Anion Scavenging69 µM[14]

Table 2: Enzyme Inhibition (IC50 Values)

CompoundTarget EnzymeIC50 ValueSource
Delphinidin-3-sambubioside Xanthine (B1682287) Oxidase17.1 µM[17]
Cyanidin-3-glucoside CD38 (ADP-ribosyl cyclase)6.3 µM[14]
Cyanidin-3-sambubiosideInfluenza Neuraminidase72 µM[18]
Allopurinol (Reference)Xanthine OxidaseComparable to D3SC[17]

Signaling Pathway and Workflow Visualizations

Diagrams created using Graphviz illustrate the key molecular pathways affected by these compounds and a typical experimental workflow.

Caption: Inhibition of the NF-κB signaling pathway by anthocyanins.

G cluster_stimulus External Stimulus cluster_pathway MAPK Pathway cluster_response Cellular Response cluster_inhibitor LPS LPS MEK MEK1/2 LPS->MEK Activates ERK ERK1/2 MEK->ERK Phosphorylates Inflammation Inflammatory Response ERK->Inflammation Promotes D3SC Delphinidin-3-sambubioside D3SC->MEK Inhibits

Caption: Inhibition of the MEK/ERK signaling pathway by D3SC.

G cluster_analysis Downstream Analysis start Seed RAW 264.7 Macrophages culture Culture for 24h start->culture pretreat Pre-treat with Anthocyanin (e.g., D3SC) or Vehicle culture->pretreat stimulate Stimulate with LPS (1 µg/mL) for 24h pretreat->stimulate collect Collect Supernatant and Cell Lysates stimulate->collect elisa ELISA for Cytokines (TNF-α, IL-6) collect->elisa griess Griess Assay for Nitric Oxide (NO) collect->griess western Western Blot for Proteins (iNOS, p-ERK, IκBα) collect->western

Caption: Workflow for assessing in vitro anti-inflammatory activity.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section details common methodologies used to evaluate the biological activities of Delphinidin-3-sambubioside and its alternatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the antioxidant capacity of a compound to scavenge free radicals.

  • Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate an electron, the DPPH is reduced, and the solution's color changes from deep violet to light yellow, leading to a decrease in absorbance.

  • Methodology:

    • Prepare a stock solution of the test compound (e.g., D3SC) in a suitable solvent like methanol (B129727) or DMSO.[3]

    • Prepare a series of dilutions of the test compound.

    • In a 96-well plate, add a fixed volume of DPPH solution (e.g., 0.1 mM in methanol) to each well.

    • Add an equal volume of the test compound dilution or a reference standard (Ascorbic Acid or Trolox) to the wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100.

    • The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

In Vitro Anti-inflammatory Assay using RAW 264.7 Macrophages

This cell-based assay is used to screen for anti-inflammatory activity by measuring the inhibition of inflammatory mediators.[1][2]

  • Principle: The bacterial endotoxin (B1171834) LPS is used to induce an inflammatory response in RAW 264.7 macrophage cells, leading to the production of NO, TNF-α, and IL-6. The ability of a test compound to inhibit this production is a measure of its anti-inflammatory potential.

  • Methodology:

    • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

    • Cell Viability: First, perform a cell viability assay (e.g., MTT) to determine non-toxic concentrations of the test compound.

    • Treatment: Seed cells in plates and allow them to adhere. Pre-treat the cells with various non-toxic concentrations of the test compound (e.g., D3SC) for 1-2 hours.

    • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours). A control group receives only the vehicle, and another group receives only LPS.

    • Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Determine the concentration of nitrite (B80452) (a stable product of NO) using the Griess reagent. Measure absorbance at 540 nm.

    • Cytokine Measurement (ELISA): Use the supernatant to quantify the levels of secreted cytokines like TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

    • Data Analysis: Compare the levels of NO and cytokines in the compound-treated groups to the LPS-only group to determine the percentage of inhibition.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins to elucidate the molecular mechanism of action.[1][2]

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest (e.g., p-ERK, IκBα).

  • Methodology:

    • Cell Lysis: After treatment and stimulation as described above, wash the cells with cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

    • Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate them by electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

    • Analysis: Quantify the band intensity using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).

Conclusion

The experimental data robustly supports the potent anti-inflammatory and antioxidant properties of this compound. Its efficacy, particularly in free radical scavenging and inhibition of key inflammatory pathways like NF-κB and MEK/ERK, is comparable and in some cases superior to other well-studied anthocyanins like Cyanidin-3-glucoside and Malvidin-3-glucoside. The presented data and protocols provide a solid foundation for researchers and drug developers to further explore D3SC as a promising candidate for phytopharmaceutical and nutraceutical applications. The distinct mechanistic actions, such as the potent inhibition of xanthine oxidase, also open avenues for novel therapeutic strategies in managing conditions like hyperuricemia. This comparative guide underscores the value of cross-validating experimental findings to build a comprehensive understanding of a compound's therapeutic potential.

References

Unveiling the Bioactive Powerhouse: A Comparative Analysis of Delphinidin-3-sambubioside Chloride and Other Hibiscus Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of scientific literature reveals the potent biological activities of Delphinidin-3-sambubioside chloride (D3S), a key anthocyanin in Hibiscus sabdariffa, and provides a comparative analysis against other Hibiscus extracts. This guide synthesizes experimental data on the antioxidant, anti-inflammatory, and anticancer efficacy of these compounds, offering valuable insights for researchers, scientists, and drug development professionals.

This compound, a vibrant natural pigment, is emerging as a significant contributor to the therapeutic properties of Hibiscus species. While crude extracts of Hibiscus have long been utilized in traditional medicine, isolating and characterizing the efficacy of individual components like D3S is crucial for the development of targeted therapeutics. This report collates and compares quantitative data from various studies to delineate the specific contributions of D3S versus the synergistic or varied effects of broader Hibiscus extracts.

Comparative Efficacy: A Quantitative Overview

The following tables summarize the experimental data on the antioxidant, anti-inflammatory, and anticancer activities of this compound and various Hibiscus extracts.

Table 1: Antioxidant Activity
Compound/ExtractAssayIC50 / ActivityReference
Delphinidin-3-sambubiosideDPPH Radical ScavengingIC50: 17.1 µM[1]
Hibiscus sabdariffa Leaf Extract (Accession 2)DPPH Radical ScavengingIC50: Lower than other accessions[1]
Hibiscus sabdariffa Leaf Extract (Accession 5)DPPH Radical ScavengingIC50: Lower than other accessions[1]
Hibiscus rosa-sinensis Ethanolic Flower ExtractDPPH Radical ScavengingIC50: 231.11 mg/mL[2]
Hibiscus sabdariffa Calyx Ethanolic ExtractDPPH Radical Scavenging87.93% inhibition (optimized extraction)[3]
Table 2: Anti-inflammatory Activity
Compound/ExtractModelDosageInhibition of Edema (%)Reference
Delphinidin-3-sambubiosideLPS-induced mouse paw edemaNot specified89.3%[4]
Hibiscus rosa-sinensis L. Flower Ethanolic ExtractCarrageenan-induced paw edema50 and 100 mg/kgSignificant inhibition (p<0.05)[5]
Hibiscus rosa-sinensis var. alba Flower Ethanolic ExtractCarrageenan-induced paw edema5, 50, and 100 mg/kgSignificant inhibition (p<0.05)[5]
Hibiscus rosa-sinensis L. Leaf Ethanolic ExtractCarrageenan-induced paw edema50 and 100 mg/kgSignificant inhibition (p<0.05)[5]
Hibiscus rosa-sinensis var. alba Leaf Ethanolic ExtractCarrageenan-induced paw edema5, 50, and 100 mg/kgSignificant inhibition (p<0.05)[5]
Table 3: Anticancer Activity
Compound/ExtractCell LineIC50Reference
Delphinidin (B77816)HER-2 positive breast cancer cellsNot specified (induces apoptosis)[6]
Hibiscus sabdariffa Polyphenol-rich Extract (HPE)Human gastric carcinoma (AGS) cells0.95 mg/mL[7]
Hibiscus manihot L. Flower Extract (HML)A549 (lung cancer) cellsNot specified (suppressed proliferation)[8]
Hibiscus sabdariffa Leaf ExtractBreast cancer cell linesNot specified (cytotoxic and antitumor)[9]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard procedure to determine the antioxidant activity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) or ethanol (B145695) and stored in a dark, airtight container.[3][10]

  • Preparation of Test Samples: The test compound (this compound or Hibiscus extract) is dissolved in a suitable solvent to prepare a stock solution, from which serial dilutions are made.[10]

  • Reaction Mixture: A fixed volume of the DPPH solution is added to various concentrations of the test sample. A control is prepared with the solvent and DPPH solution alone.[10][11]

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[10]

  • Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.[11]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[11] The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.

Carrageenan-Induced Paw Edema Assay

This in vivo model is widely used to assess the acute anti-inflammatory activity of a substance.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

Procedure:

  • Animal Acclimatization: Animals (typically rats or mice) are acclimatized to the laboratory conditions for at least one week before the experiment.[12]

  • Grouping and Administration: Animals are divided into control, standard (e.g., indomethacin), and test groups. The test compound (this compound or Hibiscus extract) is administered orally or intraperitoneally at various doses, typically 30-60 minutes before carrageenan injection.[13][14]

  • Induction of Edema: A fixed volume (e.g., 0.1 mL) of a 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw of each animal.[14][15]

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[13][14]

  • Calculation: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [1 - (Vt - V0)test / (Vt - V0)control] x 100 Where Vt is the paw volume at time t, and V0 is the initial paw volume.[12]

Signaling Pathways and Mechanisms of Action

Delphinidin-3-sambubioside and Hibiscus extracts exert their biological effects by modulating key cellular signaling pathways.

Anti-inflammatory Signaling Pathway

Both D3S and various Hibiscus extracts have been shown to inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[5][16][17]

G cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n Translocation MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, p38) MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1_n AP-1 AP1->AP1_n Translocation Nucleus Nucleus Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_n->Inflammatory_Genes AP1_n->Inflammatory_Genes D3S Delphinidin-3-sambubioside & Hibiscus Extracts D3S->IKK D3S->MAPK

Caption: Inhibition of NF-κB and MAPK pathways by D3S and Hibiscus extracts.

Anticancer Signaling Pathway

Hibiscus extracts and their components, including delphinidin, have been shown to induce apoptosis (programmed cell death) in cancer cells through the modulation of pathways involving p53, caspases, and the MAPK family.[6][7][18]

G cluster_stimulus Anticancer Agent cluster_cell Cancer Cell D3S Delphinidin-3-sambubioside & Hibiscus Extracts p53 p53 (Tumor Suppressor) D3S->p53 MAPK MAPK (p38, JNK) D3S->MAPK Bcl2 Bcl-2 (Anti-apoptotic) D3S->Bcl2 Bax Bax (Pro-apoptotic) p53->Bax MAPK->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis by D3S and Hibiscus extracts.

Conclusion

The compiled data underscores the significant therapeutic potential of both this compound and various Hibiscus extracts. D3S demonstrates potent antioxidant and anti-inflammatory activities as an individual compound. Broader Hibiscus extracts, containing a complex mixture of bioactive molecules including D3S, also exhibit robust efficacy across antioxidant, anti-inflammatory, and anticancer assays. The choice between utilizing a purified compound like D3S or a complex extract will depend on the specific therapeutic goal, with purified compounds offering greater precision and extracts potentially providing synergistic benefits. This comparative guide serves as a valuable resource for the scientific community to inform further research and development in this promising area of natural product-based therapeutics.

References

A Comparative Analysis of Delphinidin-3-sambubioside Chloride from Diverse Botanical Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Delphinidin-3-sambubioside chloride, a prominent anthocyanin, is garnering significant attention within the scientific community for its potent antioxidant and anti-inflammatory properties. This guide provides a comparative analysis of this bioactive compound from three notable plant sources: Hibiscus sabdariffa (Roselle), Aristotelia chilensis (Maqui Berry), and Vaccinium myrtillus (Bilberry). The objective is to furnish researchers and drug development professionals with a comprehensive overview of its varying yields, purity, and biological efficacy, supported by experimental data and detailed protocols.

Quantitative Data Comparison

The concentration and biological activity of this compound can vary significantly depending on the plant source and the extraction and purification methodologies employed. The following table summarizes key quantitative data from available literature. It is important to note that direct comparative studies are limited, and variations in experimental conditions can influence the results.

ParameterHibiscus sabdariffa (Roselle)Aristotelia chilensis (Maqui Berry)Vaccinium myrtillus (Bilberry)
Yield/Content of Delphinidin-3-sambubioside 17.07 mg/g dry matter (from callus)[1]17.770 ± 1.178 mg/g dry weight (in berries)[2]Data not available for direct comparison. However, it is a known constituent.
Purity High purity achievable through chromatographic methods like HPLC.High purity achievable through chromatographic methods.Commercially available in high purity (≥95% by HPLC)[3][4].
Antioxidant Activity (DPPH Radical Scavenging IC50) 2.80 µg/g[1]Data for the isolated compound is not readily available, but extracts show potent antioxidant activity[1].Data for the isolated compound is not readily available. However, Delphinidin-3-O-glucoside from bilberry has a reported IC50 of 10.55 ± 0.06 µM[5].
Anti-inflammatory Activity Downregulates NF-κB and MEK1/2-ERK1/2 signaling pathways[6][7].Extracts inhibit NF-κB, COX-2, and iNOS[6][8].Delphinidin (B77816) glycosides from bilberry have been shown to suppress NF-κB[6][9].

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments related to the extraction, purification, and evaluation of this compound.

Extraction and Purification of this compound

This protocol provides a general framework that can be adapted for each plant source.

a) Extraction:

  • Sample Preparation: Freeze-dry the plant material (e.g., Hibiscus sabdariffa calyces, Aristotelia chilensis berries, or Vaccinium myrtillus berries) and grind it into a fine powder.

  • Solvent Extraction: Macerate the powdered plant material in an acidified methanol (B129727) or ethanol (B145695) solution (e.g., 80% methanol with 1% HCl) at a solid-to-liquid ratio of 1:10 (w/v).

  • Ultrasound-Assisted Extraction (UAE): For enhanced extraction efficiency, sonicate the mixture in an ultrasonic bath for 30-60 minutes at a controlled temperature (e.g., 30-40°C).

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to remove the organic solvent.

b) Purification:

  • Solid-Phase Extraction (SPE): Load the concentrated aqueous extract onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with acidified water (e.g., 0.1% HCl) to remove sugars and other polar impurities.

    • Elute the anthocyanins with acidified methanol.

  • High-Performance Liquid Chromatography (HPLC): Further purify the anthocyanin fraction by preparative HPLC on a C18 column.

    • Mobile Phase A: 5% formic acid in water.

    • Mobile Phase B: 100% methanol.

    • Gradient: A linear gradient from 10% to 40% B over 40 minutes.

    • Detection: Monitor the eluate at 520 nm.

    • Collect the fractions corresponding to this compound and verify their purity using analytical HPLC.

  • Lyophilization: Lyophilize the purified fractions to obtain the compound as a solid powder.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Dissolve the purified this compound in methanol to prepare a series of concentrations.

  • Assay Procedure:

    • Add 100 µL of each sample concentration to a 96-well microplate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

Anti-inflammatory Activity Assessment: NF-κB Inhibition Assay
  • Cell Culture: Culture a suitable cell line, such as RAW 264.7 macrophages, in appropriate media.

  • Cell Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS).

  • NF-κB Analysis:

    • Western Blot: Lyse the cells and perform Western blot analysis to determine the protein levels of total and phosphorylated NF-κB p65. A decrease in the ratio of phosphorylated to total p65 indicates inhibition.

    • Reporter Assay: For cells transfected with an NF-κB luciferase reporter construct, measure luciferase activity to quantify NF-κB transcriptional activity.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To facilitate a deeper understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the key anti-inflammatory signaling pathway and a general experimental workflow.

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates D3S Delphinidin-3- sambubioside MEK MEK1/2 D3S->MEK Inhibits D3S->IKK Inhibits ERK ERK1/2 MEK->ERK IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) iNOS, COX-2 DNA->Cytokines Transcription

Caption: Anti-inflammatory signaling pathway of Delphinidin-3-sambubioside.

experimental_workflow cluster_sourcing Sourcing & Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis cluster_output Output Plant Plant Material (Hibiscus, Maqui, Bilberry) Prep Drying & Grinding Plant->Prep Extraction Solvent Extraction (e.g., UAE) Prep->Extraction Purification Purification (SPE, HPLC) Extraction->Purification Purity Purity Analysis (Analytical HPLC) Purification->Purity Bioactivity Biological Activity Assays (DPPH, NF-κB) Purification->Bioactivity Data Quantitative Data (Yield, IC50) Purity->Data Bioactivity->Data

Caption: General experimental workflow for analysis.

Conclusion

This compound is a promising natural compound with significant therapeutic potential. Hibiscus sabdariffa and Aristotelia chilensis have been identified as particularly rich sources, with studies demonstrating high yields and potent biological activities. While Vaccinium myrtillus is a known source, more quantitative research is needed to establish a direct comparison of the yield and specific activity of its Delphinidin-3-sambubioside. The provided protocols and diagrams offer a foundational framework for researchers to conduct further comparative studies and explore the full potential of this valuable anthocyanin in drug development and scientific research.

References

A Researcher's Guide to Purity Analysis of Commercial Delphinidin-3-Sambubioside Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Delphinidin-3-sambubioside chloride in their studies, the purity of the compound is a critical factor that can significantly impact experimental outcomes. This guide provides a framework for the purity analysis of commercially available this compound, offering a comparison of product specifications from various suppliers and detailing the necessary experimental protocols for independent verification.

Delphinidin-3-sambubioside, an anthocyanin found in sources like Hibiscus sabdariffa (roselle), is noted for its potential anti-inflammatory and apoptosis-inducing properties.[1][2] Given its therapeutic potential, ensuring the purity and structural integrity of the commercial standard is paramount for accurate and reproducible research.

Comparative Analysis of Commercial this compound

SupplierProduct NumberStated PurityMethod
Sigma-AldrichPHL82249≥95.0%HPLC
Sigma-Aldrich11-0948≥90.0%HPLC
ChemFacesCFN92171>=98%HPLC
CymitQuimica11-0948≥90%HPLC
Extrasynthese0948Chromatographic PurityNot Specified
BiosynthOD45120Not SpecifiedNot Specified
LGC StandardsTRC-D229755Not SpecifiedNot Specified

Note: Researchers should always request the certificate of analysis (CoA) from the supplier for detailed information on the specific batch, including the analytical method used for purity determination and data from other analytical techniques such as mass spectrometry or NMR.

Experimental Protocols for Purity Verification

To independently assess the purity of commercial this compound, a combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) is the most common method for quantifying anthocyanin purity, while Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for structural confirmation.[3][4][5]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC with a Diode Array Detector (DAD) or UV-Vis detector is a robust method for determining the purity of anthocyanins.[4][5]

a. Sample Preparation:

  • Accurately weigh a small amount of the this compound standard.

  • Dissolve the standard in a suitable solvent. Common solvents for anthocyanins include methanol (B129727), ethanol, or water, often with a small percentage of acid (e.g., 0.1% HCl or 1% formic acid) to maintain the flavylium (B80283) cation form.[1][6]

  • Filter the solution through a 0.45 µm syringe filter before injection.

b. HPLC Conditions:

  • Column: A C18 reversed-phase column is typically used for anthocyanin separation.[4]

  • Mobile Phase: A gradient elution is generally employed.

    • Solvent A: Water with an acidifier (e.g., 1% formic acid or 0.1% trifluoroacetic acid).[1][7]

    • Solvent B: Acetonitrile or methanol with the same acidifier.[1][7]

  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute more hydrophobic compounds.

  • Flow Rate: Approximately 1.0 mL/min.[1]

  • Column Temperature: 40 °C.[1]

  • Detection Wavelength: Anthocyanins have a characteristic absorbance maximum around 520 nm.[1][4] Monitoring at this wavelength allows for specific detection.

  • Purity Calculation: Purity is determined by the area normalization method, where the peak area of this compound is expressed as a percentage of the total peak area in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS is a powerful tool for confirming the identity of the compound by providing molecular weight information.

a. LC Conditions: Similar to the HPLC method described above.

b. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray ionization (ESI) is commonly used for anthocyanins.[8][9]

  • Polarity: Positive ion mode is typically used to detect the flavylium cation.

  • Analysis Mode: Full scan mode will provide the molecular weight of the eluting compounds. The expected m/z for the Delphinidin-3-sambubioside cation [M]+ is approximately 597.14.[10] Tandem MS (MS/MS) can be used to obtain fragmentation patterns for further structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is the gold standard for unequivocal structural elucidation of organic molecules, including anthocyanins.[3][11] Both 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments can provide detailed information about the structure of the anthocyanidin core and the attached sugar moieties, confirming the identity and integrity of Delphinidin-3-sambubioside.

Visualizing the Workflow and Biological Context

To aid in understanding the experimental process and the relevance of this compound, the following diagrams are provided.

experimental_workflow cluster_procurement Procurement & Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Commercial Standard Commercial Standard Dissolution Dissolution Commercial Standard->Dissolution Filtration Filtration Dissolution->Filtration HPLC_DAD HPLC-DAD (Purity Quantification) Filtration->HPLC_DAD LC_MS LC-MS (Identity Confirmation) Filtration->LC_MS NMR NMR (Structural Elucidation) Filtration->NMR Purity_Calculation Purity Calculation (% Area) HPLC_DAD->Purity_Calculation MW_Confirmation Molecular Weight Confirmation LC_MS->MW_Confirmation Structure_Verification Structure Verification NMR->Structure_Verification

Caption: Experimental workflow for the purity analysis of this compound.

Delphinidin-3-sambubioside has been shown to induce apoptosis in human leukemia (HL-60) cells, potentially through a pathway involving reactive oxygen species (ROS) and mitochondrial dysfunction.[6]

signaling_pathway D3S Delphinidin-3-sambubioside (D3S) Cell HL-60 Cell D3S->Cell ROS Increased ROS Cell->ROS induces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria leads to Caspase Caspase Activation Mitochondria->Caspase triggers Apoptosis Apoptosis Caspase->Apoptosis results in

Caption: Simplified signaling pathway of D3S-induced apoptosis in HL-60 cells.

References

A Comparative Guide to the Biological Activities of Delphinidin-3-sambubioside and its Aglycone, Delphinidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Delphinidin-3-sambubioside and its aglycone, Delphinidin (B77816). The information presented herein is supported by experimental data to aid in research and development decisions.

Delphinidin, a potent anthocyanidin, is a natural pigment found in various fruits and vegetables. Its glycosidic form, Delphinidin-3-sambubioside, is also prevalent and exhibits a range of biological effects. Understanding the comparative efficacy of these two related compounds is crucial for their potential therapeutic applications. This guide delves into their antioxidant, anti-inflammatory, and anticancer properties, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action.

Data Presentation: A Quantitative Comparison

The following tables summarize the half-maximal inhibitory concentration (IC50) values for Delphinidin-3-sambubioside and Delphinidin across various biological assays, providing a clear comparison of their potency. Lower IC50 values indicate greater potency.

Table 1: Antioxidant Activity

CompoundAssayIC50 ValueReference
Delphinidin-3-sambubioside DPPH Radical Scavenging2.80 µg/g DM[1]
Delphinidin DPPH Radical Scavenging80 µM[2]
Delphinidin-3-sambubioside Xanthine (B1682287) Oxidase Inhibition17.1 µM[3]

DM: Dry Matter

Table 2: Anticancer Activity (Cell Viability)

CompoundCell LineAssayIC50 ValueReference
Delphinidin A549 (Lung Carcinoma)MTT~30.1 µM[4]
Delphinidin PEO1 (Ovarian Cancer)Neutral Red< 100 µM[5]
Delphinidin SKOV3 (Ovarian Cancer)Neutral Red< 100 µM[5]
Delphinidin LoVo (Colon Cancer, Adriamycin-resistant)16 ± 2 µM[5]
Delphinidin LoVo (Colon Cancer, parent)38 ± 3 µM[5]

Comparative Analysis of Biological Activities

Antioxidant Activity:

Delphinidin-3-sambubioside demonstrates potent radical scavenging activity, with a reported IC50 value of 2.80 µg/g DM in the DPPH assay.[1] In comparison, the aglycone Delphinidin has a reported IC50 of 80 µM in the same assay.[2] Furthermore, Delphinidin-3-sambubioside has been identified as a potent inhibitor of xanthine oxidase, an enzyme involved in oxidative stress, with an IC50 of 17.1 µM.[3]

Anti-inflammatory Activity:

Both Delphinidin-3-sambubioside and its aglycone, Delphinidin, have been shown to possess anti-inflammatory properties. Studies on LPS-stimulated RAW264.7 macrophages revealed that both compounds can reduce the production of inflammatory mediators such as nitric oxide (NO), iNOS, IL-6, MCP-1, and TNF-α.[6][7] Notably, Delphinidin (aglycone) generally exhibits stronger inhibitory activity against these inflammatory markers compared to its glycoside form, Delphinidin-3-sambubioside.[6] Their anti-inflammatory effects are mediated through the downregulation of key signaling pathways, including the NF-κB and MEK1/2-ERK1/2 pathways.[6][7] In an in vivo mouse model of paw edema induced by LPS, both compounds significantly reduced swelling, with Delphinidin showing slightly higher efficacy.[6]

Anticancer Activity:

Delphinidin has demonstrated significant antiproliferative and pro-apoptotic effects in various cancer cell lines. For instance, it has an IC50 value of approximately 30.1 µM in A549 non-small cell lung cancer cells.[4] In ovarian cancer cell lines PEO1 and SKOV3, Delphinidin showed IC50 values below 100 µM.[5] Interestingly, Delphinidin was more effective against adriamycin-resistant LoVo colon cancer cells (IC50 of 16 µM) compared to the parent cell line (IC50 of 38 µM), suggesting its potential in overcoming drug resistance.[5] The anticancer effects of Delphinidin are attributed to its ability to induce cell cycle arrest and apoptosis by modulating signaling pathways like NF-κB and MAPK.[8] While direct comparative IC50 values for Delphinidin-3-sambubioside in the same cancer cell lines are less reported in the provided search results, studies suggest that the aglycone form is often more potent in its anticancer effects.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol.

    • Prepare various concentrations of the test compounds (Delphinidin-3-sambubioside and Delphinidin).

    • Add 1 mL of the DPPH solution to 3 mL of each test compound concentration.

    • Include a control containing the solvent and DPPH solution without the test compound.

    • Incubate the mixtures in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solutions at 517 nm using a UV-VIS spectrophotometer.

    • Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

    • The IC50 value is determined as the concentration of the test compound that scavenges 50% of the DPPH radicals.[9]

2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

  • Principle: This colorimetric assay assesses cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[10]

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.[10][11]

    • Remove the medium and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control cells. The IC50 value is the concentration of the compound that reduces cell viability by 50%.

3. LPS-Induced Inflammation in RAW 264.7 Macrophages

  • Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing the production of pro-inflammatory mediators. This in vitro model is used to screen for anti-inflammatory agents.

  • Protocol:

    • Seed RAW 264.7 macrophages in a 24-well plate (e.g., at a density of 5 x 10^5 cells/well) and allow them to adhere.[12]

    • Pre-treat the cells with various concentrations of Delphinidin-3-sambubioside or Delphinidin for 1 hour.[12]

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).[12]

    • Collect the cell culture supernatant to measure the levels of inflammatory mediators.

    • Nitric Oxide (NO) Measurement: NO production can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reagent.

    • Cytokine Measurement (e.g., TNF-α, IL-6): The concentrations of pro-inflammatory cytokines in the supernatant can be determined using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • To study the effect on signaling pathways, cell lysates can be prepared after a shorter LPS stimulation time (e.g., 30 minutes) for analysis by Western blotting.[6]

Signaling Pathways and Mechanisms of Action

Delphinidin-3-sambubioside and Delphinidin exert their biological effects by modulating key intracellular signaling pathways involved in inflammation and cancer.

experimental_workflow cluster_assays Biological Activity Assays cluster_compounds Test Compounds cluster_outcomes Measured Outcomes DPPH DPPH Radical Scavenging Antioxidant Antioxidant Capacity (IC50) DPPH->Antioxidant MTT MTT Cell Viability Anticancer Anticancer Activity (IC50) MTT->Anticancer LPS LPS-induced Inflammation Anti_inflammatory Anti-inflammatory Effects LPS->Anti_inflammatory XO Xanthine Oxidase Inhibition XO->Antioxidant D3S Delphinidin-3-sambubioside D3S->DPPH D3S->LPS D3S->XO Del Delphinidin Del->DPPH Del->MTT Del->LPS

Experimental workflow for comparing the biological activities of the two compounds.

Both compounds have been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Delphinidin and its glycoside can inhibit this process, thereby reducing inflammation.[6][7]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB  P NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammatory Gene Transcription Nucleus->Inflammation Compounds Delphinidin-3-sambubioside & Delphinidin Compounds->IKK Inhibition MAPK_Pathway Stimuli Growth Factors, Stress, Cytokines Ras Ras Stimuli->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK  P TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors  P GeneExpression Gene Expression (Proliferation, Inflammation) TranscriptionFactors->GeneExpression Compounds Delphinidin-3-sambubioside & Delphinidin Compounds->MEK Inhibition PI3K_Akt_Pathway GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 Converts to PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates CellSurvival Cell Survival & Proliferation Akt->CellSurvival Delphinidin Delphinidin Delphinidin->PI3K Inhibition

References

Synergistic Antitumor Effects of Delphinidin-3-Sambubioside Chloride in Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

The exploration of natural compounds to enhance the efficacy of conventional cancer therapies is a burgeoning field of research. Delphinidin-3-sambubioside chloride, a prominent anthocyanin found in Hibiscus sabdariffa L., has garnered attention for its potential anticancer properties. This guide provides an objective comparison of the synergistic effects of Delphinidin-3-sambubioside (Dp3-sam) when combined with other therapeutic agents, supported by available experimental data. The focus is on presenting quantitative data, detailed experimental protocols, and visualizing the underlying mechanisms to aid in research and development.

Synergism with Doxorubicin (B1662922) in Colorectal Cancer: An In Vivo Analysis

A significant study has demonstrated the synergistic potential of Hibiscus sabdariffa-derived anthocyanins, including Delphinidin-3-sambubioside, with the chemotherapeutic drug doxorubicin in a murine colon cancer model. The combination therapy resulted in a more substantial reduction in tumor size and a significant improvement in survival rates compared to either treatment alone.

Quantitative Data Summary

The following table summarizes the key findings from the in vivo study on the combination of Hibiscus anthocyanins (Dp3-sam and Cn3-sam) and doxorubicin in a CT26 colon carcinoma mouse model.

Treatment GroupMean Tumor Volume (mm³) at Day 15Percent Survival at Day 30Key Observations
Control (Vehicle) ~12000%Uninhibited tumor growth.
Anthocyanins alone ~60020%Significant reduction in tumor growth compared to control.
Doxorubicin alone ~8000%Moderate inhibition of tumor growth.
Anthocyanins + Doxorubicin ~200 60% Strong synergistic effect, leading to the most significant tumor growth inhibition and a marked increase in survival. [1]
Experimental Protocol: In Vivo Antitumor Assay

This section details the methodology used to assess the synergistic antitumor effects of Hibiscus anthocyanins and doxorubicin in a murine cancer model.[1]

1. Cell Culture:

  • CT26 colon carcinoma cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2 mM L-glutamine.

  • Cells were maintained in a humidified incubator at 37°C with 5% CO2.

2. Animal Model:

  • Female BALB/c mice (6-8 weeks old) were used for the study.

  • Mice were housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

3. Tumor Induction:

  • Mice were subcutaneously injected in the right flank with 5 x 105 CT26 cells suspended in 100 µL of sterile phosphate-buffered saline (PBS).

4. Treatment Regimen:

  • When tumors reached a palpable size (approximately 50-100 mm³), mice were randomly assigned to one of four treatment groups (n=10 per group):

    • Control: Intratumoral injection of vehicle.

    • Anthocyanins: Intratumoral injection of a solution containing Delphinidin-3-sambubioside and Cyanidin-3-sambubioside.

    • Doxorubicin: Intraperitoneal injection of doxorubicin (5 mg/kg).

    • Combination: Intratumoral injection of anthocyanins and intraperitoneal injection of doxorubicin.

  • Treatments were administered on days 7, 9, and 11 post-tumor cell injection.

5. Data Collection and Analysis:

  • Tumor volume was measured every two days using a digital caliper and calculated using the formula: (length × width²) / 2.

  • Animal survival was monitored daily.

  • Statistical analysis was performed using appropriate methods to determine the significance of the observed differences between treatment groups.

Visualizing the Synergistic Action and Experimental Workflow

The following diagrams illustrate the proposed mechanism of synergistic action and the experimental workflow.

Synergistic_Antitumor_Effect Proposed Synergistic Antitumor Mechanism of Dp3-sam and Doxorubicin cluster_chemo Chemotherapy cluster_natural Natural Compound cluster_effects Cellular Effects cluster_outcome Therapeutic Outcome Doxorubicin Doxorubicin Apoptosis Increased Apoptosis Doxorubicin->Apoptosis Induces TumorGrowth Significant Reduction in Tumor Growth Doxorubicin->TumorGrowth Dp3_sam Delphinidin-3-sambubioside (Dp3-sam) Dp3_sam->Apoptosis Promotes Angiogenesis Reduced Angiogenesis Dp3_sam->Angiogenesis Inhibits Immune Enhanced Immune Cell Recruitment Dp3_sam->Immune Promotes Dp3_sam->TumorGrowth Apoptosis->TumorGrowth Leads to Angiogenesis->TumorGrowth Contributes to Immune->TumorGrowth Contributes to Survival Improved Survival Rates TumorGrowth->Survival Results in

Caption: Proposed synergistic mechanism of Dp3-sam and Doxorubicin.

Experimental_Workflow In Vivo Synergy Assessment Workflow start Start cell_culture CT26 Cell Culture start->cell_culture tumor_induction Tumor Induction in BALB/c Mice cell_culture->tumor_induction group_assignment Random Assignment to Treatment Groups tumor_induction->group_assignment treatment Administer Treatments (Control, Dp3-sam, Doxorubicin, Combination) group_assignment->treatment monitoring Monitor Tumor Growth and Survival treatment->monitoring data_analysis Statistical Analysis of Tumor Volume and Survival Data monitoring->data_analysis end End data_analysis->end

Caption: Workflow for in vivo assessment of synergistic antitumor effects.

General Protocol for In Vitro Synergy Assessment

1. Cell Lines and Culture:

  • Select relevant cancer cell lines (e.g., colorectal, breast, ovarian).

  • Culture cells in appropriate media and conditions as described in the in vivo protocol.

2. Cytotoxicity Assay (MTT or similar):

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Treat cells with a range of concentrations of this compound alone, the second compound alone, and combinations of both at various ratios.

  • Incubate for a predetermined time (e.g., 24, 48, 72 hours).

  • Assess cell viability using an MTT assay, which measures the metabolic activity of viable cells.

3. Data Analysis and Synergy Determination:

  • Calculate the half-maximal inhibitory concentration (IC50) for each compound individually.

  • Use the Chou-Talalay method to determine the Combination Index (CI). The CI value indicates the nature of the interaction:

    • CI < 1: Synergy

    • CI = 1: Additive effect

    • CI > 1: Antagonism

  • Generate isobolograms to visually represent the synergistic, additive, or antagonistic effects.

4. Mechanistic Studies (Apoptosis and Cell Cycle Analysis):

  • Apoptosis Assay: Treat cells with the compounds at synergistic concentrations and assess apoptosis using methods like Annexin V/Propidium (B1200493) Iodide staining followed by flow cytometry.

  • Cell Cycle Analysis: Analyze the cell cycle distribution of treated cells using flow cytometry after staining with a DNA-intercalating dye (e.g., propidium iodide) to determine if the combination induces cell cycle arrest at specific phases.

Conclusion

The available evidence strongly suggests that Delphinidin-3-sambubioside, a key anthocyanin in Hibiscus sabdariffa, exhibits promising synergistic antitumor effects when combined with the conventional chemotherapeutic agent doxorubicin. The in vivo data clearly demonstrates enhanced tumor growth inhibition and improved survival rates in a murine colon cancer model. While detailed in vitro quantitative synergy data for this compound is currently limited in the public domain, the provided general protocol offers a robust framework for researchers to conduct such investigations. Further studies are warranted to elucidate the precise molecular mechanisms underlying this synergy and to explore the potential of this compound in combination with a broader range of therapeutic agents for various cancer types. The visualization of the proposed signaling pathways and experimental workflows aims to facilitate a clearer understanding and guide future research in this promising area of drug development.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Delphinidin-3-sambubioside chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This guide provides immediate safety and logistical information for Delphinidin-3-sambubioside chloride, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans.

Hazard Identification and Personal Protective Equipment

This compound is classified as a substance that can cause skin, eye, and respiratory irritation, and is harmful if swallowed[1]. Therefore, adherence to strict safety protocols is essential. The following table summarizes the required personal protective equipment.

Protection Type Specific Equipment Standard/Specification
Eye/Face Protection Tightly fitting safety goggles or a face shieldEN 166 or equivalent[2][3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)EN 374[5]
Body Protection Long-sleeved laboratory coat or protective suitEN ISO 27065 or equivalent[2][4]
Respiratory Protection A certified particulate filtering half mask or a half mask with appropriate filters may be necessary if dust is generated.EN 143 or equivalent[5]

Safe Handling and Storage Protocols

Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Handling:

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood[1].

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. Avoid breathing dust or aerosols[1].

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[1].

Storage:

  • Temperature: Store at -20°C for long-term stability[1].

  • Container: Keep the container tightly closed in a dry and dark place[1][6].

  • Incompatibilities: Avoid strong acids/alkalis and strong oxidizing/reducing agents[1].

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for handling this compound from receipt to disposal, emphasizing safety at each step.

A Receiving and Storage B Preparation and Handling (in Fume Hood) A->B Wear appropriate PPE C Experimental Use B->C Proceed with experiment D Decontamination of Glassware and Surfaces C->D After experiment completion E Waste Segregation D->E Separate waste streams F Solid Waste Disposal (Contaminated PPE, etc.) E->F Solid Waste G Liquid Waste Disposal (Unused Solutions) E->G Liquid Waste H Final Disposal by Licensed Contractor F->H Follow institutional guidelines G->H Follow institutional guidelines

Workflow for Safe Handling and Disposal

First Aid Measures

In case of accidental exposure, follow these first aid procedures:

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention[1].
Skin Contact Remove contaminated clothing and wash the affected area with plenty of soap and water[1].
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice[1].
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately[1][5].

Spill and Disposal Management

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE as outlined above.

  • For solid spills, carefully sweep or scoop up the material, avoiding dust generation.

  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite).

  • Place all contaminated materials into a sealed container for disposal.

Disposal Plan: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations[1][7]. Do not allow the chemical to enter drains or waterways[1][5][8]. All waste should be collected and managed by a licensed chemical waste disposal service[7].

Waste Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of waste generated from the use of this compound.

Start Waste Generated Is_Solid Solid Waste? Start->Is_Solid Is_Liquid Liquid Waste? Is_Solid->Is_Liquid No Contaminated_PPE Contaminated PPE, Gloves, Bench Paper Is_Solid->Contaminated_PPE Yes Unused_Compound Pure/Unused Compound Is_Solid->Unused_Compound Yes Aqueous_Solution Aqueous Solution Is_Liquid->Aqueous_Solution Yes Solvent_Solution Organic Solvent Solution Is_Liquid->Solvent_Solution Yes Solid_Waste_Bin Designated Solid Chemical Waste Bin Contaminated_PPE->Solid_Waste_Bin Unused_Compound->Solid_Waste_Bin Liquid_Waste_Container Designated Liquid Chemical Waste Container Aqueous_Solution->Liquid_Waste_Container Solvent_Solution->Liquid_Waste_Container Disposal_Vendor Licensed Chemical Waste Disposal Solid_Waste_Bin->Disposal_Vendor Liquid_Waste_Container->Disposal_Vendor

Decision-making for Waste Disposal

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.